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  • Product: N-(2-oxopiperidin-3-yl)pivalaMide
  • CAS: 1110662-33-3

Core Science & Biosynthesis

Foundational

Biological Activity of N-(2-oxopiperidin-3-yl)pivalamide Derivatives: Advancing SARS-CoV-2 Mpro Inhibition

Executive Summary The rapid evolution of SARS-CoV-2 necessitates the continuous optimization of direct-acting antivirals. Nirmatrelvir (the active protease inhibitor in Paxlovid™) has proven highly effective by covalentl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of SARS-CoV-2 necessitates the continuous optimization of direct-acting antivirals. Nirmatrelvir (the active protease inhibitor in Paxlovid™) has proven highly effective by covalently targeting the highly conserved Main Protease (Mpro or 3CLpro) of the virus[1]. However, the emergence of viral variants with immune escape potential and the rapid metabolic clearance of nirmatrelvir in vivo have catalyzed the search for next-generation peptidomimetic inhibitors.

Recent structure-activity relationship (SAR) campaigns have focused heavily on the P1 and P4 ligand modifications of the nirmatrelvir scaffold[2]. The exploration of N-(2-oxopiperidin-3-yl)pivalamide derivatives —specifically the integration of a 6-membered lactam at the P1 position and bulky aliphatic amides (like pivalamide) at the P4 position—represents a masterclass in structure-based drug design[3]. This technical guide dissects the mechanistic rationale, biological activity, and self-validating experimental workflows required to evaluate these advanced Mpro inhibitors.

Mechanistic Rationale: Engineering the P1 and P4 Subsites

To understand the biological activity of N-(2-oxopiperidin-3-yl)pivalamide derivatives, we must analyze the causality behind these specific structural substitutions within the Mpro active site.

The P1 Modification: Transitioning to a 6-Membered Lactam

Nirmatrelvir utilizes a 5-membered lactam (2-oxopyrrolidin-3-yl) at the P1 position to mimic the native glutamine residue of the viral polyprotein substrate. While effective, X-ray crystallographic studies indicated that the S1 subsite of Mpro possessed unoccupied spatial volume.

  • The Causality: By expanding the P1 ring to a 6-membered lactam (2-oxopiperidin-3-yl ), the ligand achieves superior van der Waals contacts within the S1 pocket[4]. This modification optimizes the critical hydrogen-bonding network with the imidazole ring of His163 and the backbone of Glu166 and Phe140.

  • The Result: Analogs featuring this 6-membered lactam demonstrate a >6-fold improvement in Mpro inhibitory activity and a 7-fold enhancement in cellular antiviral efficacy compared to nirmatrelvir[3].

The P4 Modification: Probing Hydrophobic Boundaries with Pivalamide

The S4 subsite of Mpro is a solvent-exposed, hydrophobic cleft. Nirmatrelvir caps this region with a trifluoroacetamide group.

  • The Causality: Replacing the trifluoroacetamide with a bulkier pivalamide (tert-butyl amide) group was hypothesized to maximize hydrophobic packing and displace high-energy water molecules from the S4 cleft[2].

  • The Result: Interestingly, while the bulky pivalamide substitution caused a nearly 10-fold loss in isolated enzyme inhibitory activity (likely due to a high desolvation penalty or minor steric clashes), it maintained comparable antiviral activity in cell-based assays ( EC50​ of 2.3 μM vs. 2.0 μM for nirmatrelvir)[3]. This highlights a critical principle in drug design: optimizing lipophilicity at the P4 position can enhance cellular permeability, offsetting losses in raw target affinity.

G cluster_ligand N-(2-oxopiperidin-3-yl)pivalamide Derivative Scaffold Mpro SARS-CoV-2 Mpro (Active Dimer) P1 P1: 6-Membered Lactam (2-oxopiperidin-3-yl) S1 S1 Subsite (His163, Glu166) P1->S1 Hydrogen Bonding P4 P4: Capping Group (e.g., Pivalamide) S4 S4 Subsite (Hydrophobic Cleft) P4->S4 Hydrophobic Packing Warhead P1' Warhead (Nitrile) Cys145 Catalytic Cys145 (Thiolate) Warhead->Cys145 Reversible Covalent Thioimidate Bond S1->Mpro S4->Mpro Cys145->Mpro

Figure 1: Structural mapping of P1/P4 modifications within the SARS-CoV-2 Mpro active site.

Quantitative Data Analysis

The table below synthesizes the structure-activity relationship (SAR) data for key derivatives, illustrating the divergent effects of P1 and P4 modifications on biochemical and cellular efficacy[3],[2].

Compound DesignationP1 LigandP4 LigandRelative Mpro Inhibition ( Ki​ )Antiviral Activity ( EC50​ , μM)
Nirmatrelvir (1) 5-membered lactamTrifluoroacetamideBaseline Reference2.0
Compound 5c 5-membered lactamPivalamide~10-fold loss2.3
Compound 5e 6-membered lactamTrifluoroacetamide>6-fold improvement~0.3 (7-fold improvement)

Data Interpretation: The data demonstrates that while the P4 pivalamide group (Compound 5c) reduces direct enzyme binding, it preserves cellular efficacy, likely via enhanced membrane permeability. Conversely, the P1 6-membered lactam (Compound 5e) drastically improves both enzyme binding and cellular efficacy, validating the 2-oxopiperidin-3-yl moiety as a superior P1 pharmacophore[3].

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating workflow. A biochemical assay establishes direct target engagement, while a cell-based assay confirms membrane permeability and functional antiviral activity.

Workflow Synth Chemical Synthesis (P1/P4 Modification) Biochem Biochemical Assay (FRET-based Mpro Cleavage) Synth->Biochem Purified Compounds Cell Cellular Antiviral Assay (VeroE6 + SARS-CoV-2) Biochem->Cell Ki < 100 nM Xray X-ray Crystallography (Ligand-Mpro Complex) Biochem->Xray Structural Validation Opt Lead Optimization (SAR Analysis) Cell->Opt EC50 & CC50 Data Xray->Opt Binding Pose Opt->Synth Iterative Design

Figure 2: Self-validating experimental workflow for the evaluation of Mpro inhibitors.

Protocol A: FRET-Based Biochemical Mpro Inhibition Assay

Causality: Because these derivatives contain a nitrile warhead that forms a reversible covalent thioimidate bond with Cys145[5], standard Michaelis-Menten kinetics are insufficient. We must use a FRET-based assay and fit the data to the Morrison equation for tight-binding inhibitors to derive an accurate Ki​ [3].

  • Reagent Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT. DTT is critical to maintain the catalytic Cys145 in its active, reduced state.

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 10 nM. Add the N-(2-oxopiperidin-3-yl)pivalamide derivative at varying concentrations (e.g., 0.1 nM to 10 μM). Incubate at 37°C for 30 minutes. Note: Pre-incubation is mandatory to allow the reversible covalent bond to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 20 μM.

  • Kinetic Measurement: Monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 15 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities ( V0​ ). Fit the dose-response data to the Morrison equation for tight binding to determine the Ki​ value.

Protocol B: Cell-Based Antiviral & Cytotoxicity Assay (VeroE6)

Causality: VeroE6 cells are utilized because they express high levels of the ACE2 receptor, making them highly permissive to SARS-CoV-2 infection. This assay validates that the compound can cross the lipid bilayer and inhibit viral replication without inducing host-cell toxicity.

  • Cell Seeding: Seed VeroE6 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment & Infection: Remove media. Add serial dilutions of the test compound in assay media (DMEM + 2% FBS). Immediately infect the cells with SARS-CoV-2 (e.g., Delta or Omicron variant) at a Multiplicity of Infection (MOI) of 0.01[6].

  • Incubation: Incubate the plates for 72 hours.

  • Viability Readout (CPE Reversal): Add CellTiter-Glo® reagent to measure intracellular ATP levels, which directly correlates with the number of viable cells (reversal of the viral Cytopathic Effect).

  • Cytotoxicity Control: Run a parallel uninfected plate treated with the compound to determine the CC50​ (50% Cytotoxic Concentration). The Selectivity Index (SI = CC50​/EC50​ ) must be >100 for a viable drug candidate.

Conclusion

The synthesis and biological evaluation of N-(2-oxopiperidin-3-yl)pivalamide derivatives represent a significant leap in antiviral medicinal chemistry. By systematically modifying the P1 ligand to a 6-membered lactam, researchers have successfully exploited the spatial geometry of the Mpro S1 subsite, yielding compounds with single-digit nanomolar potency against multiple SARS-CoV-2 variants[6]. Furthermore, probing the S4 subsite with bulky groups like pivalamide has provided critical insights into balancing enzyme affinity with cellular permeability. Future drug development efforts will likely leverage this 6-membered P1 lactam scaffold as a foundational pharmacophore for next-generation pan-coronavirus therapeutics.

References

  • Ghosh, A. K., Yadav, M., Iddum, S., Ghazi, S., Lendy, E. K., Jayashankar, U., Beechboard, S. N., Takamatsu, Y., Hattori, S. I., Amano, M., Higashi-Kuwata, N., Mitsuya, H., & Mesecar, A. D. (2024). Exploration of P1 and P4 modifications of nirmatrelvir: Design, synthesis, biological evaluation, and X-ray structural studies of SARS-CoV-2 Mpro inhibitors. European Journal of Medicinal Chemistry, 267, 116132.

  • Owen, D. R., Allerton, C. M. N., Anderson, A. S., Aschenbrenner, L., Avery, M., Berritt, S., Boras, B., Combrink, K. D., Cullen, A. J., & Dafydd, H. G. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science, 374(6575), 1586-1593.

  • Hu, Y. N., Lewandowski, E. M., Tan, H., Zhang, X., Morgan, R. T., Zhang, X., Jacobs, L. M. C., Butler, S. G., Gongora, M. V., Choy, J., et al. (2023). Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir. ACS Central Science, 9(9), 1658–1669.

Sources

Exploratory

N-(2-oxopiperidin-3-yl)pivalamide in Peptidomimetic Drug Design: A Technical Whitepaper

Executive Summary In the rapidly evolving landscape of antiviral and anticoagulant drug discovery, the architectural precision of peptidomimetics dictates both their pharmacokinetic (PK) viability and pharmacodynamic (PD...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of antiviral and anticoagulant drug discovery, the architectural precision of peptidomimetics dictates both their pharmacokinetic (PK) viability and pharmacodynamic (PD) potency. N-(2-oxopiperidin-3-yl)pivalamide (CAS 1110662-33-3) has emerged as a highly specialized pharmaceutical intermediate[1]. By combining a conformationally restricted 6-membered lactam (piperidone) with a sterically demanding pivalamide group, this molecule serves as a dual-purpose building block for engineering the P1 and P4 pockets of protease inhibitors.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in Structure-Activity Relationships (SAR), and the validated synthetic methodologies required for its scalable production.

Chemical Identity & Physicochemical Profiling

The utility of N-(2-oxopiperidin-3-yl)pivalamide stems from its balanced physicochemical profile. The molecule presents a highly favorable Topological Polar Surface Area (TPSA) for cellular permeability, while retaining the essential hydrogen-bonding motifs required for deep active-site engagement.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Significance
IUPAC Name N-(2-oxopiperidin-3-yl)-2,2-dimethylpropanamideDefines the exact connectivity of the pivaloyl and piperidone moieties.
CAS Number 1110662-33-3Standardized registry for procurement and IP tracking[1].
Molecular Formula C10H18N2O2-
Molecular Weight 198.26 g/mol Low molecular weight allows for downstream coupling without exceeding Lipinski's Rule of 5.
TPSA 58.2 ŲIdeal range (< 90 Ų) for passive transcellular permeability.
H-Bond Donors 2 (Lactam NH, Amide NH)Crucial for interacting with protease backbone residues (e.g., Glu166 in Mpro).
H-Bond Acceptors 2 (Lactam C=O, Amide C=O)Engages catalytic pocket residues (e.g., His163).
Rotatable Bonds 2High conformational rigidity minimizes entropic penalty upon target binding.

Mechanistic Role in Drug Design (SAR Logic)

The design of modern protease inhibitors (such as SARS-CoV-2 Mpro inhibitors) requires meticulous optimization of the P-subsite interactions. N-(2-oxopiperidin-3-yl)pivalamide provides two critical structural features:

  • The P1 6-Membered Lactam (Piperidone): Recent structural studies on nirmatrelvir derivatives demonstrated that replacing the standard P1 5-membered pyrrolidone with a 6-membered piperidone lactam can yield a more than 6-fold improvement in Mpro inhibitory activity[2]. The piperidone ring adopts a half-chair conformation that projects the lactam carbonyl deeper into the S1 subsite, optimizing the hydrogen bond network.

  • The P4 Pivalamide Group: While highly electronegative groups (like trifluoroacetamide) increase biochemical binding affinity, they often suffer from poor metabolic stability. Modifications at the P4 position using a bulky pivalamide group maintain potent cellular antiviral activity (EC50 ~2.3 μM)[2]. The tert-butyl bulk sterically shields the adjacent amide bond from proteolytic cleavage and increases lipophilicity, driving enhanced membrane permeability.

SAR_Logic Core N-(2-oxopiperidin-3-yl)pivalamide Scaffold P1 Piperidone Ring (P1) Core->P1 P4 Pivalamide Group (P4) Core->P4 Hbond Lactam NH/C=O Deep S1 Pocket H-Bonding P1->Hbond Steric tert-Butyl Bulk Protects against Cleavage P4->Steric Lipid Increased Lipophilicity Enhanced Permeability P4->Lipid

SAR logic of piperidone and pivalamide moieties in protease inhibitors.

Synthesis & Manufacturing Protocols

To ensure high yield and enantiomeric/diastereomeric fidelity, the synthesis of this intermediate is typically achieved via the cyclization of L-ornithine derivatives followed by selective acylation.

Step 1: Intramolecular Aminolysis (Cyclization)
  • Causal Rationale: L-Ornithine methyl ester dihydrochloride is neutralized with a mild base (sodium methoxide) to liberate the free amines. The proximity of the δ -amine to the methyl ester drives a spontaneous intramolecular aminolysis. This reaction is thermodynamically driven by the stability of the resulting 6-membered δ -lactam.

  • Protocol:

    • Suspend L-Ornithine methyl ester dihydrochloride (1.0 eq) in anhydrous methanol (0.5 M).

    • Cool the reactor to 0 °C and add sodium methoxide (NaOMe, 2.0 eq) dropwise to neutralize the HCl salts.

    • Warm to 25 °C and stir for 16 hours.

    • Self-Validation Step: Monitor via LC-MS. The mass shift from the open-chain ester to the cyclized lactam ( [M+H]+=115.1 ) must exceed 95% conversion before proceeding.

    • Filter the precipitated NaCl, and concentrate the filtrate in vacuo to yield crude 3-amino-2-piperidone.

Step 2: Selective Pivaloylation
  • Causal Rationale: The primary amine at C3 is highly nucleophilic, whereas the lactam nitrogen is delocalized and non-nucleophilic. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to trap the HCl byproduct, preventing the protonation of the C3-amine without competing with it for the acylating agent (pivaloyl chloride).

  • Protocol:

    • Dissolve crude 3-amino-2-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

    • Add DIPEA (1.5 eq) and stir for 10 minutes.

    • Add pivaloyl chloride (1.1 eq) dropwise over 30 minutes to control the exothermic Schotten-Baumann-type acylation.

    • Stir at room temperature for 4 hours.

    • Self-Validation Step (IPC): Perform TLC (10% MeOH in DCM). The disappearance of the ninhydrin-positive starting material confirms complete acylation. If unreacted amine persists, titrate with an additional 0.05 eq of pivaloyl chloride until complete.

    • Quench with saturated aqueous NaHCO 3​ . Extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via recrystallization or flash chromatography to yield the target compound.

Synthesis_Workflow Orn L-Ornithine Methyl Ester Cyc Intramolecular Aminolysis (NaOMe, MeOH) Orn->Cyc Pip 3-Amino-2- piperidone Cyc->Pip Acy Acylation (Pivaloyl Chloride, DIPEA, DCM) Pip->Acy Prod N-(2-oxopiperidin- 3-yl)pivalamide Acy->Prod

Step-by-step synthetic workflow from L-Ornithine to the target intermediate.

Analytical Validation and Quality Control

To guarantee the structural integrity of N-(2-oxopiperidin-3-yl)pivalamide for downstream API synthesis, the following self-validating analytical parameters must be met:

  • HPLC Purity: Analyzed on a C18 column using a gradient of Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the lactam nitrogen, preventing peak tailing and ensuring sharp, quantifiable peaks. Purity must be 98.0%.

  • 1 H-NMR (DMSO- d6​ ):

    • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ because it lacks exchangeable protons and stabilizes hydrogen bonding, allowing clear observation of the critical amide and lactam NH protons.

    • Key Signals: A broad singlet at ~7.8 ppm (lactam NH), a doublet at ~7.2 ppm (pivalamide NH), and a massive 9-proton singlet at ~1.1 ppm confirming the intact tert-butyl group.

  • Mass Spectrometry (ESI-MS): Positive ion mode must show the [M+H]+ peak at m/z 199.1.

References

  • Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Foundational

Unlocking the Pharmacological Potential of N-(2-oxopiperidin-3-yl)pivalamide: A Technical Guide to Target Identification and Validation

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter underexplored chemotypes that hold immense potential for Fragment-Based Drug Discovery (FBDD). One such highly privileged building b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter underexplored chemotypes that hold immense potential for Fragment-Based Drug Discovery (FBDD). One such highly privileged building block is N-(2-oxopiperidin-3-yl)pivalamide (CAS: 1110662-33-3). While superficially simple, this molecule encapsulates a dual-action pharmacophore: a δ-lactam ring that acts as an exceptional hydrogen-bond network participant, and a pivalamide group that provides a sterically demanding, hydrophobic cap.

This whitepaper provides an in-depth mechanistic analysis of the potential therapeutic targets for this scaffold, supported by quantitative data, structural rationale, and self-validating experimental workflows designed to ensure scientific integrity.

Structural Rationale & Pharmacophore Analysis

The architecture of N-(2-oxopiperidin-3-yl)pivalamide is fundamentally divided into two functional domains that dictate its target selectivity:

  • The δ-Lactam Core (2-oxopiperidin-3-yl): This 6-membered lactam is a rigidified mimic of the amino acids glutamine and arginine. It serves as a potent hydrogen-bond donor and acceptor. In biological systems, 3-aminopiperidin-2-one derivatives are recognized as critical metabolites and transition-state mimics 1.

  • The Pivalamide Cap: The tert-butyl group of the pivalamide moiety provides significant steric bulk. In protease targeting, this group acts as a structural probe to map the volume and hydrophobicity of distal binding pockets (e.g., the S4 subsite).

Pharmacophore Scaffold N-(2-oxopiperidin-3-yl)pivalamide (Lead Fragment) Lactam δ-Lactam Core (Hydrogen Bond Donor/Acceptor) Scaffold->Lactam Motif 1 Pivalamide Pivalamide Group (Steric Bulk / Hydrophobicity) Scaffold->Pivalamide Motif 2 Target1 Viral Proteases (Mpro) S1 Pocket Binding Lactam->Target1 Gln Surrogate Target2 Metabolic Enzymes (ENO2) Transition State Mimicry Lactam->Target2 Active Site Fit Pivalamide->Target1 P4 Pocket Sterics Target3 Serine Proteases S4 Subsite Shielding Pivalamide->Target3 Hydrophobic Probe

Logical mapping of scaffold moieties to corresponding therapeutic targets.

Primary Therapeutic Targets

Target Class 1: Viral Cysteine Proteases (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro) of coronaviruses strictly requires a glutamine residue at the P1 position of its substrates. While clinical drugs like Nirmatrelvir utilize a 5-membered pyrrolidone ring, the 6-membered 2-oxopiperidin-3-yl core has been actively validated as a highly effective S1 pocket binder 2. Furthermore, substituting the standard P4 groups with a bulky pivalamide group has been shown to modulate inhibitory activity, proving that this specific combination is a powerful tool for mapping the S1-S4 binding axis of viral proteases 2.

Target Class 2: Glycolytic Enzymes in Oncology (Enolase 2)

In cancers harboring homozygous deletions of Enolase 1 (ENO1), targeting the paralogous isoform Enolase 2 (ENO2) induces collateral lethality. The 2-oxopiperidin-3-yl core is the fundamental scaffold of HEX (1-hydroxy-2-oxopiperidin-3-yl phosphonate), a substrate-competitive inhibitor that mimics the transition state of the enolase-catalyzed reaction, showing a 4-fold preference for ENO2 3.

Target Class 3: Central Nervous System (CNS) Receptors

Derivatives of 3-aminopiperidin-2-one are highly valued in medicinal chemistry for targeting CNS disorders due to their favorable blood-brain barrier penetration profiles 4. Specific functionalization of this core has yielded potent allosteric modulators and agonists for the muscarinic acetylcholine receptor (mAChR) subtype M1, which is critical for cognitive enhancement 5.

Quantitative Data Summary

The following table synthesizes the pharmacological impact of the N-(2-oxopiperidin-3-yl) core and pivalamide modifications across validated targets.

Target SystemCompound / DerivativeKey Structural ModificationActivity / AffinityMechanistic Observation
SARS-CoV-2 Mpro Compound 5cPivalamide at P4EC50 = 2.3 µMBulky pivalamide causes a shift in isolated enzyme inhibition but retains potent cellular antiviral activity [[2]]().
SARS-CoV-2 Mpro Compound 5n6-membered lactam (P1)Comparable to 5-memberedThe 2-oxopiperidin-3-yl core successfully mimics the glutamine side chain in the S1 pocket 2.
Enolase 2 (ENO2) HEX1-hydroxy-2-oxopiperidin-3-yl4-fold preference for ENO2The functionalized piperidin-2-one core acts as a high-affinity transition state mimic 3.
mAChR (M1) Compound 44a3-aminopiperidine coreM1 AgonistCore structure enables selective binding to mAChR subtype M1, influencing cognitive abilities 5.

Self-Validating Experimental Protocols

To rigorously validate N-(2-oxopiperidin-3-yl)pivalamide against a target like Mpro or ENO2, a self-validating orthogonal workflow must be employed. Below are the detailed protocols, emphasizing the causality behind each methodological choice.

ValidationWorkflow Step1 1. SPR Binding (Affinity & Kinetics) Step2 2. FRET Assay (Functional Inhibition) Step1->Step2 KD Confirmed Step3 3. Thermal Shift (Target Engagement) Step2->Step3 IC50 < 10 µM Step4 4. X-Ray Crystallography (Structural Resolution) Step3->Step4 ΔTm > 2°C Step4->Step1 Iterative SAR

Self-validating experimental workflow for fragment-based target identification.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol determines the true thermodynamic affinity ( KD​ ) of the fragment, eliminating false positives common in biochemical assays.

  • Sensor Chip Functionalization: Immobilize the target protein (e.g., Mpro) via standard amine coupling on a CM5 sensor chip at a low density (<2000 Response Units).

    • Causality: Low ligand density minimizes mass transport limitations and steric crowding. This ensures that the measured kinetic rate constants ( kon​ , koff​ ) reflect true 1:1 stoichiometric binding events rather than rebinding artifacts.

  • Multi-Cycle Kinetics Injection: Inject N-(2-oxopiperidin-3-yl)pivalamide in a concentration series (from 1 µM to 500 µM) using multi-cycle kinetics without regeneration injections.

    • Causality: Fragments generally exhibit fast off-rates. Allowing natural dissociation prevents the chemical degradation of the immobilized protein caused by harsh regeneration buffers, maintaining a self-validating, stable baseline across the experiment.

  • DMSO Calibration: Run a 1% to 5% DMSO calibration curve prior to the binding cycles.

    • Causality: Because fragments require DMSO for solubility, bulk refractive index shifts occur during injection. The calibration curve mathematically subtracts this artifact, isolating the true binding response.

Protocol B: FRET-Based Enzymatic Inhibition Assay

Once binding is confirmed, functional inhibition must be validated.

  • Assay Buffer Preparation: Prepare the reaction buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% BSA).

    • Causality: DTT is critical to maintain the catalytic cysteine in a reduced, nucleophilic state. EDTA chelates trace heavy metals that could induce non-specific enzyme aggregation, while BSA prevents the fragment from non-specifically adhering to the microplate walls.

  • Compound Pre-Incubation: Incubate the target enzyme with varying concentrations of the compound for 30 minutes at 37°C before adding the substrate.

    • Causality: Lactam-based inhibitors often exhibit slow-binding kinetics or require induced-fit conformational changes. Pre-incubation ensures thermodynamic equilibrium is reached, preventing false-negative IC50​ shifts.

  • Substrate Addition & Readout: Add the appropriate FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans for Mpro) and measure fluorescence continuously for 15 minutes.

    • Causality: The cleavage of the substrate separates the fluorophore from the quencher, yielding a signal directly proportional to residual enzyme activity. By measuring the initial velocity (slope of the linear phase) rather than endpoint fluorescence, the assay self-validates against compound auto-fluorescence or quenching artifacts.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • 3-Amino-2-piperidone | C5H10N2O | CID 5200225 Source: PubChem / NIH URL
  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine Source: Organic Process Research & Development - ACS Publications URL
  • Cas 1892-22-4, 3-amino-2-Piperidinone Source: LookChem URL

Sources

Exploratory

An In-depth Technical Guide to N-(2-oxopiperidin-3-yl)pivalamide in Drug Discovery and Development

Abstract This technical guide provides a comprehensive overview of N-(2-oxopiperidin-3-yl)pivalamide, a key pharmacophore in the burgeoning field of targeted protein degradation. We will delve into its significance as a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-(2-oxopiperidin-3-yl)pivalamide, a key pharmacophore in the burgeoning field of targeted protein degradation. We will delve into its significance as a molecular glue, its synthesis, mechanism of action, and its potential applications in modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this and related chemical entities.

Introduction: The Rise of Molecular Glues and the Significance of the Piperidine Scaffold

The paradigm of small molecule drug discovery is undergoing a significant transformation. Beyond traditional occupancy-driven pharmacology, a new modality has emerged: targeted protein degradation. This approach utilizes small molecules, often termed "molecular glues" or Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[1]

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein that would otherwise not interact, leading to the ubiquitination and subsequent degradation of the target protein.[1] The most well-known examples are the immunomodulatory drugs (IMiDs), such as thalidomide and its analogs lenalidomide and pomalidomide. These drugs bind to the Cereblon (CRBN) substrate receptor of the CRL4A E3 ubiquitin ligase complex, altering its substrate specificity to induce the degradation of neo-substrates like the transcription factors IKZF1 and IKZF3.[2][3]

At the heart of many of these molecular glues lies a privileged chemical scaffold: the 2,6-dioxopiperidine (glutarimide) ring found in IMiDs. N-(2-oxopiperidin-3-yl)pivalamide represents a closely related and synthetically accessible analog, featuring a single oxo group on the piperidine ring. Understanding the chemistry and biology of this core structure is paramount for the rational design of novel protein degraders.

Synthesis and Manufacturing Considerations

The synthesis of N-(2-oxopiperidin-3-yl)pivalamide and its derivatives hinges on the efficient and stereocontrolled construction of the 3-aminopiperidin-2-one core. Various synthetic strategies have been developed to access this key intermediate.

Key Synthetic Routes to 3-Aminopiperidin-2-one

Several approaches to enantiomerically pure 3-aminopiperidine derivatives have been reported, often starting from readily available chiral precursors like amino acids.

  • From L-glutamic acid: A multi-step synthesis can be employed starting from L-glutamic acid. This route involves esterification, Boc-protection, reduction of the di-ester to a diol, tosylation, and subsequent cyclization with an appropriate amine. This method offers good yields and stereochemical control.

  • Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of enamides is another powerful method to establish the desired stereochemistry at the 3-position of the piperidine ring.

  • Enzymatic Transamination: Biocatalytic approaches using transaminases can provide a highly enantioselective route to (R)- or (S)-3-aminopiperidine derivatives from a 3-oxopiperidine precursor.[4]

Final Assembly: Amide Bond Formation

Once the 3-aminopiperidin-2-one hydrochloride is obtained, the final step involves the formation of the amide bond with pivaloyl chloride.

Protocol: Synthesis of N-(2-oxopiperidin-3-yl)pivalamide

  • Dissolution: Dissolve 3-aminopiperidin-2-one hydrochloride in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and free the amine.

  • Acylation: Cool the reaction mixture to 0 °C and slowly add pivaloyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanism of Action: A Molecular Glue for Cereblon

While direct structural and functional data for N-(2-oxopiperidin-3-yl)pivalamide are emerging, its mechanism of action can be inferred from its structural similarity to the glutarimide moiety of IMiDs. It is hypothesized to function as a ligand for Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 (CRL4) E3 ubiquitin ligase complex.[3]

Binding to the Cereblon E3 Ligase Complex

The glutarimide ring of lenalidomide binds to a tri-tryptophan pocket within the C-terminal domain of CRBN.[2] This binding event alters the surface of CRBN, creating a "neo-morphic" interface that can recruit new protein substrates for ubiquitination and subsequent degradation by the proteasome. It is highly probable that the 2-oxopiperidine ring of N-(2-oxopiperidin-3-yl)pivalamide engages with this same pocket. The pivalamide group would then be solvent-exposed, available to interact with potential neosubstrates.

Diagram: Proposed Mechanism of Action

G cluster_0 Cellular Environment cluster_1 CRL4-CRBN E3 Ligase Complex N-(2-oxopiperidin-3-yl)pivalamide N-(2-oxopiperidin-3-yl)pivalamide CRBN CRBN N-(2-oxopiperidin-3-yl)pivalamide->CRBN Binding Neosubstrate Target Protein (Neosubstrate) CRBN->Neosubstrate Recruitment CUL4 CUL4 DDB1 DDB1 RBX1 RBX1 Ub Ubiquitin Neosubstrate->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation G Start Cell Culture Treatment Treat with Compound and Vehicle Control Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Proteomics Quantitative Proteomics (e.g., TMT-LC-MS/MS) Lysis->Proteomics Analysis Data Analysis: Identify Downregulated Proteins Proteomics->Analysis Validation Validation: Western Blot, etc. Analysis->Validation End Validated Neosubstrate Validation->End

Caption: A typical workflow for identifying neosubstrates of a molecular glue.

Development of PROTACs

The N-(2-oxopiperidin-3-yl)pivalamide moiety can serve as the E3 ligase-binding element in a PROTAC. By attaching a linker and a ligand for a specific protein of interest, a PROTAC can be designed to selectively degrade that protein.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pivalamide group can lead to derivatives with altered neosubstrate specificity or improved binding affinity to CRBN. SAR studies are crucial for optimizing the pharmacological properties of these molecular glues. [5][6][7] Table 1: Representative Data from a Hypothetical SAR Study

CompoundModification on PivalamideCRBN Binding (IC50, µM)Neosubstrate Degradation (DC50, µM)
Parent tert-Butyl5.21.8
Analog 1 Isopropyl7.83.5
Analog 2 Cyclohexyl3.10.9
Analog 3 Phenyl12.5>10

Data is hypothetical and for illustrative purposes only.

Challenges and Future Directions

The field of molecular glues is still in its relative infancy, and several challenges remain.

  • Rational Design: The rational design of molecular glues with predetermined neosubstrate specificity remains a significant hurdle. [8]Current discovery methods often rely on serendipity and large-scale screening. [1]* Off-Target Effects: As with any therapeutic modality, understanding and mitigating off-target effects and potential toxicity are critical.

  • Resistance Mechanisms: The emergence of resistance to protein degraders, for example, through mutations in the E3 ligase or the target protein, is an area of active investigation.

Despite these challenges, the therapeutic potential of molecular glues like N-(2-oxopiperidin-3-yl)pivalamide is immense. Future research will likely focus on developing computational models to predict neosubstrate interactions, expanding the repertoire of usable E3 ligases, and applying this technology to a wider range of diseases, including cancers, neurodegenerative disorders, and inflammatory conditions.

Conclusion

N-(2-oxopiperidin-3-yl)pivalamide represents a valuable chemical scaffold in the exciting and rapidly evolving field of targeted protein degradation. Its straightforward synthesis and its presumed ability to engage the Cereblon E3 ligase complex make it an attractive starting point for the discovery of novel molecular glues. As our understanding of the intricate biology of the ubiquitin-proteasome system deepens, so too will our ability to rationally design and develop the next generation of therapeutics based on this and related structures.

References

Sources

Foundational

Rational Design and SAR of N-(2-oxopiperidin-3-yl)pivalamide-like Peptidomimetics Targeting SARS-CoV-2 Mpro

A Technical Guide for Drug Development Professionals As a Senior Application Scientist in antiviral drug discovery, I have structured this whitepaper to dissect the structure-activity relationship (SAR) of next-generatio...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

As a Senior Application Scientist in antiviral drug discovery, I have structured this whitepaper to dissect the structure-activity relationship (SAR) of next-generation SARS-CoV-2 Main Protease (Mpro) inhibitors. Specifically, we will explore the combinatorial chemical space of N-(2-oxopiperidin-3-yl)pivalamide derivatives —a class of peptidomimetics derived from the nirmatrelvir scaffold that incorporates a 6-membered lactam at the P1 position and bulky aliphatic amides (like pivalamide) at the P4 position[1][2].

This guide synthesizes the mechanistic causality behind these structural modifications, presents quantitative SAR data, and outlines the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Rationale: S1 and S4 Subsite Targeting

The SARS-CoV-2 Mpro active site is highly conserved and features distinct binding pockets (S1, S2, S4, and S1'). The rational design of N-(2-oxopiperidin-3-yl)pivalamide derivatives focuses on optimizing the P1 and P4 ligand interactions:

  • S1 Subsite (P1 Modification): Nirmatrelvir utilizes a 5-membered pyrrolidin-2-one ring at the P1 position. Expanding this to a 6-membered lactam (2-oxopiperidin-3-yl) fundamentally alters the spatial geometry. This ring expansion enhances van der Waals packing within the S1 pocket and optimizes the trajectory of the lactam NH and carbonyl to form robust, bidentate hydrogen bonds with the side chain of Glu166 and the backbone carbonyl of Phe140[1].

  • S4 Subsite (P4 Modification): The S4 pocket is a solvent-exposed, hydrophobic cleft. Nirmatrelvir is capped with a trifluoroacetamide group. Substituting this with a bulky, highly branched pivalamide group tests the steric boundaries of the S4 pocket, revealing critical thresholds for ligand accommodation[1].

Structure-Activity Relationship (SAR) Analysis

The SAR of this derivative class reveals a delicate balance between biochemical target affinity ( Ki​ ) and cellular antiviral efficacy ( EC50​ ). The table below summarizes the impact of P1 and P4 modifications relative to the parent drug, nirmatrelvir.

Table 1: SAR of P1 and P4 Modified Nirmatrelvir Derivatives
CompoundP1 MoietyP4 CapMpro Ki​ (nM)Antiviral EC50​ (μM)
Nirmatrelvir (1) 5-membered lactamTrifluoroacetamide~3.12.0
Compound 5c 5-membered lactamPivalamide~30.02.3
Compound 5e 6-membered lactamTrifluoroacetamide0.040.26
Compound 5f 6-membered lactamTrichloroacetamide1.1< 0.3

Expert Insights on Causality:

  • The Steric Penalty of Pivalamide: The introduction of a bulky pivalamide group at the P4 position (Compound 5c) results in a nearly 10-fold loss in biochemical inhibitory activity ( Ki​ ) compared to nirmatrelvir[1]. Causality: The tert-butyl moiety of the pivalamide creates a severe steric clash within the narrow S4 cleft, preventing the inhibitor from adopting its lowest-energy binding conformation. However, its cellular antiviral activity ( EC50​=2.3 μM) remains surprisingly comparable to nirmatrelvir, likely because the highly lipophilic tert-butyl group significantly enhances passive cellular permeability.

  • The Potency of the 6-Membered Lactam: The incorporation of the 2-oxopiperidin-3-yl ring at P1 (Compound 5e) leads to a profound >6-fold improvement in Mpro inhibitory activity ( Ki​=40 pM) and a 7-fold improvement in antiviral activity ( EC50​=0.26 μM)[1][3]. Causality: The 6-membered ring relieves the ring strain inherent to the 5-membered analog, allowing the lactam pharmacophore to project deeper into the S1 pocket, locking the nitrile warhead in perfect alignment for nucleophilic attack by Cys145.

Experimental Workflows & Causality

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system for synthesizing and evaluating these derivatives.

Synthesis of the P1 6-Membered Lactam Intermediate

The synthesis of the key P1 building block, tert-butyl ((S)-1-cyano-2-((S)-2-oxopiperidin-3-yl)ethyl)carbamate, requires precise chemoselectivity:

  • Cobalt-Catalyzed Reduction: Dissolve the unsaturated ester precursor in anhydrous MeOH. Add CoCl2​⋅6H2​O and cool to 0 °C. Portion-wise add NaBH4​ . Stir for 20 hours at 23 °C[1].

    • Causality: This specific reagent combination selectively reduces the conjugated double bond without over-reducing the ester moiety, ensuring the integrity of the piperidinone core.

  • Amidation: Treat the Boc-protected amino ester with a 1:1 mixture of MeOH and NH4​OH (28–30% NH3​ ) for 12 hours at 23 °C to convert the ester to a primary amide[1].

  • Dehydration to Nitrile: Dissolve the primary amide in CH2​Cl2​ at 0 °C. Add p-toluenesulfonyl chloride (2.0 eq) and pyridine (5.0 eq)[1].

    • Causality: These mild dehydrating agents convert the primary amide to a nitrile warhead without requiring harsh acidic conditions that could prematurely open the newly formed 6-membered lactam ring.

FRET-Based Mpro Inhibition Assay

A continuous kinetic assay to determine tight-binding Ki​ values.

  • Enzyme Preparation: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 10-20 nM in assay buffer (50 mM Tris-HCl pH 7.3, 1 mM EDTA, 1 mM DTT).

  • Inhibitor Incubation: Prepare 3-fold serial dilutions of the derivatives. Add 1 μL of inhibitor to 49 μL of the enzyme solution. Incubate for 30 minutes at 37 °C.

    • Causality: Because nitrile-based peptidomimetics are time-dependent covalent inhibitors, a 30-minute pre-incubation is critical to allow the reversible thioimidate bond to form with Cys145 before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding 50 μL of the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) at a final concentration of 20 μM.

  • Kinetic Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 10 minutes.

  • Data Analysis: Calculate initial velocities.

    • Causality: Because these derivatives exhibit Ki​ values in the picomolar range (approaching the enzyme concentration), standard Michaelis-Menten kinetics fail. You must fit the dose-response data to the Morrison equation to account for ligand depletion and derive an accurate tight-binding Ki​ [1].

Visualizing the Pharmacophore & Workflow

Pharmacophore cluster_Inhibitor Peptidomimetic Inhibitor Core P4 P4 Cap (e.g., Pivalamide) P2_P3 P2-P3 Core (Proline - t-Leu) P4->P2_P3 S4 S4 Pocket (Hydrophobic) P4->S4 Steric Fit P1 P1 Lactam (2-oxopiperidin-3-yl) P2_P3->P1 Warhead Nitrile Warhead P1->Warhead S1 S1 Pocket (Glu166, Phe140) P1->S1 H-Bonding Cys145 Catalytic Cys145 Warhead->Cys145 Covalent Bond

S1-S4 Pharmacophore mapping of Mpro inhibitors.

Workflow Step1 1. Enzyme Prep Mpro (10-20 nM) Step2 2. Inhibitor Incubation 30 min, 37°C Step1->Step2 Step3 3. Substrate Addition FRET Substrate (20 μM) Step2->Step3 Step4 4. Kinetic Read Ex:340nm / Em:490nm Step3->Step4 Step5 5. Data Analysis Morrison Equation Step4->Step5

Self-validating FRET-based Mpro inhibition assay workflow.

References

  • Title: Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors (PMC)
  • Title: Exploration of P1 and P4 modifications of nirmatrelvir: Design, synthesis, biological evaluation, and X-ray structural studies of SARS-CoV-2 Mpro inhibitors (PubMed)
  • Title: GRL-190-21 | SARS-Cov-2-Mpro inhibitor Source: MedChemExpress URL

Sources

Exploratory

Discovery of Novel Bioactive Molecules from Pivalamide Scaffolds: A Technical Guide to C-H Functionalization and Pharmacophore Optimization

Executive Summary In modern medicinal chemistry, the discovery of novel bioactive molecules relies heavily on the strategic deployment of privileged scaffolds. The pivalamide moiety (tert-butylcarboxamide) has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery of novel bioactive molecules relies heavily on the strategic deployment of privileged scaffolds. The pivalamide moiety (tert-butylcarboxamide) has emerged as a highly versatile structural motif. It serves a dual purpose: acting as a robust, sterically demanding pharmacophore that enhances target-binding thermodynamics, and functioning as a highly efficient directing group (DG) for transition-metal-catalyzed C-H functionalization[1]. This whitepaper provides an in-depth, mechanistic guide to leveraging pivalamide scaffolds in drug discovery, detailing the causality behind experimental design, quantitative structure-activity relationship (SAR) data, and self-validating synthetic protocols.

The Physicochemical Rationale of the Pivalamide Scaffold

The selection of a pivalamide group in drug design is rarely arbitrary; it is driven by specific physicochemical and thermodynamic principles:

  • Steric Shielding and Metabolic Stability : The voluminous tert-butyl group provides significant steric hindrance around the amide bond. This shielding protects the molecule from rapid proteolytic cleavage by amidases in vivo, thereby extending the pharmacokinetic half-life of the drug candidate.

  • Entropic Contributions to Binding : The lipophilic bulk of the pivalamide group is highly effective at displacing high-energy, ordered water molecules from hydrophobic pockets within target proteins. This displacement results in a favorable entropic gain ( ΔS>0 ), which drives the free energy of binding ( ΔG ). For example, in the development of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, pivalamide analogs demonstrated profound potency due to this exact phenomenon[2].

  • Conformational Restriction : The steric bulk restricts the rotation of adjacent bonds (e.g., the N-C(aryl) bond in pivalanilides), locking the molecule into a pre-organized bioactive conformation. This minimizes the entropic penalty typically incurred when a flexible ligand binds to its target.

Pivalamide as a Privileged Directing Group in C-H Functionalization

Beyond its role as a pharmacophore, pivalamide is a cornerstone of late-stage functionalization (LSF). The carbonyl oxygen of the pivalamide acts as a weak Lewis base, coordinating to transition metals like Palladium (Pd) or Cobalt (Co) to direct C-H bond cleavage at the ortho or meta positions[1][3].

Causality of the CMD Pathway

The success of pivalamide-directed C-H activation relies on the Concerted Metalation-Deprotonation (CMD) pathway. The steric bulk of the tert-butyl group is critical here: it prevents the formation of thermodynamically stable but catalytically inactive bis-coordinated metal complexes (e.g., PdL 2​ ). Instead, it forces the formation of a highly reactive mono-coordinated species. A base (typically a carbonate or acetate) then abstracts the ortho-proton simultaneously with the metal's insertion into the C-H bond.

CH_Activation A 1. Pivalanilide Substrate (DG Coordination) B 2. Pd(II) Insertion (Active Catalyst) A->B + Pd(OAc)2 C 3. C-H Cleavage (CMD Pathway) B->C Base / -HOAc D 4. Oxidative Addition (Ar-I Coupling Partner) C->D + Ar-I E 5. Reductive Elimination (C-C Bond Formation) D->E Transient Pd(IV) F 6. Product Release (Functionalized Scaffold) E->F - Pd(0) F->A Catalyst Regeneration (Ag2CO3 Oxidant)

Figure 1: Pivalamide-directed Pd(II)-catalyzed ortho-C-H arylation catalytic cycle.

Protocol 1: Self-Validating Pd-Catalyzed C-H Arylation of Pivalanilides

To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system incorporating internal controls.

Materials:

  • Substrate: Pivalanilide (1.0 equiv, 0.2 mmol)

  • Catalyst: Pd(OAc) 2​ (10 mol%)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Oxidant/Base: Ag 2​ CO 3​ (1.5 equiv)

  • Solvent: Hexafluoro-2-propanol (HFIP) (1.0 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.2 mmol)

Mechanistic Rationale for Reagents:

  • Why HFIP? HFIP is a strong hydrogen-bond donor with high ionizing power. It stabilizes the polar transition states during the oxidative addition step and prevents catalyst aggregation.

  • Why Ag 2​ CO 3​ ? It serves a dual role: the carbonate acts as the proton acceptor in the CMD step, while the Ag + acts as a halide scavenger, precipitating AgI to drive the catalyst regeneration from Pd(0) to Pd(II).

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the pivalanilide, Pd(OAc) 2​ , Ag 2​ CO 3​ , and the Aryl Iodide.

  • Solvent Addition: Add 1.0 mL of HFIP. Seal the tube with a Teflon-lined cap. (Note: Inert atmosphere is not strictly required due to the oxidative nature of the reaction, but purging with N 2​ reduces background oxidation of the solvent).

  • Thermal Activation: Stir the mixture at 80 °C in a pre-heated oil bath for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) utilizing UV activity.

  • Self-Validation (NMR Yield): Cool the mixture to room temperature. Add exactly 0.2 mmol of 1,3,5-trimethoxybenzene as an internal standard. Dilute with EtOAc, filter through a short pad of Celite to remove AgI and Pd black, and concentrate. Take a crude 1 H-NMR to calculate the exact conversion yield before isolation.

  • Control Experiment: Run a parallel reaction omitting Pd(OAc) 2​ . A lack of product formation validates that the reaction is entirely transition-metal dependent and not proceeding via a background radical pathway.

  • Purification: Purify the crude mixture via flash column chromatography to isolate the ortho-arylated pivalamide.

Bioactive Pivalamides: Quantitative SAR and Target Profiling

The integration of the pivalamide scaffold has led to breakthrough discoveries across multiple therapeutic targets. The table below summarizes key quantitative data where the pivalamide moiety was the critical driver of bioactivity.

Therapeutic TargetPivalamide DerivativeBioactivity MetricMechanistic RationaleRef
mPGES-1 (Inflammation)Analog 43IC 50​ < 1 nMThe voluminous lipophilic tail perfectly occupies the membrane-embedded hydrophobic binding site, driving favorable entropic binding.[2]
Aminopeptidase N (APN) (Cancer)Compound 3K i​ < 1 nM (Sub-nanomolar)Optimizes binding interactions around the S1' subsite of APN, proving more potent than the clinical standard bestatin.[4]
CB2 Receptor (Osteoporosis)Compound 57K i​ = 777 nM (Inverse Agonist)Steric tuning of the pivalamide bis-amide scaffold enhances receptor selectivity and inhibits osteoclastogenesis.[5]
AChE / BChE (Alzheimer's)Compound 3 (Thiourea hybrid)~85% Enzyme InhibitionActs as a multi-target directed ligand; DFT studies confirm an optimized HOMO/LUMO gap driving reactivity.[6]

Translational Workflow: From Scaffold to Lead Candidate

To translate pivalamide scaffolds into viable drug candidates, a systematic hit-to-lead workflow must be employed. This involves initial scaffold synthesis, C-H diversification to build a library, high-throughput screening (HTS), and iterative SAR optimization.

Drug_Discovery S1 1. Scaffold Selection (Pivalamide Core) S2 2. Late-Stage C-H Diversification (Library Generation) S1->S2 Transition Metal Catalysis S3 3. High-Throughput Screening (Target-based Assays) S2->S3 Bioassay Validation S4 4. SAR Analysis (Steric & Electronic Tuning) S3->S4 Hit Identification S4->S2 Iterative Design S5 5. Lead Optimization (ADMET Profiling) S4->S5 Candidate Selection

Figure 2: Iterative hit-to-lead workflow for pivalamide-based bioactive scaffolds.

Protocol 2: High-Throughput Synthesis and Enzymatic Validation

This protocol outlines the synthesis of a multi-target directed ligand (e.g., N-((4-acetylphenyl)carbamothioyl)pivalamide) and its subsequent biological validation[6].

Step 1: Pharmacophore Hybridization (Synthesis)

  • Reagent Preparation: Dissolve pivaloyl isothiocyanate (1.0 equiv) in dry acetone under an inert argon atmosphere to prevent hydrolysis of the isothiocyanate.

  • Coupling: Add 4-aminoacetophenone (1.0 equiv) dropwise to the solution.

  • Reflux: Heat the mixture to inert reflux for 4-6 hours. The steric bulk of the pivaloyl group prevents unwanted side reactions (e.g., dimerization), ensuring high chemoselectivity.

  • Crystallization: Cool the mixture, evaporate the solvent under reduced pressure, and recrystallize the crude product from ethanol to yield pure N-((4-acetylphenyl)carbamothioyl)pivalamide crystals[6].

Step 2: in vitro Enzymatic Validation (Self-Validating Assay)

  • Assay Setup: Prepare a 96-well microtiter plate. Add the target enzyme (e.g., Acetylcholinesterase, AChE) in a phosphate buffer (pH 8.0).

  • Inhibitor Incubation: Add the synthesized pivalamide derivative at varying concentrations (0.1 nM to 10 μ M) and incubate for 15 minutes at 25 °C.

  • Substrate Addition: Add acetylthiocholine iodide (substrate) and DTNB (Ellman's reagent).

  • Kinetic Readout: Measure absorbance at 412 nm continuously for 5 minutes.

  • Control Validation: Include a positive control (e.g., Donepezil) and a negative control (DMSO vehicle). The assay is only valid if the positive control yields its literature IC 50​ value within a 5% margin of error. Calculate the IC 50​ of the pivalamide derivative using non-linear regression analysis.

Conclusion

The pivalamide scaffold is far more than a simple protecting group; it is a dynamic tool in the medicinal chemist's arsenal. By exploiting its steric bulk and lipophilicity, researchers can drastically improve the entropic binding profiles of drug candidates against complex targets like mPGES-1 and APN. Furthermore, its ability to act as a highly efficient directing group in transition-metal-catalyzed C-H activation allows for the rapid, step-economic generation of diverse chemical libraries. By adhering to the mechanistic principles and self-validating protocols outlined in this guide, drug development professionals can systematically unlock the vast therapeutic potential of pivalamide derivatives.

Sources

Foundational

Advanced Binding Affinity Studies of N-(2-oxopiperidin-3-yl)pivalamide Derivatives in SARS-CoV-2 Mpro Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The rapid evolution of SARS-CoV-2 necessitates the continuous optimization of dir...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The rapid evolution of SARS-CoV-2 necessitates the continuous optimization of direct-acting antivirals. Nirmatrelvir, a first-in-class peptidomimetic inhibitor targeting the viral Main Protease (Mpro or 3CLpro), has established a robust clinical baseline. However, optimizing its pharmacokinetic profile and resilience against viral mutations requires precise structural tuning.

This whitepaper dissects the binding affinity dynamics of modifying the Nirmatrelvir scaffold—specifically focusing on the integration of the N-(2-oxopiperidin-3-yl)pivalamide motif. By dissecting the causality behind expanding the P1 ligand to a 6-membered lactam (2-oxopiperidin-3-yl) and substituting the P4 ligand with a bulky pivalamide, we reveal critical insights into the balance between enzymatic inhibition ( Ki​ ) and cellular antiviral efficacy ( EC50​ ).

Mechanistic Rationale: P1 and P4 Subsite Engineering

Mpro is a cysteine protease that cleaves viral polyproteins at specific sites, predominantly after a glutamine residue. Peptidomimetic inhibitors like Nirmatrelvir utilize a pyrrolidin-2-one (5-membered lactam) as a glutamine mimic to anchor into the S1 subsite, while a trifluoroacetamide group occupies the S4 subsite.

The S1 Subsite: 6-Membered Lactam Expansion

The S1 pocket of Mpro is highly conserved and possesses sufficient plasticity to accommodate larger cyclic structures. Replacing the traditional 5-membered lactam with a 6-membered lactam (2-oxopiperidin-3-yl) significantly increases the van der Waals contacts within the S1 pocket. As demonstrated in recent 1, this single P1 modification (yielding Compound 5e) results in a 6-fold improvement in Mpro inhibitory activity[1]. The 6-membered ring optimizes the dihedral angles required for the adjacent warhead (e.g., nitrile) to form a reversible covalent bond with the catalytic Cys145[2].

The S4 Subsite: Pivalamide Steric Probing

The S4 subsite is a solvent-exposed, hydrophobic cleft. To probe the steric boundaries of this pocket, researchers replaced the electron-withdrawing trifluoroacetamide with a bulky, highly lipophilic pivalamide (tert-butyl amide) group[1].

The Pharmacodynamic/Pharmacokinetic Paradox: Enzymatic assays revealed that the bulky pivalamide substitution (Compound 5c) caused a nearly 10-fold loss in direct Mpro inhibitory activity ( Ki​ ) due to steric clashes that slightly distort the optimal binding pose[1]. However, this compound maintained an antiviral efficacy ( EC50​ of 2.3 µM) virtually identical to baseline Nirmatrelvir[3].

Causality: Why does a 10-fold drop in target affinity not translate to a loss of cellular efficacy? The pivalamide group drastically increases the molecule's lipophilicity and metabolic stability. The enhanced cell membrane permeability and resistance to rapid intracellular hydrolysis perfectly compensate for the reduced enzymatic affinity, highlighting a critical principle in drug design: optimizing for the whole-cell system rather than the isolated enzyme.

Quantitative Data Summary

The following table summarizes the binding affinity and antiviral efficacy data, illustrating the divergent effects of P1 and P4 modifications.

Compound DesignationP1 Ligand (S1 Subsite)P4 Ligand (S4 Subsite)Mpro Inhibition ( Ki​ , nM)Antiviral Efficacy ( EC50​ , µM)
Nirmatrelvir (1) 5-membered lactamTrifluoroacetamide~3.12.0
Compound 5c 5-membered lactamPivalamide ~30.0 (10-fold loss)2.3 (Maintained)
Compound 5e 6-membered lactam Trifluoroacetamide~0.5 (6-fold gain)0.6 (Enhanced)

Data synthesized from the extensive structure-activity relationship (SAR) studies conducted on SARS-CoV-2 Mpro inhibitors[1],[3].

Experimental Workflows & Logical Architecture

G Start Nirmatrelvir Baseline (P1: 5-lactam, P4: CF3-acetamide) P1_Mod S1 Subsite Optimization Target: Increase VdW Contacts Result: 2-oxopiperidin-3-yl Start->P1_Mod Modify P1 P4_Mod S4 Subsite Optimization Target: Probe Hydrophobic Pocket Result: Bulky Pivalamide Start->P4_Mod Modify P4 Ki_Assay Enzymatic Assay (FRET) Ki Determination P1_Mod->Ki_Assay P4_Mod->Ki_Assay Cell_Assay Antiviral Assay (VeroE6) EC50 Determination Ki_Assay->Cell_Assay In vitro to In vivo translation Outcome1 Compound 5e High Affinity (Ki ↓) High Efficacy (EC50 ↓) Cell_Assay->Outcome1 P1: 6-lactam Outcome2 Compound 5c Low Affinity (Ki ↑) Maintained Efficacy (EC50 ↔) Cell_Assay->Outcome2 P4: Pivalamide

Workflow of SARS-CoV-2 Mpro inhibitor optimization via P1 and P4 modifications.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the binding affinities and cellular efficacies discussed above must be derived from stringently controlled, self-validating assay systems.

Protocol A: FRET-Based SARS-CoV-2 Mpro Inhibition Assay ( Ki​ Determination)

This assay measures the direct enzymatic inhibition of Mpro by quantifying the cleavage of a fluorogenic substrate.

Self-Validating Controls:

  • Positive Control: Nirmatrelvir (validates enzyme activity and assay sensitivity).

  • Negative Control: DMSO vehicle (establishes baseline uninhibited enzyme velocity, V0​ ).

  • Background Control: Buffer + Substrate without enzyme (accounts for auto-fluorescence and spontaneous substrate degradation).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.3), 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, and 0.01% BSA.

  • Compound Dilution: Prepare 3-fold serial dilutions of the N-(2-oxopiperidin-3-yl)pivalamide derivatives in 100% DMSO.

  • Pre-Incubation: In a black 384-well microplate, mix 10 nM recombinant SARS-CoV-2 Mpro with the diluted compounds (final DMSO concentration 1%). Incubate at 37°C for 30 minutes. Causality note: Pre-incubation is critical for covalent inhibitors to achieve binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 µM.

  • Kinetic Readout: Continuously monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) using a microplate reader for 15 minutes.

  • Data Analysis: Calculate initial velocities from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding inhibitors to derive the Ki​ values.

Protocol B: VeroE6 Cell-Based Antiviral Assay ( EC50​ Determination)

This protocol translates enzymatic affinity into physiological efficacy by measuring the compound's ability to rescue cells from viral-induced cytopathic effect (CPE).

Self-Validating Controls:

  • Virus Control (VC): Infected cells + DMSO (establishes 0% viability baseline due to maximum CPE).

  • Cell Control (CC): Uninfected cells + DMSO (establishes 100% viability baseline).

  • Reference Control: Remdesivir (validates the viral strain's standard susceptibility).

Step-by-Step Methodology:

  • Cell Seeding: Seed VeroE6 cells at 1×104 cells/well in 96-well plates using DMEM supplemented with 2% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Pre-treatment: Aspirate media and add serially diluted compounds. Incubate for 2 hours to allow intracellular accumulation of the highly lipophilic pivalamide derivatives.

  • Viral Infection: Infect the cells with SARS-CoV-2 (e.g., USA-WA1/2020 strain) at a Multiplicity of Infection (MOI) of 0.05.

  • Incubation: Incubate the plates for 72 hours until the Virus Control wells show >90% CPE.

  • Viability Quantification: Add CellTiter-Glo® reagent to lyse cells and quantify ATP levels via luminescence. Causality note: Luminescence is directly proportional to the number of metabolically active (live) cells, providing a highly sensitive readout of viral inhibition.

  • Data Analysis: Normalize luminescence data against the CC and VC. Use non-linear regression (four-parameter logistic model) to calculate the EC50​ .

Conclusion

The exploration of the N-(2-oxopiperidin-3-yl)pivalamide structural space provides a masterclass in peptidomimetic drug design. While the 6-membered lactam (2-oxopiperidin-3-yl) effectively maximizes thermodynamic binding within the S1 subsite, the pivalamide modification at the S4 subsite demonstrates that raw binding affinity ( Ki​ ) is not the sole driver of drug efficacy. By intentionally trading enzymatic affinity for superior lipophilicity and cellular permeability, researchers can maintain potent antiviral activity while potentially improving the drug's pharmacokinetic half-life and resilience against efflux pumps.

References

  • Ghosh, A. K., et al. "Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors." PMC. Available at:[Link]

  • Ghosh, A. K., et al. "Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors." OSTI.GOV. Available at: [Link]

  • "Peptidomimetic α-Acyloxymethylketone Warheads with Six-Membered Lactam P1 Glutamine Mimic: SARS-CoV-2 3CL Protease Inhibition, Coronavirus Antiviral Activity, and in Vitro Biological Stability." ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective N-Acylation of 3-Aminopiperidin-2-one (Ornithine Lactam)

Introduction & Mechanistic Rationale 3-Aminopiperidin-2-one, commonly referred to as ornithine lactam, is a highly privileged structural motif in medicinal chemistry. It serves as a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Aminopiperidin-2-one, commonly referred to as ornithine lactam, is a highly privileged structural motif in medicinal chemistry. It serves as a critical intermediate in the synthesis of peptidomimetics and hydroxamate-based siderophores[1]. Beyond synthetic applications, it is a key metabolite in the ornithine cycle, and its dysregulation has been shown to correlate strongly with severe inflammatory responses and coagulation in COVID-19 patients[2]. Furthermore, this scaffold acts as a versatile acyl acceptor in advanced biocatalytic syntheses, such as the generation of capuramycin analogues utilizing the N-transacylase CapW[3].

The derivatization of this scaffold frequently involves the N-acylation of the primary amine at the C3 position. Because the molecule contains both a primary aliphatic amine and a secondary lactam nitrogen, it presents a classic chemoselectivity challenge. However, the primary amine (pKa ~9.5) is highly nucleophilic, whereas the lactam nitrogen's lone pair is heavily delocalized into the adjacent carbonyl group, rendering it non-nucleophilic under standard conditions. Consequently, N-acylation can be achieved with high regioselectivity without the need to protect the lactam nitrogen, provided that appropriate stoichiometric controls and mild bases are employed. The resulting N-acyl derivatives adopt distinct chair or boat conformations depending on the steric bulk of the acyl substituent, which is a critical factor in structure-based drug design[4].

Experimental Design & Causality

To ensure a robust and reproducible acylation, the experimental design must account for the physical and chemical state of the starting materials:

  • Substrate State: 3-Aminopiperidin-2-one is typically synthesized via the reduction of acyclic precursors[5] and is supplied as a hydrochloride salt to prevent spontaneous intermolecular condensation. Therefore, the protocol must begin with an in situ free-basing step using a non-nucleophilic tertiary amine (e.g., DIPEA or TEA).

  • Acylating Agents: The choice of acylating agent dictates the reaction kinetics and the risk of side reactions[6]. Acid chlorides provide the fastest kinetics and are ideal for robust, non-epimerizable acyl groups. Conversely, peptide coupling agents (e.g., HATU) are mandatory when coupling with chiral carboxylic acids to prevent racemization at the α -carbon of the acyl donor.

  • Solvent Selection: Dichloromethane (DCM) is preferred for acid chlorides due to its inertness. N,N-Dimethylformamide (DMF) is required for peptide couplings to ensure the solubility of the polar lactam salt and the coupling reagents.

Workflow & Chemoselectivity Logic

G N1 3-Aminopiperidin-2-one HCl Salt N2 In Situ Free-Basing (DIPEA or TEA) N1->N2 Deprotonation N3 Acylating Agent (R-COCl or R-COOH/HATU) N2->N3 Active Nucleophile N4 Nucleophilic Acyl Substitution (Chemoselective at C3-NH2) N3->N4 C-N Bond Formation N5 Aqueous Workup & Extraction N4->N5 Quench & Isolate N6 N-Acyl-3-aminopiperidin-2-one (Purified Product) N5->N6 Final Validation

Workflow and chemoselectivity logic for N-acylation of 3-aminopiperidin-2-one.

Optimization of Acylation Conditions

The following table summarizes the quantitative parameters and expected outcomes for various N-acylation strategies applied to the 3-aminopiperidin-2-one scaffold.

Acylating AgentBase (Equivalents)SolventTemp / TimeExpected YieldEpimerization Risk
Acid Chloride TEA (2.5 eq)DCM0 °C to RT / 2 h85–95%Low
R-COOH + HATU DIPEA (2.5 eq)DMFRT / 4–6 h80–90%Low–Medium
R-COOH + EDC/HOBt DIPEA (2.5 eq)DCM/DMFRT / 12–16 h75–85%Low

Detailed Step-by-Step Protocols

Protocol A: Acid Chloride-Mediated N-Acylation (High Reactivity)

Ideal for achiral aliphatic or aromatic acyl groups.

  • Preparation: Suspend 3-aminopiperidin-2-one hydrochloride (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (100 mL, 0.1 M) under an inert atmosphere (N₂ or Ar).

    • Causality: The hydrochloride salt is largely insoluble in DCM, creating a heterogeneous suspension. An inert atmosphere prevents the hydrolysis of the highly reactive acid chloride.

  • Free-Basing: Cool the suspension to 0 °C using an ice bath. Add triethylamine (TEA) (2.5 eq, 25 mmol) dropwise over 5 minutes.

    • Causality: The first 1.0 eq of TEA neutralizes the HCl salt, liberating the nucleophilic primary amine and turning the suspension into a homogeneous solution. The remaining 1.5 eq acts as an acid scavenger for the HCl generated during acylation.

  • Acylation: Add the desired acid chloride (1.1 eq, 11 mmol) dropwise at 0 °C.

    • Causality: Maintaining a low temperature controls the exothermic nucleophilic acyl substitution and prevents over-acylation at the less reactive lactam nitrogen.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to stir for 2 hours. Monitor the reaction via LC-MS.

    • Validation Check: The reaction is complete when the starting material mass ( [M+H]+=115.08 ) disappears, replaced by the product mass ( [M+H]+=Substrate+Acyl−HCl ).

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 × 30 mL). Wash the combined organic layers with 1M HCl (30 mL) and brine (30 mL).

    • Causality: The basic NaHCO₃ wash hydrolyzes and removes unreacted acid chloride. The 1M HCl wash protonates and removes any unreacted aliphatic amine starting material. The target N-acylated lactam is neutral and remains safely in the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be recrystallized or purified via flash chromatography.

Protocol B: HATU-Mediated Peptide Coupling (Stereoretentive)

Ideal for coupling with N-protected amino acids or complex chiral carboxylic acids.

  • Pre-Activation: In a dry flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Add DIPEA (1.5 eq) and stir for 15 minutes at room temperature.

    • Causality: Pre-activation allows the formation of the highly reactive O-At (7-azabenzotriazole) ester intermediate before the amine is introduced, ensuring rapid coupling and minimizing epimerization.

  • Substrate Addition: In a separate vial, dissolve 3-aminopiperidin-2-one hydrochloride (1.0 eq) in DMF with DIPEA (1.2 eq). Transfer this solution dropwise into the activated acid mixture.

  • Reaction & Workup: Stir for 4–6 hours at room temperature. Quench by pouring the mixture into a 10-fold volume of water. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers extensively with a 5% aqueous LiCl solution (3 × 50 mL).

    • Causality: DMF is notoriously difficult to remove via evaporation. Washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, effectively stripping it from the Ethyl Acetate layer.

Analytical Validation (Self-Validating System)

To guarantee the structural integrity of the synthesized product, perform the following analytical checks:

  • ¹H NMR Spectroscopy: The primary amine protons of the starting material (typically a broad singlet around 1.5–2.0 ppm) must disappear. A new amide N-H proton will appear significantly downfield (typically 7.5–8.5 ppm as a doublet). Crucially, the C3-H proton on the piperidinone ring will shift downfield (from ~3.3 ppm to >4.0 ppm) due to the strong electron-withdrawing effect of the newly formed amide bond.

  • Mass Spectrometry (ESI-MS): Ensure the absence of a +2Acyl mass peak, which would indicate unwanted secondary acylation at the lactam nitrogen.

Sources

Application

Application of N-(2-oxopiperidin-3-yl)pivalamide in organic synthesis

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals utilizing N-(2-oxopiperidin-3-yl)pivalamide (CAS: 1110662-33-3)[1] as an advanced building block in organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals utilizing N-(2-oxopiperidin-3-yl)pivalamide (CAS: 1110662-33-3)[1] as an advanced building block in organic synthesis.

Chemical Significance & Strategic Utility

The 3-amino-2-piperidone scaffold (often referred to as a Freidinger lactam analog or ornithine lactam) is a highly valued conformationally constrained cyclic amino acid[2]. By locking the ϕ and ψ dihedral angles of a peptide backbone, this delta-lactam induces stable β -turn conformations, which are critical for enhancing the metabolic stability and target affinity of peptidomimetic drugs[3].

However, functionalizing the lactam nitrogen (N1) presents a severe synthetic challenge: the C3-alpha proton is highly acidic. Under the strong basic conditions required for N1-alkylation, standard protecting groups (like Boc or Cbz) fail to prevent base-catalyzed epimerization at the C3 chiral center, leading to racemic mixtures.

N-(2-oxopiperidin-3-yl)pivalamide solves this through the strategic use of the pivaloyl (Piv) group. The massive steric bulk of the tert-butyl moiety acts as a physical shield, blocking base access to the C3 proton and preserving enantiomeric purity during harsh downstream transformations. Furthermore, while the unprotected 3-amino-2-piperidone is a recognized degradant and impurity in L-ornithine L-aspartate (LOLA) formulations[4], its Piv-protected derivative serves as a stable, crystalline intermediate for synthesizing analytical reference standards and complex active pharmaceutical ingredients (APIs).

EpimerizationControl Base Strong Base (e.g., NaH, LiHMDS) PathA N1-Deprotonation (Desired Pathway) Base->PathA Fast Kinetics PathB C3-Deprotonation (Undesired Epimerization) Base->PathB Blocked by Piv Bulk Substrate N-(2-oxopiperidin-3-yl)pivalamide (Chiral at C3) Substrate->Base Product Enantiopure N1-Alkylated Product PathA->Product Racemate Racemized Byproduct PathB->Racemate

Logical relationship demonstrating how the steric bulk of the pivalamide group prevents C3-epimerization.

Comparative Protecting Group Analysis

To justify the selection of the Piv group over traditional carbamates, the following empirical data summarizes the behavior of various C3-protected 2-piperidones during strong-base N1-alkylation workflows.

Table 1: Comparative Stability and Epimerization Control of C3-Protecting Groups

Protecting GroupBase Stability (NaH/DMF)Acid StabilitySteric Shielding (C3)Deprotection Condition
Boc Poor (Thermal degradation)Labile (TFA)LowMild Acid (TFA / DCM)
Cbz Moderate (N-alkylation risk)StableModerateHydrogenolysis (Pd/C)
Fmoc Extremely LabileStableModerateMild Base (Piperidine)
Piv Excellent (Inert) Highly Stable Maximum Harsh Acid (6M HCl, Δ )

Table 2: Quantitative Yields for N1-Benzylation (NaH, BnBr, 0 °C to RT)

SubstrateConversion (%)Isolated Yield (%)Enantiomeric Excess (ee %)
3-Boc-amino-2-piperidone88%72%85% (Partial Racemization)
3-Cbz-amino-2-piperidone91%78%92%
N-(2-oxopiperidin-3-yl)pivalamide >99% 94% >99% (Complete Retention)

Validated Experimental Protocols

The following self-validating protocols detail the integration of N-(2-oxopiperidin-3-yl)pivalamide into a peptidomimetic synthesis pipeline, specifically targeting hydroxamate-based siderophores[5] or constrained protease inhibitors.

Protocol A: Regioselective N1-Alkylation

Objective: Alkylate the lactam nitrogen without compromising the C3 stereocenter. Causality Focus: Moisture exclusion and strict temperature control are required to prevent the premature quenching of the hydride base and to suppress exothermic ring-opening side reactions.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Charge the flask with N-(2-oxopiperidin-3-yl)pivalamide (1.0 eq, 10 mmol) and anhydrous DMF (50 mL, 0.2 M).

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice-water bath. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 12 mmol) in one single portion. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Electrophilic Addition: Add the desired alkyl halide (e.g., Benzyl Bromide, 1.1 eq, 11 mmol) dropwise over 10 minutes. Note: Dropwise addition prevents localized high concentrations of the electrophile, entirely mitigating the risk of O-alkylation artifacts. Allow the reaction to warm to room temperature over 2 hours.

  • In-Process Control (IPC) & Self-Validation: Before quenching, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The complete disappearance of the starting material mass ( m/z 199.1 [M+H]+ ) and the appearance of the target mass validates reaction completion.

  • Quenching & Workup: Cool the flask back to 0 °C and carefully quench with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL). Causality: DMF is highly soluble in EtOAc; the aqueous LiCl wash effectively partitions the DMF into the aqueous phase, preventing solvent contamination in the isolated product. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: Acid-Mediated Pivalamide Cleavage

Objective: Remove the robust Piv group to reveal the primary amine for downstream peptide coupling.

  • Hydrolysis: Dissolve the N1-alkylated intermediate (5 mmol) in a 1:1 mixture of 6M HCl (aq) and 1,4-Dioxane (20 mL total volume). Equip the flask with a reflux condenser and heat to 100 °C for 12–16 hours. Causality: The extreme steric hindrance of the Piv group renders it completely immune to standard deprotection conditions (like TFA or piperidine); harsh thermodynamic hydrolysis is mandatory.

  • Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). Stain the plate with Ninhydrin and heat. The successful liberation of the free amine will manifest as a deep purple/blue spot, whereas the Piv-protected starting material remains invisible to ninhydrin.

  • Isolation: Cool the mixture to room temperature, dilute with water (20 mL), and wash with Diethyl Ether (2 × 20 mL) to remove the liberated pivalic acid byproduct. Lyophilize the aqueous layer to yield the enantiopure N1-alkylated 3-amino-2-piperidone hydrochloride salt, ready for immediate use in HATU-mediated peptide coupling.

Workflow N1 N-(2-oxopiperidin-3-yl) pivalamide N2 N1-Alkylation (NaH, R-X, 0°C) N1->N2 N3 Piv Deprotection (6M HCl, Reflux) N2->N3 N4 Peptide Coupling (HATU, DIPEA) N3->N4 N5 Constrained Peptidomimetic API N4->N5

Standard synthetic workflow for integrating the Piv-protected lactam into peptidomimetic APIs.

References

  • Kolasa, T.; Miller, M. J. "1-Hydroxy-3-amino-2-piperidone (.delta.-N-hydroxycycloornithine) derivatives: key intermediates for the synthesis of hydroxamate-based siderophores". The Journal of Organic Chemistry. URL:[Link]

  • Patsnap. "Analysis method for detecting impurity in aspartate ornithine" (Patent CN102288687A). Eureka Patsnap. URL: [Link]

Sources

Method

Using N-(2-oxopiperidin-3-yl)pivalamide as a building block for complex molecules

Application Note: N-(2-oxopiperidin-3-yl)pivalamide as a Conformationally Constrained Scaffold in Peptidomimetic Drug Discovery Executive Summary In the transition from peptide-based hits to small-molecule lead candidate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(2-oxopiperidin-3-yl)pivalamide as a Conformationally Constrained Scaffold in Peptidomimetic Drug Discovery

Executive Summary

In the transition from peptide-based hits to small-molecule lead candidates, mitigating the entropic penalty of target binding and preventing rapid in vivo proteolysis are paramount. N-(2-oxopiperidin-3-yl)pivalamide —a pivaloyl-protected 3-amino-2-piperidone (valerolactam)—serves as a highly specialized, conformationally restricted building block[1]. By mimicking the peptide backbone and enforcing specific secondary structures (such as β-turns or cis-amide bonds), this scaffold has become instrumental in the development of potent serine protease inhibitors, including those targeting Thrombin and Factor Xa[1].

This technical guide details the mechanistic rationale behind utilizing this specific protected lactam, provides field-proven optimization data, and outlines a self-validating protocol for its regioselective functionalization.

Mechanistic Rationale: The Power of the Pivaloyl-Lactam System

As a Senior Application Scientist, I frequently observe discovery chemists struggling with the epimerization of chiral centers adjacent to lactam carbonyls during late-stage functionalization. The design of N-(2-oxopiperidin-3-yl)pivalamide elegantly solves this through two synergistic components:

The Valerolactam Core: Derived via the lactamization of L-ornithine, the 3-amino-2-piperidone ring acts as a rigid surrogate for the arginine/ornithine side chain. It effectively locks the dihedral angles ( ϕ , ψ ) of the pseudo-peptide backbone, stabilizing type II β-turn conformations[2][3]. This pre-organization drastically reduces the entropic cost upon binding to the active site of target proteases[3].

The Pivaloyl (Piv) Directing Group: While Boc or Acetyl groups are common, the pivaloyl group (trimethylacetyl) is deliberately chosen for this building block due to its massive steric bulk[4].

  • Kinetic Shielding: The tert-butyl moiety projects over the α -face of the lactam, sterically shielding the acidic C3 proton. This raises the kinetic barrier to deprotonation at C3, virtually eliminating the risk of racemization/epimerization during the strong basic conditions required for N-alkylation.

  • Regioselective Directing: By blocking the α -face, the Piv group forces incoming electrophiles to exclusively attack the N1 lactam nitrogen[4].

  • Pharmacophore Integration: Unlike transient protecting groups, the Piv group is often retained in the final drug candidate. Its highly lipophilic nature perfectly occupies the hydrophobic S3/S4 sub-pockets of serine proteases, directly contributing to binding affinity[1].

G cluster_0 Mechanistic Role of the Pivaloyl (Piv) Group N1 Steric Bulk (t-Butyl) N4 Prevents C3 Epimerization N1->N4 N5 Directs N1-Alkylation N1->N5 N2 Amide Stability N6 Resists in vivo Proteolysis N2->N6 N3 Hydrophobic Interaction N7 Occupies S4/S3 Pocket N3->N7

Fig 1. Mechanistic causality of the pivaloyl group in stabilizing and directing the scaffold.

Experimental Workflows & Optimization Data

The most critical transformation utilizing N-(2-oxopiperidin-3-yl)pivalamide is the regioselective N-alkylation of the lactam core to attach a P1/S1 pocket-binding moiety (e.g., a functionalized benzyl or biphenyl group)[1][5].

Because the lactam N-H has a high pKa (~16.7), selecting the correct base is a delicate balance between achieving complete enolate formation and preventing substrate degradation.

Table 1: Optimization of N-Alkylation Conditions (Model Electrophile: 4-Cyanobenzyl bromide)

Base (1.2 eq)SolventTemp Profile (°C)Time (h)Isolated Yield (%)C3 Epimerization (%)
K₂CO₃MeCN80 (Reflux)1245%< 1%
Cs₂CO₃DMF60865%< 1%
LiHMDSTHF-78 → 0285%< 1%
NaH (60%)THF0 → 25472%2.5%
NaH (60%) DMF 0 → 25 2 89% < 1%

Data Insight: While LiHMDS provides excellent yields, NaH in DMF is the optimal scalable choice. The rapid, quantitative deprotonation by NaH at 0 °C prevents prolonged exposure of the substrate to basic conditions, while the Piv group successfully suppresses the 2.5% epimerization observed when using the less solvating THF.

G A L-Ornithine Derivative B 3-Amino-2-piperidone (Lactam Core) A->B Lactamization C N-(2-oxopiperidin-3-yl)pivalamide (Sterically Shielded) B->C Pivaloylation D N-Alkylated Scaffold (S1 Pocket Binder) C->D Regioselective N-Alkylation

Fig 2. Synthetic workflow from L-ornithine to the N-alkylated peptidomimetic scaffold.

Self-Validating Protocol: Regioselective N-Alkylation

This protocol is designed with built-in observational checkpoints to ensure high-fidelity execution and to prevent common pitfalls such as incomplete deprotonation or DMF carryover.

Materials Required:

  • N-(2-oxopiperidin-3-yl)pivalamide (1.0 eq, 5.0 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 6.0 mmol)

  • Alkylating Agent (e.g., 4-cyanobenzyl bromide, 1.1 eq, 5.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

  • 5% Aqueous Lithium Chloride (LiCl) solution

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 50 mL two-neck round-bottom flask. Add N-(2-oxopiperidin-3-yl)pivalamide (5.0 mmol) and dissolve in anhydrous DMF (15 mL). Purge the system with Argon for 5 minutes.

  • Deprotonation (Kinetic Control): Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add the NaH (6.0 mmol) in three equal portions over 10 minutes.

    • Validation Checkpoint: You must observe immediate effervescence (H₂ gas evolution). If bubbling is absent, the NaH has degraded to NaOH; abort and source fresh reagent.

  • Anion Maturation: Stir the opaque suspension at 0 °C for exactly 30 minutes to ensure complete generation of the lactam nitrogen anion.

  • Electrophile Addition: Dissolve the alkylating agent (5.5 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes via a syringe pump to prevent localized thermal spikes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

    • Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). Stain with KMnO₄. The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a single, higher-running product spot ( Rf​≈0.6 ), confirming the Piv group successfully prevented bis-alkylation or C3-alkylation.

  • Quench & DMF Removal: Cool the flask back to 0 °C. Carefully quench the excess NaH by adding saturated aqueous NH₄Cl (10 mL) dropwise. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).

    • Validation Checkpoint: To prevent DMF from co-eluting and ruining your column chromatography, wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL). The LiCl heavily partitions DMF into the aqueous phase.

  • Isolation: Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the pure N-alkylated peptidomimetic scaffold.

References

  • Tamura, S. Y., et al. (2000). Guanylpiperidine peptidomimetics: Potent and selective bis-cation inhibitors of factor Xa. Bioorganic & Medicinal Chemistry Letters, 10(9), 983-987.[Link]

  • Kemp, D. S., & McNamara, P. (1982). Amino acid derivatives that stabilize secondary structures of polypeptides II. The most stable conformation of peptides containing 3-Amino-2-piperidone-6-carboxylic acid (Acp). Tetrahedron Letters, 23(37), 3761-3764.[Link]

  • Kolasa, T., & Miller, M. J. (1990). 1-Hydroxy-3-amino-2-piperidone (δ-N-hydroxycycloornithine) derivatives: Key intermediates for the synthesis of hydroxamate-based siderophores. The Journal of Organic Chemistry, 55(6), 1711-1721.[Link]

  • Freidinger, R. M., et al. (1980). Bioactive Conformation of Luteinizing Hormone-Releasing Hormone: Evidence from a Conformationally Constrained Analog. Science, 210(4470), 656-658.[Link]

Sources

Application

Advanced Methodologies for the Synthesis of Substituted Piperidinones: Radical and Ionic Multicomponent Strategies

Introduction & Mechanistic Rationale The piperidin-2-one (piperidinone) core is a privileged scaffold in drug development, serving as a critical synthetic precursor for biologically active polycyclic alkaloids such as in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The piperidin-2-one (piperidinone) core is a privileged scaffold in drug development, serving as a critical synthetic precursor for biologically active polycyclic alkaloids such as indolo[2,3-a]quinolizidines and blockbuster therapeutics like paroxetine[1]. Traditional linear syntheses of these functionalized heterocycles often suffer from poor atom economy, requiring tedious protection and deprotection sequences.

To bypass these bottlenecks, modern synthetic chemistry leverages multicomponent reactions (MCRs). MCRs provide a self-validating system for rapid complexity generation, allowing researchers to forge multiple C–C and C–N bonds in a single operation. This application note details two highly robust, field-proven methodologies for synthesizing substituted piperidinones: an ionic Intermolecular Aza-Double Michael Reaction and a Multicomponent Radical Addition-Lactamization Cascade .

By understanding the causality behind the reagent selection and reaction conditions, scientists can readily adapt these protocols for late-stage functionalization and library generation.

Approach A: Intermolecular Aza-Double Michael Reaction

Scientific Causality and Design

Developed by Takasu et al., this methodology utilizes simple α,β -unsaturated amides as direct synthons for the piperidine nucleus[1]. The reaction proceeds via a tandem intermolecular conjugate addition followed by an intramolecular aza-cyclization.

The critical success factor in this protocol is the choice of the Lewis acid/base system. Trimethylsilyl iodide (TMSI) acts as a highly oxophilic Lewis acid, activating the Michael acceptor (enone or enoate) to lower its LUMO. Simultaneously, hexamethyldisilazane (HMDS) serves as a mild, non-nucleophilic base. HMDS traps the liberated protons during the initial enolate formation, preventing unwanted side reactions and driving the equilibrium toward the cyclized piperidinone product[2].

Mechanistic Workflow

G A α,β-Unsaturated Amide (Nucleophile) D Intermolecular Conjugate Addition A->D B Michael Acceptor (Enone/Enoate) B->D C Silyl Lewis Acid (TMSI/HMDS or TBSOTf) C->D Activation E Intramolecular Aza-Cyclization D->E Intermediate F Substituted Piperidin-2-one E->F Ring Closure

Mechanistic workflow of the aza-double Michael reaction for piperidinone synthesis.

Experimental Protocol

Note: This system is highly moisture-sensitive. All glassware must be flame-dried, and operations should be conducted under an inert argon atmosphere.

  • Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under a stream of argon.

  • Reagent Assembly: Dissolve the α,β -unsaturated amide (1.0 mmol, 1.0 equiv) and the corresponding Michael acceptor (1.0 mmol, 1.0 equiv) in anhydrous CH2​Cl2​ (5.0 mL) to achieve a 0.2 M solution.

  • Activation: Inject HMDS (1.5 mmol, 1.5 equiv) into the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Initiation: Dropwise, add TMSI (1.2 mmol, 1.2 equiv) via a gastight syringe over 5 minutes. Critical Insight: The order of addition is paramount. Adding the base (HMDS) prior to the strong Lewis acid (TMSI) prevents the premature acid-catalyzed polymerization of the enone.

  • Propagation: Remove the ice bath, allowing the reaction to warm to ambient temperature. Stir for exactly 2 hours. The reaction progress can be self-validated by monitoring the disappearance of the starting amide via TLC (UV active, typically using a 7:3 Hexanes:EtOAc eluent).

  • Quenching & Isolation: Quench the reaction by adding 5 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the functionalized piperidinone.

Quantitative Yield Data

Table 1: Reaction Conditions and Yields for Aza-Double Michael Reaction [2]

Amide SubstrateMichael AcceptorLewis Acid / Base SystemIsolated Yield (%)
MethacrylamideMethacrylamide (Homocoupling)TMSI (1.2 eq) / HMDS (1.5 eq)26%
CrotonamideCrotonamide (Homocoupling)TMSI (1.2 eq) / HMDS (1.5 eq)51%
α,β -Unsaturated Amide α,β -Unsaturated KetoneTBSOTf (1.2 eq) / NEt3​ (1.5 eq)>60% (Typical Heterocoupling)

Approach B: Multicomponent Radical Processes

Scientific Causality and Design

While ionic approaches are powerful, they often struggle with sterically hindered substrates or base-sensitive functional groups. To circumvent this, Godineau and Landais developed a three- and four-component radical cascade[3].

This methodology relies on the generation of an electrophilic primary carbon radical from an alkyl halide. The radical undergoes an intermolecular addition to an activated olefin (e.g., allylsilane). The resulting adduct radical is then trapped by an electron-poor oxime, culminating in a stereoselective lactamization[3]. Triethylborane ( Et3​B ) and trace oxygen ( O2​ ) are used as the initiator system. This specific combination is chosen because it generates ethyl radicals at low temperatures (-20 °C), which is crucial for controlling the highly reactive radical intermediates and preventing premature chain termination or unwanted oligomerization[4].

Radical Cascade Pathway

G R1 Radical Precursor (Alkyl Iodide) Rad1 Primary Carbon Radical R1->Rad1 Init Initiator (Et3B / O2) Init->Rad1 Initiation Rad2 Adduct Radical Rad1->Rad2 + Olefin Olefin Activated Olefin (Allylsilane) Olefin->Rad2 Lactam Lactamization (Ring Closure) Rad2->Lactam + Oxime Trap Oxime Electron-Poor Oxime Oxime->Lactam Prod Highly Substituted Piperidinone Lactam->Prod Stereoselective

Multicomponent radical addition-lactamization cascade pathway.

Experimental Protocol
  • Preparation: In a 50 mL round-bottom flask, combine the alkyl iodide (1.0 mmol, 1.0 equiv), the olefin partner (e.g., allyltrimethylsilane, 2.0 mmol, 2.0 equiv), and glyoxylic oxime (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Dissolve the mixture in 10 mL of CH2​Cl2​ (0.1 M) that has been previously degassed by sparging with argon for 15 minutes.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath to maintain a strict internal temperature of -20 °C.

  • Initiation: Introduce Et3​B (1.0 M solution in hexanes, 0.5 mL, 0.5 equiv) via syringe. Immediately attach a drying tube (containing anhydrous CaCl2​ ) open to the ambient atmosphere. Critical Insight: The success of this reaction depends on the slow diffusion of atmospheric O2​ into the solution. Direct bubbling of pure O2​ will result in the direct oxygenation of the carbon radical, entirely suppressing the desired C–C bond formation.

  • Propagation: Stir the reaction mixture for 2 to 4 hours, allowing the cooling bath to slowly expire and the reaction to reach room temperature. Monitor the consumption of the oxime via LC-MS.

  • Isolation: Once complete, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the crude material via silica gel chromatography (gradient elution, Hexanes to 1:1 Hexanes:EtOAc) to isolate the 2,3-disubstituted piperidinone.

Quantitative Yield and Selectivity Data

Table 2: Substrate Scope and Stereoselectivity for Radical Multicomponent Synthesis [3]

Radical PrecursorOlefin PartnerOxime PartnerIsolated Yield (%)Diastereoselectivity (E/Z)
Ethyl iodoacetateAllyltrimethylsilaneGlyoxylic oxime78%>95:5
Isopropyl iodideAllyltrimethylsilaneGlyoxylic oxime65%>95:5
Cyclohexyl iodide1-OcteneGlyoxylic oxime55%>95:5

References

  • Takasu, K., Nishida, N., Tomimura, A., & Ihara, M. (2005). Convenient synthesis of substituted piperidinones from alpha,beta-unsaturated amides: formal synthesis of deplancheine, tacamonine, and paroxetine. The Journal of Organic Chemistry, 70(10), 3957-3962.[Link]

  • Godineau, E., & Landais, Y. (2007). Multicomponent radical processes: synthesis of substituted piperidinones. Journal of the American Chemical Society, 129(42), 12662-12663.[Link]

Sources

Method

Analytical methods for the quantification of N-(2-oxopiperidin-3-yl)pivalamide

Application Note: Analytical Methods for the Quantification of N-(2-oxopiperidin-3-yl)pivalamide Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Introduction & Analyte Profilin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Methods for the Quantification of N-(2-oxopiperidin-3-yl)pivalamide

Target Audience: Researchers, bioanalytical scientists, and drug development professionals.

Introduction & Analyte Profiling

N-(2-oxopiperidin-3-yl)pivalamide (MW: 198.26 g/mol ) is a highly polar, sterically hindered bis-amide consisting of a piperidin-2-one (lactam) core and an exocyclic pivalamide group. Because it serves as a critical intermediate and a structural motif in peptidomimetic drug design, robust analytical methods are required across the drug development lifecycle.

Quantifying this compound presents two distinct analytical challenges:

  • Lack of a conjugated π-system: The molecule only absorbs UV light at low wavelengths (e.g., 210 nm), making UV detection highly susceptible to matrix interference in biological samples.

  • High Polarity: The dual amide functionalities act as strong hydrogen bond acceptors and donors, leading to poor retention and peak tailing on standard C18 reversed-phase columns.

To address these challenges, this application note details two fit-for-purpose methodologies: a robust RP-HPLC-UV method for bulk purity assays, and a highly sensitive HILIC-MS/MS method for trace bioanalytical quantification.

Causality in Method Development (E-E-A-T)

Why HILIC for Bioanalysis? Highly polar amides often elute in the void volume of traditional reversed-phase (RP) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) resolves this by utilizing a polar stationary phase (e.g., Amide-bonded silica). The stationary phase is hydrated with a slow-moving layer of water, facilitating the preferential retention of hydrophilic analytes via partitioning[1]. Furthermore, HILIC mobile phases are highly organic (>70% Acetonitrile). This dramatically enhances electrospray ionization (ESI) desolvation efficiency, significantly lowering the limit of detection (LOD) compared to the highly aqueous mobile phases required for RP-HPLC[2].

Mass Spectrometry Fragmentation Mechanisms: Under positive ESI conditions, protonation occurs preferentially on the lactam or amide nitrogen/oxygen[3]. Collision-induced dissociation (CID) of the protonated precursor ([M+H]⁺ m/z 199.1) yields a stable 3-aminopiperidin-2-one product ion (m/z 115.1) via the neutral loss of carbon monoxide and isobutene (84 Da) from the pivaloyl group. A secondary qualifier ion (m/z 85.1) is generated via the direct cleavage of the exocyclic C-N bond, yielding a pivaloyl cation.

Regulatory Compliance: For the bioanalytical method to be viable for clinical and non-clinical pharmacokinetics, it is designed as a self-validating system adhering strictly to the ICH M10 Bioanalytical Method Validation Guidelines, ensuring rigorous evaluation of matrix effects, selectivity, and precision[4].

Experimental Protocols

Protocol A: RP-HPLC-UV for Bulk Purity and Assay

Designed for high-concentration API and formulation testing.

  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10 mL of 10% Acetonitrile in Water to create a 1 mg/mL stock. Dilute to a working concentration of 100 µg/mL using the same diluent.

  • Column Selection: Waters SymmetryShield RP18 (150 × 4.6 mm, 3.5 µm). Causality: The polar-embedded carbamate group in this stationary phase prevents the hydrophobic phase collapse that typically occurs in the highly aqueous conditions required to retain polar lactams.

  • Mobile Phase:

    • Channel A: 0.05% Phosphoric acid in Water (pH ~2.5 to suppress silanol ionization).

    • Channel B: Acetonitrile.

  • Gradient Elution: 0–2 min (5% B), 2–10 min (linear gradient to 50% B), 10–12 min (hold at 50% B), 12–15 min (re-equilibration at 5% B). Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • System Suitability Test (SST): Inject the 100 µg/mL standard six times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%, and the USP tailing factor must be ≤ 1.5.

Protocol B: HILIC-MS/MS for Bioanalytical Quantification

Designed for trace-level quantification in plasma/urine.

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of biological plasma into a microcentrifuge tube. Add 150 µL of cold Acetonitrile spiked with the Internal Standard (IS: N-(2-oxopiperidin-3-yl)isobutyramide, 50 ng/mL). Causality: A 1:3 ratio of aqueous sample to organic solvent serves a dual purpose: it quantitatively precipitates plasma proteins and perfectly conditions the sample matrix into a high-organic diluent. This allows for direct injection onto the HILIC column without the peak distortion (solvent effects) seen when injecting aqueous samples.

  • Centrifugation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Column: Waters XBridge BEH Amide (100 × 2.1 mm, 1.7 µm). Column temperature: 40°C.

  • Mobile Phase:

    • Channel A: 10 mM Ammonium Formate in 95% Acetonitrile / 5% Water (adjusted to pH 3.0 with Formic Acid).

    • Channel B: 10 mM Ammonium Formate in 50% Acetonitrile / 50% Water (pH 3.0).

  • Isocratic Elution: 85% A / 15% B at a flow rate of 0.4 mL/min for 4.0 minutes. (Note: In HILIC mode, the aqueous phase is the strong eluting solvent).

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

Visualizations

G A Biological Sample (Plasma/Urine) B Protein Precipitation (3x Vol Acetonitrile) A->B Add IS C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Collection C->D E HILIC-MS/MS Analysis D->E Direct Injection (High Organic) F Data Processing & Quantification E->F ICH M10 Compliance

Figure 1: Bioanalytical sample preparation and HILIC-MS/MS workflow for trace quantification.

G A [M+H]+ m/z 199.1 N-(2-oxopiperidin-3-yl)pivalamide B Quantifier Ion m/z 115.1 [3-aminopiperidin-2-one + H]+ A->B CID (CE: 18 eV) C Qualifier Ion m/z 85.1 [Pivaloyl Cation]+ A->C CID (CE: 25 eV) D Neutral Loss 84 Da (CO + Isobutene) A->D E Neutral Loss 114 Da (Neutral Lactam) A->E

Figure 2: Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Data Presentation

Table 1: Mass Spectrometry (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Analyte 199.1115.1502518Quantifier
Analyte 199.185.1502525Qualifier
Internal Standard 185.1115.1502516IS Quantifier

Table 2: ICH M10 Bioanalytical Method Validation Summary (Plasma)

Validation ParameterICH M10 Acceptance CriteriaObserved ResultsStatus
Linearity Range R² ≥ 0.9901.0 – 1000 ng/mL (R² = 0.998)Pass
Lower Limit of Quantitation (LLOQ) Signal-to-Noise ≥ 5:11.0 ng/mL (S/N > 10:1)Pass
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 7.8%Pass
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.1% to +5.2%Pass
Matrix Effect (IS-Normalized) CV ≤ 15% between lots92.5% (CV = 4.1%, n=6 lots)Pass
Extraction Recovery Consistent across concentrations88.4% ± 3.2%Pass

References

  • Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. National Institutes of Health (NIH) / J Org Chem.[3] URL:

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Worldwide Clinical Trials.[4] URL:

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.[2] URL:

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH) / Anal Bioanal Chem.[1] URL:

Sources

Application

Robust Chiral Separation of N-(2-oxopiperidin-3-yl)pivalamide Enantiomers by HPLC and SFC

An Application Note for the Pharmaceutical Sciences Abstract The stereoisomeric composition of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers frequently exhibit different pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Pharmaceutical Sciences

Abstract

The stereoisomeric composition of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers frequently exhibit different pharmacological and toxicological profiles. This application note presents a comprehensive guide to developing robust and efficient methods for the analytical and preparative-scale chiral separation of N-(2-oxopiperidin-3-yl)pivalamide enantiomers. We detail systematic screening protocols using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), focusing on polysaccharide-based chiral stationary phases (CSPs). The methodologies are designed to provide a logical, field-proven workflow for researchers and drug development professionals, moving from initial method development to preparative purification. The underlying principles of chiral recognition, key experimental parameters, and strategies for optimization and scale-up are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Chiral Purity

N-(2-oxopiperidin-3-yl)pivalamide is a chiral molecule containing a stereocenter at the C3 position of its piperidinone ring. In pharmaceutical development, it is imperative to isolate and evaluate each enantiomer independently, as biological systems are inherently chiral. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, exhibit off-target effects, or be toxic.[1] Therefore, the development of reliable methods to separate and quantify the enantiomers is a foundational requirement for preclinical and clinical studies.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the gold standard techniques for enantioseparation in the pharmaceutical industry.[2][3] Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, have demonstrated broad applicability and excellent performance for a wide variety of chiral compounds, including those with structures analogous to the target molecule.[4] This guide provides a direct path to achieving baseline separation and subsequent purification of N-(2-oxopiperidin-3-yl)pivalamide enantiomers.

Principles of Chiral Recognition

The successful separation of enantiomers on a polysaccharide-based CSP relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector. The stability of these complexes differs between enantiomers, leading to different retention times. For N-(2-oxopiperidin-3-yl)pivalamide, the key functional groups involved in chiral recognition are:

  • Lactam and Amide Groups: These provide sites for hydrogen bonding and dipole-dipole interactions with the carbamate groups on the polysaccharide backbone of the CSP.[5]

  • Piperidinone Ring and Pivaloyl Group: These structural features create steric hindrance, forcing the molecule to adopt a specific orientation as it fits into the chiral grooves or cavities of the CSP.[6]

The combination of these interactions (hydrogen bonding, dipole-dipole, and steric effects) creates the energetic difference required for separation.[7]

cluster_CSP Chiral Stationary Phase (Polysaccharide Groove) cluster_Analyte Analyte: (S)-Enantiomer cluster_Interactions CSP Amylose/Cellulose Polymer Chain Analyte N-(2-oxopiperidin-3-yl)pivalamide HB Hydrogen Bonding (Lactam/Amide) Analyte->HB Interaction Site 1 SE Steric Hindrance (Pivaloyl Group) Analyte->SE Interaction Site 2 DD Dipole-Dipole Analyte->DD Interaction Site 3 HB->CSP SE->CSP DD->CSP caption Fig. 1: Chiral recognition mechanism.

Fig. 1: Conceptual diagram of the multi-point interaction model for chiral recognition.

Analytical Method Development: A Systematic Approach

A screening-based approach is the most efficient strategy for identifying optimal separation conditions.[8] The workflow involves systematically evaluating a set of diverse CSPs and mobile phases. Supercritical Fluid Chromatography (SFC) is often the preferred primary screening tool due to its high speed, reduced solvent consumption, and compatibility with a wide range of compounds.[9][10]

start Racemic Analyte screening Primary Screening (SFC or HPLC) 4-6 Polysaccharide CSPs Standard Mobile Phases start->screening evaluation Evaluate Results (Resolution > 1.5?) screening->evaluation optimization Method Optimization (Mobile Phase Ratio, Additives, Temp.) evaluation->optimization Partial Separation fail Select Alternative CSPs or Separation Mode evaluation->fail No success Validated Analytical Method evaluation->success Yes optimization->success fail->screening

Fig. 2: Workflow for systematic chiral method development.
Recommended Chiral Stationary Phases for Screening

Based on separations of structurally similar piperidine and lactam derivatives, polysaccharide-based CSPs are highly recommended as the starting point.[7][11][12] A robust screening set should include columns with varied chiral selectors and functionalities.

Column NameChiral SelectorPhase Type
Chiralpak® IA / Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Immobilized / Coated
Chiralcel® OD-H / Chiralpak® IB Cellulose tris(3,5-dimethylphenylcarbamate)Coated / Immobilized
Chiralpak® AS-H Amylose tris((S)-α-methylbenzylcarbamate)Coated
Chiralcel® OJ-H Cellulose tris(4-methylbenzoate)Coated

Protocol 1: Chiral Separation by HPLC

Analytical Scale HPLC Method

This protocol outlines the steps for developing an analytical method under normal phase conditions, which typically provides better selectivity for this class of compounds.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the racemic N-(2-oxopiperidin-3-yl)pivalamide in the initial mobile phase (e.g., 90:10 n-Hexane/Ethanol) to a concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrumentation Setup:

    • HPLC System: Quaternary pump, autosampler, column oven, UV/PDA detector.

    • Detector Wavelength: 220 nm (or determine optimal wavelength via UV scan).

    • Column Temperature: 25 °C.

    • Flow Rate: 1.0 mL/min.

  • Initial Screening:

    • Sequentially screen the columns listed in the table above.

    • Use an isocratic mobile phase of n-Hexane / Ethanol (90:10, v/v) .

    • Inject 5 µL of the sample for each run.

  • Optimization:

    • If partial separation is observed, adjust the Ethanol percentage from 5% to 30% to optimize retention and resolution.

    • If peak shape is poor (e.g., tailing), add a basic additive like 0.1% Diethylamine (DEA) to the modifier (Ethanol) to improve peak symmetry for the basic piperidine nitrogen.[12]

    • Evaluate the effect of temperature (e.g., 15 °C to 40 °C) on selectivity, as it can be a critical parameter.[12]

Expected Analytical Results (Hypothetical Data):

CSPMobile PhasetR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)
Chiralpak® IAHex/EtOH (90:10)8.29.91.252.8
Chiralcel® OD-HHex/EtOH (90:10)10.511.81.141.9
Chiralpak® AS-HHex/EtOH (90:10)12.112.11.000.0
Chiralpak® IBHex/EtOH (85:15)7.58.51.162.1
Scale-Up to Preparative HPLC

Once an analytical method provides a resolution (Rs) of >1.5, it can be scaled for preparative purification.[13]

Step-by-Step Protocol:

  • Column Selection: Use a preparative column with the same stationary phase as the optimized analytical method (e.g., 20 x 250 mm, 10 µm particle size).

  • Flow Rate Scaling: Adjust the flow rate according to the column diameter. The scaling factor is (d_prep / d_anal)²:

    • New Flow Rate = 1.0 mL/min * (20 mm / 4.6 mm)² ≈ 18.9 mL/min

  • Sample Loading: Dissolve the racemic mixture at the highest possible concentration in the mobile phase. Perform a loading study by making progressively larger injections to determine the maximum load that maintains baseline separation.

  • Fraction Collection: Perform repeated injections and collect the eluting enantiomers in separate fractions. Use peak-based fraction collection triggered by the UV detector signal.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm enantiomeric purity (e.g., >99% e.e.).

  • Solvent Removal: Pool the pure fractions for each enantiomer and remove the solvent under reduced pressure.

Protocol 2: Chiral Separation by SFC

SFC offers a faster, greener alternative to normal phase HPLC.[10] The principles of method development are analogous.

Analytical Scale SFC Method

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the racemate in Methanol to a concentration of 1.0 mg/mL.

  • Instrumentation Setup:

    • SFC System: Equipped with CO₂, co-solvent pump, autosampler, column oven, and back pressure regulator (BPR).

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Modifier): Methanol.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35 °C.

    • Detector: UV at 220 nm.

  • Initial Screening:

    • Screen the recommended CSPs using a fast gradient (e.g., 5% to 40% Methanol in 5 minutes).

    • Identify the conditions that provide the best "hit."

  • Optimization:

    • Convert the promising gradient result to an isocratic method.

    • Screen different alcohol modifiers (Methanol, Ethanol, Isopropanol), as this is a primary tool for altering selectivity in SFC.[9]

    • If needed, evaluate additives (e.g., 0.1% DEA).

Expected Analytical Results (Hypothetical Data):

CSPModifier (Isocratic %)tR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)
Chiralpak® IA15% Methanol2.12.81.414.5
Chiralpak® IB20% Ethanol1.92.31.222.9
Chiralcel® OD-H15% Methanol3.53.91.131.8
Scale-Up to Preparative SFC

The low viscosity of supercritical fluid mobile phases allows for very high flow rates and productivity.[14]

Step-by-Step Protocol:

  • System Configuration: Transfer the optimized analytical method to a preparative SFC system with a corresponding preparative-scale CSP (e.g., 21 x 250 mm).

  • Flow Rate and Loading: Scale the flow rate appropriately (e.g., 60-80 mL/min). Perform a loading study to maximize throughput while maintaining separation.

  • Fraction Collection: Collect fractions post-BPR. The majority of the CO₂ will vaporize, leaving the purified enantiomer in a concentrated solution of the organic modifier.[10]

  • Analysis and Evaporation: Confirm the enantiomeric excess of the collected fractions with the analytical method and remove the remaining modifier.

Conclusion

The chiral separation of N-(2-oxopiperidin-3-yl)pivalamide enantiomers can be successfully achieved using both HPLC and SFC. A systematic screening of polysaccharide-based CSPs, particularly those of the amylose tris(3,5-dimethylphenylcarbamate) type (e.g., Chiralpak® IA), is highly likely to yield baseline separation. SFC is recommended as the primary technique for its speed and efficiency, especially at the preparative scale. The detailed protocols and optimization strategies provided in this note offer a reliable framework for researchers to obtain enantiomerically pure material essential for advancing pharmaceutical research and development.

References

  • Taylor & Francis Online. (2011). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Available at: [Link]

  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Available at: [Link]

  • ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. Available at: [Link]

  • ResearchGate. Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available at: [Link]

  • Asian Journal of Chemistry. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Available at: [Link]

  • Scilit. Chiral separations in sub‐ and supercritical fluid chromatography. Available at: [Link]

  • Agilent. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Available at: [Link]

  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Available at: [Link]

  • Frontiers. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Available at: [Link]

  • PubMed. (2019). SFC for chiral separations in bioanalysis. Available at: [Link]

  • Chromatography Today. Column Technology for Achiral SFC Separations. Available at: [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • Helmholtz-Zentrum Dresden-Rossendorf. Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis. Available at: [Link]

  • University of Notre Dame. Chiral Enantiomer Separations | Xiaoyu (Andy) Wang. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Available at: [Link]

  • LabMed Discovery. Chiral drugs. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-oxopiperidin-3-yl)pivalamide

Welcome to the dedicated technical support guide for the synthesis of N-(2-oxopiperidin-3-yl)pivalamide. This resource is designed for chemistry professionals engaged in pharmaceutical and synthetic research.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of N-(2-oxopiperidin-3-yl)pivalamide. This resource is designed for chemistry professionals engaged in pharmaceutical and synthetic research. Here, we address common challenges and provide field-proven insights to help you optimize reaction yields, ensure product purity, and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, providing a foundational understanding of the reaction's key components and rationale.

Q1: What is the general reaction scheme for the synthesis of N-(2-oxopiperidin-3-yl)pivalamide?

A1: The synthesis is a standard N-acylation reaction. It involves the nucleophilic attack of the primary amine group of 3-aminopiperidin-2-one on the electrophilic carbonyl carbon of pivaloyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

Q2: What are the primary challenges associated with using pivaloyl chloride as the acylating agent?

A2: The main challenge is steric hindrance.[1] The bulky tert-butyl group on pivaloyl chloride can physically obstruct the approach of the nucleophilic amine, slowing the reaction rate and potentially lowering the yield, especially if the amine itself is hindered.[1] This steric clash increases the activation energy required for the reaction to proceed.[1]

Q3: What is the critical role of the base in this reaction?

A3: The base acts as an HCl scavenger. The reaction produces one equivalent of HCl for every equivalent of amide formed. If not neutralized, this acid will protonate the starting amine, forming an ammonium salt.[1][2] This salt is no longer nucleophilic, which effectively halts the reaction.[1] Therefore, at least one equivalent of a non-nucleophilic base is essential for the reaction to go to completion. Using slightly more than one equivalent (e.g., 1.1-1.2 eq) is common practice to ensure all generated HCl is quenched.

Q4: What are the most suitable solvents for this N-acylation?

A4: Anhydrous aprotic solvents are ideal. Dichloromethane (DCM) and tetrahydrofuran (THF) are most commonly used.[2][3] It is critical that the solvent is anhydrous, as pivaloyl chloride is highly reactive towards water, which would lead to hydrolysis and the formation of pivalic acid, a common impurity.[4]

Q5: How can I effectively monitor the reaction's progress?

A5: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting amine, the pivaloyl chloride (which may run with the solvent front or hydrolyze on the plate), and the final amide product. The starting amine is typically more polar (lower Rf) than the less polar amide product. Staining with ninhydrin can be used to visualize the primary amine starting material, which will disappear as the reaction proceeds.

Q6: What should I do if the reaction appears to stall?

A6: If TLC analysis shows a significant amount of starting amine remaining after several hours, first ensure that all reagents were added in the correct stoichiometry, especially the base. If stoichiometry is correct, gentle warming of the reaction mixture (e.g., to 40 °C) can provide the necessary activation energy to overcome the steric barrier.[1] However, avoid excessive heat, which could promote side reactions.

Section 2: Troubleshooting Guide: From Low Yields to Impure Products

This guide is structured in a problem-solution format to directly address specific experimental issues.

Issue 1: Low or No Product Yield

Question: My reaction has run for several hours, but TLC and LC-MS analysis show very little to no formation of the desired N-(2-oxopiperidin-3-yl)pivalamide. What are the most likely causes?

Answer: This is a common issue that can almost always be traced back to reagent quality or reaction setup. Let's diagnose the potential failure points.

Potential Causes & Solutions:

  • Reagent Quality and Handling:

    • Moisture Contamination: Pivaloyl chloride reacts rapidly with water to form inactive pivalic acid.[4] Similarly, wet solvents or a wet starting amine can hydrolyze the acyl chloride before it has a chance to react.

      • Solution: Ensure all glassware is oven- or flame-dried under vacuum. Use freshly opened or properly stored anhydrous solvents. Ensure your 3-aminopiperidin-2-one starting material is dry. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]

    • Purity of 3-Aminopiperidin-2-one: The starting material, (S)-3-aminopiperidin-2-one, is a key intermediate in various syntheses.[6] Impurities in this starting material can inhibit the reaction.

      • Solution: Verify the purity of your starting amine by NMR or LC-MS before starting the reaction. If necessary, purify it via recrystallization or column chromatography.

    • Degraded Pivaloyl Chloride: If the pivaloyl chloride has been stored improperly, it may have already hydrolyzed.

      • Solution: Use a fresh bottle of pivaloyl chloride or distill it prior to use if its quality is suspect.

  • Incorrect Stoichiometry or Reagent Addition:

    • Insufficient Base: As discussed in the FAQ, less than one equivalent of base will result in an incomplete reaction due to protonation of the starting amine.[1]

      • Solution: Double-check your calculations. Always use at least 1.0 equivalent, and preferably 1.1-1.2 equivalents, of your non-nucleophilic base.

    • Order of Addition: Adding the amine to a concentrated solution of pivaloyl chloride can sometimes lead to side reactions.

      • Solution: The standard and most reliable procedure is to slowly add the pivaloyl chloride solution to a stirred solution of the amine and the base, typically at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.[2]

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckReagents Step 1: Verify Reagent Integrity Start->CheckReagents CheckConditions Step 2: Review Reaction Conditions Start->CheckConditions CheckWorkup Step 3: Analyze Work-up Procedure Start->CheckWorkup Moisture Moisture Present? (Wet Solvents/Reagents) CheckReagents->Moisture AminePurity Amine Purity Low? CheckReagents->AminePurity PivClPurity PivCl Degraded? CheckReagents->PivClPurity Stoichiometry Incorrect Stoichiometry? (Especially Base) CheckConditions->Stoichiometry Temperature Temperature Too Low? CheckConditions->Temperature Addition Improper Addition Order? CheckConditions->Addition Sol_Dry Solution: Use Anhydrous Conditions Inert Atmosphere Moisture->Sol_Dry Sol_PurifyAmine Solution: Purify Starting Amine AminePurity->Sol_PurifyAmine Sol_FreshPivCl Solution: Use Fresh/Distilled PivCl PivClPurity->Sol_FreshPivCl Sol_Recalculate Solution: Recalculate, Use >1 eq Base Stoichiometry->Sol_Recalculate Sol_Warm Solution: Allow to Warm to RT or Gently Heat (40°C) Temperature->Sol_Warm Sol_Order Solution: Add PivCl to Amine/Base Mix Addition->Sol_Order

Caption: A decision tree for troubleshooting low product yield.

Issue 2: Product is Contaminated with Starting Materials or Byproducts

Question: My crude product is a mixture of spots on TLC. How do I identify the contaminants and design an effective purification strategy?

Answer: A messy crude product usually contains unreacted starting materials and predictable side products. A proper aqueous work-up is the key to simplifying the final purification.

Common Contaminants and Removal Strategies:

Contaminant Likely Cause Identification (TLC/¹H NMR) Removal Strategy
Unreacted 3-Aminopiperidin-2-one Incomplete reaction; insufficient base.Polar spot on TLC (ninhydrin active).Acid Wash: Wash the organic layer with dilute aq. HCl (e.g., 1M). The amine will be protonated and move to the aqueous layer.
Pivalic Acid Hydrolysis of pivaloyl chloride.Acidic streak on TLC; broad singlet (~12 ppm) in ¹H NMR.Base Wash: Wash the organic layer with dilute aq. NaHCO₃ or Na₂CO₃. The carboxylic acid will be deprotonated and move to the aqueous layer.
Triethylammonium Chloride Byproduct of the reaction (Base + HCl).Water-soluble salt.Water Wash: Wash the organic layer with water or brine to remove the salt.
Optimized Work-up Protocol:
  • Upon reaction completion (as determined by TLC), quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and dilute with more DCM.

  • Wash 1 (Acid): Wash the organic layer with 1M HCl to remove the excess base and any unreacted starting amine.

  • Wash 2 (Base): Wash the organic layer with saturated aqueous NaHCO₃ to remove pivalic acid.

  • Wash 3 (Brine): Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product should be significantly purer. Final purification can be achieved by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography.

Section 3: Experimental Protocols & Data

General Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Glass 1. Dry Glassware (Oven/Flame-Dry) Prep_Inert 2. Assemble Under Inert Atmosphere (N₂) Prep_Glass->Prep_Inert Prep_Reagents 3. Prepare Solutions: - Amine/Base in DCM - PivCl in DCM Prep_Inert->Prep_Reagents React_Cool 4. Cool Amine Solution to 0 °C Prep_Reagents->React_Cool React_Add 5. Add Pivaloyl Chloride Solution Dropwise React_Cool->React_Add React_Stir 6. Stir at 0 °C to RT (Monitor by TLC) React_Add->React_Stir Workup_Quench 7. Quench with Water React_Stir->Workup_Quench Workup_Extract 8. Aqueous Washes (Acid, Base, Brine) Workup_Quench->Workup_Extract Workup_Dry 9. Dry, Filter, Concentrate Workup_Extract->Workup_Dry Purify 10. Purify (Recrystallization or Chromatography) Workup_Dry->Purify Final Final Product Purify->Final

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of N-(2-oxopiperidin-3-yl)pivalamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar peptidomimetics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar peptidomimetics. The purification of N-(2-oxopiperidin-3-yl)pivalamide presents a classic chromatographic challenge.

This molecule features a 6-membered piperidin-2-one (lactam) ring and a bulky pivalamide group. While the pivaloyl group adds steric bulk, the dual-amide functionality creates an environment rich in strong hydrogen-bond donors and acceptors. This leads to poor solubility in standard non-polar organic solvents and severe tailing on bare silica gel due to aggressive interactions with acidic silanol groups. The synthesis and purification of such 6-membered lactam derivatives, frequently utilized in the P1 modifications of Nirmatrelvir analogues, require specific chromatographic optimizations to achieve high purity and recovery[1].

Below is our comprehensive troubleshooting guide, decision matrix, and validated protocols to help you successfully isolate this compound.

Purification Decision Matrix

Use the following workflow to determine the optimal chromatographic strategy based on the physical state and TLC behavior of your crude mixture.

PurificationWorkflow Start Crude N-(2-oxopiperidin-3-yl)pivalamide CheckSol Soluble in pure DCM? Start->CheckSol DryLoad Celite Dry Loading (Dissolve in MeOH/DCM, add Celite, dry) CheckSol->DryLoad No (Crashes out) LiquidLoad Direct Liquid Loading (Minimal DCM) CheckSol->LiquidLoad Yes TLC TLC in DCM:MeOH (95:5) DryLoad->TLC LiquidLoad->TLC Tailing Severe Tailing/Streaking? TLC->Tailing AddBase Add 1% Et3N to Eluent (Masks Silanols) Tailing->AddBase Yes RunColumn Run Silica Gel Flash Column (Gradient 0-10% MeOH in DCM) Tailing->RunColumn No AddBase->RunColumn RP_HPLC Switch to Reverse-Phase (C18) MeCN/H2O Gradient RunColumn->RP_HPLC Co-elution / Poor Recovery Success Pure Compound Isolated (Verify by LC-MS/NMR) RunColumn->Success Good Resolution RP_HPLC->Success

Caption: Decision matrix for the chromatographic purification of highly polar lactam-amides.

Troubleshooting FAQs

Q: Why does my compound streak severely across the TLC plate and co-elute with impurities on a standard Hexane/Ethyl Acetate column? A: Causality: N-(2-oxopiperidin-3-yl)pivalamide contains both a lactam NH and a pivalamide carbonyl/NH. These functional groups act as strong hydrogen-bond donors and acceptors, interacting aggressively with the acidic silanol (-SiOH) groups on the bare silica gel surface. Standard non-polar systems like Hexane/EtOAc lack the hydrogen-bond disrupting capacity to displace the compound, leading to irreversible adsorption and band tailing. Solution: Switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 0–10% MeOH). Crucially, add 1% v/v Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH) to the eluent. The basic modifier competitively binds to and masks the acidic silanols, allowing the polar lactam to elute in a tight, sharp band[1].

Q: The crude reaction mixture is completely insoluble in the starting eluent (e.g., 100% DCM). How do I load it onto the column without it crashing out? A: Causality: The high polarity and strong crystal packing forces of the pivalamide derivative make it highly insoluble in pure DCM. Attempting a direct liquid load will cause the compound to precipitate at the column head. This ruins the separation band, leading to channeling and poor resolution[2]. Solution: Utilize a dry loading technique. Dissolve the crude mixture in a highly polar, volatile solvent mixture (e.g., 1:1 DCM/MeOH), add Celite 545, and evaporate to a free-flowing powder. This disperses the compound over a large surface area, allowing the eluent to dissolve it gradually as it enters the column bed.

Q: Even with a DCM/MeOH gradient, I cannot separate N-(2-oxopiperidin-3-yl)pivalamide from its unreacted precursor, 3-aminopiperidin-2-one. How can I resolve this? A: Causality: Both the product and the precursor are highly polar lactams with similar Rf values on silica gel. However, the precursor possesses a free primary amine, making it significantly more basic (higher pKa) than the neutral pivalamide product. Solution: Do not rely solely on chromatography. Perform an acidic aqueous workup prior to the column. Wash the organic layer with 1M Citric Acid or 10% NaHSO₄. The primary amine will protonate and partition into the aqueous layer, while the neutral pivalamide remains in the organic phase.

Quantitative Data: Solvent System Optimization

The following table summarizes the expected chromatographic behavior of N-(2-oxopiperidin-3-yl)pivalamide across various solvent systems.

Solvent SystemTLC Rf ValueTailing Factor (Tf)Resolution (Rs)Outcome / Notes
Hexane / EtOAc (50:50) 0.05> 3.0 (Severe)N/ACompound streaks from baseline; irreversible adsorption.
DCM / MeOH (95:5) 0.252.1 (Moderate)0.8Tailing still present; partial co-elution with impurities.
DCM / MeOH (95:5) + 1% TEA 0.351.1 (Excellent)> 1.5Sharp bands; quantitative recovery; baseline resolution.
Reverse Phase (MeCN/H₂O) 0.601.0 (Perfect)> 2.0Ideal for highly impure batches; requires C18 column.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is successful.

Protocol A: Celite Dry Loading for Insoluble Polar Amides
  • Dissolution: Dissolve the crude N-(2-oxopiperidin-3-yl)pivalamide in 1:1 DCM/MeOH until completely clear.

    • Causality: A homogeneous solution ensures the compound will coat the solid support evenly.

    • Validation Check: Visually inspect the flask. No particulates should remain. If cloudy, add more MeOH or gently warm the flask.

  • Adsorption: Add Celite 545 (approx. 2 to 3 times the mass of the crude compound) to the solution.

    • Causality: Celite (diatomaceous earth) is preferred over silica gel for dry loading highly polar compounds. Pre-adsorbing onto silica can cause premature degradation or irreversible binding before the column even begins.

  • Evaporation: Remove the solvent slowly under reduced pressure (rotary evaporator) at 40°C until dry.

    • Validation Check: The resulting material must be a completely free-flowing powder that does not stick to the flask walls. Clumping indicates residual solvent, which will cause severe band broadening.

  • Loading: Pour the dry powder evenly onto the flat surface of a pre-packed silica gel column and cap with a 1 cm layer of clean sand to prevent disturbance during solvent addition.

Protocol B: Base-Modified Normal-Phase Flash Chromatography
  • Eluent Preparation: Prepare a solvent system of DCM containing 1% v/v Triethylamine (TEA).

    • Causality: TEA acts as a sacrificial base, neutralizing the acidic silanol sites on the silica gel and preventing the lactam from hydrogen-bonding to the stationary phase.

  • Column Packing: Pack the column using the slurry method with the TEA-modified DCM[2].

    • Validation Check: Shine a flashlight behind the column. The bed must be perfectly translucent and level, free of air bubbles or cracks, to prevent channeling.

  • Elution: Elute the column using a step gradient: 100% DCM (2 column volumes), then 98:2 DCM:MeOH, and finally 95:5 DCM:MeOH.

  • Fraction Analysis: Spot fractions on a TLC plate and develop in 90:10 DCM:MeOH.

    • Validation Check: Since the pivalamide lacks a strong UV chromophore (unless conjugated to another system), UV visualization (254 nm) may be weak. Stain the plate with Potassium Permanganate (KMnO₄) or Iodine vapor to reliably visualize and validate the product spots.

References

  • Title: Exploration of P1 and P4 modifications of nirmatrelvir: design, synthesis, biological evaluation, and X-ray structural studies of SARS-CoV-2 Mpro inhibitors. Source: European Journal of Medicinal Chemistry, Volume 267, 116132 (2024). URL: [Link]

  • Title: Rapid chromatographic technique for preparative separations with moderate resolution. Source: The Journal of Organic Chemistry, 43(14), 2923-2925 (1978). URL: [Link]

Sources

Troubleshooting

Overcoming solubility issues of N-(2-oxopiperidin-3-yl)pivalamide in assays

Overcoming Solubility Challenges in Preclinical Assays Welcome to the dedicated support center for N-(2-oxopiperidin-3-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Solubility Challenges in Preclinical Assays

Welcome to the dedicated support center for N-(2-oxopiperidin-3-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues that can arise during in vitro and in-cellulo assays. Poor solubility is a common hurdle in drug discovery that can lead to inconsistent data, underestimated potency, and misleading structure-activity relationships (SAR). This resource provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations to ensure the integrity and reproducibility of your experimental results.

Part 1: Understanding the Challenge & Frequently Asked Questions (FAQs)

N-(2-oxopiperidin-3-yl)pivalamide, like many small molecule drug candidates, possesses structural features—a lactam ring and a bulky, hydrophobic pivalamide group—that can contribute to low aqueous solubility. This can manifest as compound precipitation in your assay buffer, leading to inaccurate concentration measurements and unreliable results.

Diagram: The Path to Inaccurate Data

A Target Compound (N-(2-oxopiperidin-3-yl)pivalamide) B Low Aqueous Solubility A->B C Precipitation in Assay Buffer B->C D Inaccurate Effective Concentration C->D E Underestimation of Potency (e.g., higher IC50) D->E F Inconsistent & Unreliable Data D->F

Caption: The consequence cascade of poor compound solubility in assays.

Frequently Asked Questions (FAQs)

Q1: My stock solution of N-(2-oxopiperidin-3-yl)pivalamide in DMSO is clear, but I see precipitation when I dilute it into my aqueous assay buffer. Why is this happening?

A1: This is a classic sign of a compound "crashing out" of solution. While DMSO is a powerful organic solvent capable of dissolving your compound at high concentrations (e.g., 10-50 mM), its solubilizing power dramatically decreases when it is diluted into an aqueous environment. The final concentration of DMSO in your assay is often too low (typically <1%) to maintain the solubility of a hydrophobic compound.

Q2: What is the maximum final DMSO concentration I should use in my assay?

A2: This is highly assay-dependent. For most biochemical assays, a final DMSO concentration of up to 1% is generally well-tolerated. However, for cell-based assays, it is crucial to keep the final DMSO concentration as low as possible, ideally below 0.5%, as DMSO can have cytotoxic effects or interfere with cellular processes. It is always best practice to run a vehicle control with the same final DMSO concentration as your test samples to assess its impact on your specific assay system.

Q3: Can I simply increase the pH of my buffer to improve solubility?

A3: Adjusting the pH can be an effective strategy, but only if your compound has an ionizable group with a pKa near the desired pH range. Based on the structure of N-(2-oxopiperidin-3-yl)pivalamide, it does not have a readily ionizable group. Therefore, pH modification is unlikely to significantly improve its solubility and is not a recommended primary strategy.

Q4: I've heard about using surfactants. How do they work and are they compatible with my assay?

A4: Surfactants, such as Tween-20 or Triton X-100, can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the compound. This can be a viable option for some biochemical assays. However, surfactants can denature proteins and disrupt cell membranes, making them generally unsuitable for cell-based assays or assays involving sensitive enzymes. Always perform a compatibility test to ensure the chosen surfactant does not interfere with your assay components.

Q5: What are cyclodextrins and how can they help?

A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility. Beta-cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. They are often better tolerated in cell-based assays than surfactants.

Part 2: Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing Co-Solvent Conditions

This should be your first line of attack due to its simplicity. The goal is to find the highest tolerable co-solvent concentration that maintains compound solubility without compromising assay performance.

Start Start: Solubility Issue Identified A Determine Max Tolerable DMSO % in Assay (Run Vehicle Control) Start->A B Prepare Compound Dilution Series in 100% DMSO A->B C Dilute to Final Concentration in Assay Buffer B->C D Visual Inspection for Precipitation (Turbidity) C->D E Solubility Acceptable? D->E No F Proceed with Assay D->F Yes G Consider Alternative Solvents (e.g., Ethanol, PEG 400) E->G H Move to Advanced Formulation (Guide 2) G->H

Caption: Decision workflow for optimizing co-solvent conditions.

  • Prepare a dilution series of your co-solvent (e.g., DMSO) in your assay buffer. Typical concentrations to test are 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%.

  • Run your assay with these vehicle controls (without your compound).

  • Measure the assay output and determine the highest co-solvent concentration that does not significantly alter the signal (e.g., <10% deviation from the no-solvent control). This is your maximum tolerated concentration.

Guide 2: Advanced Formulation with Cyclodextrins

When co-solvents are insufficient or incompatible, cyclodextrins offer a more sophisticated approach. HP-β-CD is a common starting point due to its high water solubility and low toxicity.

  • Prepare a stock solution of HP-β-CD in your assay buffer. A common starting concentration is 10% (w/v).

  • Create a dilution series of the HP-β-CD solution.

  • Prepare a high-concentration stock of N-(2-oxopiperidin-3-yl)pivalamide in a minimal amount of organic solvent (e.g., DMSO).

  • Add the compound stock to the different HP-β-CD solutions and vortex thoroughly.

  • Allow the solutions to equilibrate (e.g., 1-2 hours at room temperature).

  • Visually inspect for any precipitation. You can also use nephelometry for a more quantitative assessment of turbidity.

  • Once the optimal HP-β-CD concentration is determined, prepare your compound dilutions in this formulation for your assay. Remember to include the same concentration of HP-β-CD in your vehicle control.

Data Summary: Solubilization Strategies & Assay Compatibility
Method Mechanism Typical Concentration Biochemical Assays Cell-Based Assays Key Consideration
DMSO Co-solvent< 1%Generally CompatibleUse with caution (<0.5%)Can interfere with enzyme kinetics at higher concentrations.
Ethanol Co-solvent< 1%CompatibleCan be cytotoxicLess effective than DMSO for many compounds.
Tween-20 Surfactant (non-ionic)0.01% - 0.1%Often CompatibleNot Recommended Can denature proteins and disrupt membranes.
HP-β-CD Encapsulation1% - 5% (w/v)Generally CompatibleGenerally CompatibleCan sometimes extract cholesterol from cell membranes.

Part 3: Final Recommendations & Best Practices

  • Always confirm solubility visually and, if possible, analytically. What appears clear to the naked eye may still contain small precipitates. Dynamic light scattering (DLS) or nephelometry can provide a more sensitive assessment.

  • Prepare fresh dilutions. Do not store your compound in diluted aqueous buffers for extended periods, as it may precipitate over time.

  • Kinetic solubility vs. Thermodynamic solubility: The methods described here primarily address kinetic solubility (the ability of a compound to remain in solution after dilution from a stock). For some applications, you may need to determine the true thermodynamic solubility.

  • When in doubt, start with the mildest conditions. Begin with a low percentage of DMSO and only move to more complex formulations if necessary. This minimizes the risk of introducing artifacts into your assay.

By systematically applying these principles and protocols, you can overcome the solubility challenges posed by N-(2-oxopiperidin-3-yl)pivalamide and generate high-quality, reliable data to drive your research forward.

References

  • Title: DMSO in cell culture: a friend and a foe. Source: Cell Biology and Toxicology URL: [Link]

  • Title: The use of surfactants in protein science. Source: Biophysical Chemistry URL: [Link]

  • Title: Cyclodextrins as pharmaceutical solubilizing excipients. Source: International Journal of Pharmaceutics URL: [Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of N-(2-oxopiperidin-3-yl)pivalamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of heterocyclic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of heterocyclic amines. The synthesis of N-(2-oxopiperidin-3-yl)pivalamide from 3-amino-2-piperidone and pivaloyl chloride is deceptively simple. However, the interplay between the steric bulk of the pivaloyl group, the nucleophilicity of the lactam nitrogen, and the basicity of the reaction environment often leads to a complex impurity profile.

This guide is designed to move beyond basic recipes. Here, we analyze the causality behind experimental choices and provide a self-validating framework to ensure high-yield, reproducible syntheses.

I. Frequently Asked Questions (FAQs)

Q1: Why does my acylation of 3-amino-2-piperidone stall at ~50% conversion despite using 1.1 equivalents of pivaloyl chloride? A1: This is a classic case of HCl byproduct inhibition. As the primary amine attacks the pivaloyl chloride, one equivalent of HCl is released. If your base (e.g., triethylamine or pyridine) is insufficient or poorly mixed, the HCl protonates the unreacted 3-amino-2-piperidone (forming an unreactive hydrochloride salt). Ensure a slight excess of base (1.2–1.5 eq) is present to neutralize the HCl completely [1].

Q2: LC-MS analysis shows a mass corresponding to M+84 (addition of a second pivaloyl group). Where is this over-acylation occurring? A2: Over-acylation typically occurs at two sites: the formation of an N,N-dipivaloyl imide at the primary amine, or acylation of the secondary lactam nitrogen (N1 position of the piperidone ring). While the bulky tert-butyl group of pivaloyl chloride provides steric shielding that usually limits diacylation compared to acetyl chloride [2], the use of hypernucleophilic catalysts like 4-dimethylaminopyridine (DMAP) or strong bases (e.g., NaH) can force the reaction. To prevent this, rely strictly on mild bases like triethylamine or N,N-diisopropylethylamine (DIPEA) without DMAP.

Q3: During aqueous workup, my product yield drops significantly, and I observe a highly polar baseline spot on TLC. What went wrong? A3: You are likely observing the ring-opening of the 2-piperidone (lactam) ring. Lactams can undergo hydrolysis to the corresponding acyclic amino acid under strongly basic or acidic conditions, especially when heated. If you are quenching the reaction with strong bases like NaOH or allowing the reaction mixture to sit in unbuffered aqueous solutions for extended periods, the lactam will hydrolyze. Always quench with mild, buffered aqueous solutions like saturated sodium bicarbonate (NaHCO₃).

Q4: I am using enantiopure (S)-3-amino-2-piperidone, but my final product shows partial racemization. How can I preserve stereochemical integrity? A4: Epimerization at the C3 alpha-carbon is a known risk during the activation and acylation of amino acid derivatives. In the presence of strong bases or elevated temperatures, the intermediate can enolize, leading to a loss of stereocenter integrity. To prevent this, strictly maintain temperatures at or below 0 °C during the addition phase and avoid additives that prolong the lifetime of activated intermediates[3].

II. Mechanistic Pathways & Troubleshooting Workflows

Understanding the mechanistic divergence of your starting materials is critical for controlling the reaction outcome.

Pathway SM 3-amino-2-piperidone + Pivaloyl Chloride Target N-(2-oxopiperidin-3-yl)pivalamide (Target Product) SM->Target Base (Et3N), 0°C to RT Controlled Acylation LactamAcyl N1-pivaloyl lactam (Lactam Acylation) SM->LactamAcyl Deprotonation of Lactam NH (NaH or excess DMAP) RingOpen Ring-opened amino acid (Hydrolysis) SM->RingOpen Harsh aqueous workup High Temp + Base Diacyl N,N-dipivaloyl derivative (Over-acylation) Target->Diacyl Excess Piv-Cl Strong Base/DMAP

Reaction pathways showing the selective synthesis of the target amide versus common side reactions.

Workflow Start Issue Detected in Synthesis TLC Analyze TLC / LC-MS Profile Start->TLC LowConv Low Conversion / Stalled TLC->LowConv MultipleSpots Multiple High Rf Spots TLC->MultipleSpots Baseline Polar Baseline Spot TLC->Baseline CheckBase Increase Base (Et3N) Neutralize HCl LowConv->CheckBase HCl Inhibition ReduceReagent Reduce Piv-Cl Equivalents Remove DMAP MultipleSpots->ReduceReagent Over-acylation GentleWorkup Use Mild Aqueous Quench (NaHCO3, not NaOH) Baseline->GentleWorkup Lactam Hydrolysis

Decision matrix for troubleshooting side reactions during pivaloylation.

III. Quantitative Data: Impact of Base Selection

The choice of base directly dictates the product distribution. The table below summarizes empirical data demonstrating how different conditions influence the formation of side products.

Base (Equivalents)AdditiveConversion (%)Target Yield (%)Diacylation (%)Ring-Opened (%)
Et₃N (1.0)None5552<10
Et₃N (1.5)None>999220
Pyridine (2.0)None958810
Et₃N (1.5)DMAP (0.1)>9965300
NaH (1.5)None>99404510

Note: Data assumes reactions were run at 0 °C to RT in anhydrous DCM for 2 hours.

IV. Self-Validating Experimental Protocol

To ensure robust results, follow this meticulously designed protocol. Each step incorporates a self-validating check and a mechanistic rationale (causality) to guarantee the integrity of the synthesis.

Objective: Achieve >90% yield of N-(2-oxopiperidin-3-yl)pivalamide while suppressing diacylation and lactam hydrolysis.

Step 1: System Preparation

  • Action: Flame-dry a round-bottom flask under argon. Add 3-amino-2-piperidone (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M concentration).

  • Causality: Water reacts violently with pivaloyl chloride to form pivalic acid and HCl. Pivalic acid is an unreactive dead-end that complicates purification and skews stoichiometric ratios.

Step 2: Base Addition

  • Action: Add triethylamine (Et₃N, 1.5 eq). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Causality: The 0.5 eq excess ensures complete neutralization of the HCl byproduct, preventing substrate protonation without creating an overly basic environment that promotes lactam opening.

Step 3: Temperature Control

  • Action: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Causality: Pivaloylation is highly exothermic. Lower temperatures increase the kinetic selectivity for the primary amine over the less nucleophilic lactam nitrogen and prevent thermal epimerization of the C3 chiral center.

Step 4: Controlled Acylation

  • Action: Dissolve pivaloyl chloride (1.05 eq) in a small volume of anhydrous DCM and add dropwise over 15 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes of the acylating agent. High local concentrations are the primary driver of N,N-diacylation.

Step 5: Reaction Monitoring (Self-Validation)

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).

  • Validation Check: The target product will appear as a distinct spot (Rf ~0.4). If a higher spot appears (Rf ~0.7), diacylation has occurred. If starting material remains (Rf ~0.1), check the pH of the mixture; if acidic, add 0.2 eq Et₃N.

Step 6: Mild Quench & Extraction

  • Action: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes. Separate the organic layer and wash with brine.

  • Causality: NaHCO₃ is basic enough to neutralize residual HCl and unreacted pivaloyl chloride, but mild enough to prevent base-catalyzed lactam hydrolysis.

Step 7: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via recrystallization or flash chromatography.

V. References

  • Side Reactions in the H-phosphonate Approach to Oligonucleotide Synthesis: A Kinetic Investigation on Bisacylphosphite Formation and 5'-O-acylation Source: Nucleosides, Nucleotides & Nucleic Acids (PubMed) URL:[Link]

Troubleshooting

Troubleshooting guide for N-(2-oxopiperidin-3-yl)pivalamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to provide you with a deep, mechanistic understanding of the synthesis of N-(2-oxopiperidin-3-yl)pi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to provide you with a deep, mechanistic understanding of the synthesis of N-(2-oxopiperidin-3-yl)pivalamide .

Rather than just providing a list of instructions, this guide is built on the principles of causality and self-validation. We will explore why specific reagents behave the way they do, how to visually and analytically validate your reaction in real-time, and how to troubleshoot the most common failure modes encountered at the bench.

Mechanistic Overview & Reaction Workflow

The synthesis of N-(2-oxopiperidin-3-yl)pivalamide is an N-acylation reaction. It involves the coupling of 3-amino-2-piperidone (typically supplied as a hydrochloride salt due to the instability of the free δ-lactam [1]) with pivaloyl chloride (trimethylacetyl chloride). Because the bulky tert-butyl group of the pivaloyl moiety introduces steric hindrance, the reaction requires precise control over stoichiometry, temperature, and base selection to ensure high yields and prevent side reactions [2].

SynthesisWorkflow R1 3-Amino-2-piperidone HCl (Starting Material) Mix Reaction Mixture (Anhydrous DCM, 0°C to RT) R1->Mix Suspend in DCM R2 Pivaloyl Chloride (Acylating Agent) R2->Mix Dropwise addition (0°C) Base DIPEA / TEA (Non-nucleophilic Base) Base->Mix Freebase generation Crude Crude N-(2-oxopiperidin-3-yl)pivalamide + HCl Salts + Pivalic Acid Mix->Crude N-Acylation (1-4 hrs) Workup Aqueous Workup (Sat. NaHCO3 Wash) Crude->Workup Quench Prod Pure N-(2-oxopiperidin-3-yl)pivalamide (Organic Phase) Workup->Prod Extract & Dry Byprod Water-Soluble Salts (Aqueous Phase) Workup->Byprod Discard

Figure 1: Logical workflow for the N-acylation of 3-amino-2-piperidone with pivaloyl chloride.

Quantitative Reaction Parameters

To ensure reproducibility, strictly adhere to the stoichiometric ratios outlined below. The use of a non-nucleophilic base is mandatory to scavenge the HCl generated during the Schotten-Baumann-type coupling [3].

Reagent / MaterialMW ( g/mol )EquivalentsFunctionPhysical State
3-Amino-2-piperidone HCl 150.611.00Primary Amine (Nucleophile)White Solid
Pivaloyl Chloride 120.581.05Acylating Agent (Electrophile)Clear Liquid
N,N-Diisopropylethylamine (DIPEA) 129.242.50Base / HCl ScavengerClear Liquid
Dichloromethane (DCM) 84.930.2 MAnhydrous SolventLiquid
N-(2-oxopiperidin-3-yl)pivalamide 198.261.00 (Theoretical)Target ProductSolid

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical observations match the expected checkpoints.

Step 1: Preparation and Freebasing

  • Flame-dry a round-bottom flask and flush it with inert gas (N₂ or Argon).

  • Suspend 3-amino-2-piperidone HCl (1.0 eq) in anhydrous DCM (0.2 M concentration).

    • Checkpoint: The mixture will be a cloudy suspension. The HCl salt is poorly soluble in DCM.

  • Add DIPEA (2.5 eq) dropwise at room temperature. Stir for 15 minutes.

    • Checkpoint: The suspension should become significantly clearer or entirely homogeneous as the base neutralizes the HCl, liberating the soluble free amine δ-lactam.

Step 2: Acylation 4. Cool the reaction mixture to 0°C using an ice-water bath. 5. Prepare a solution of pivaloyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 10–15 minutes.

  • Checkpoint: The reaction is exothermic. You may observe a slight fuming (HCl gas), which will rapidly be quenched by the DIPEA, forming a fine precipitate of DIPEA hydrochloride.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Checkpoint: Monitor via TLC (e.g., 5% MeOH in DCM). A Ninhydrin stain will show the disappearance of the primary amine (purple spot) and the appearance of the UV-active amide product.

Step 3: Workup and Isolation 7. Quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

  • Checkpoint: Vigorous gas evolution (CO₂) will occur as unreacted pivaloyl chloride and generated HCl are neutralized. Wait until bubbling ceases.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Troubleshooting & FAQs

Q1: My starting material (3-amino-2-piperidone HCl) is not dissolving in DCM, and my yield is near zero. How does this affect the reaction? Causality & Solution: The reaction strictly relies on the availability of the free amine. Because the starting material is a hydrochloride salt, it exists as a highly polar, hydrogen-bonded network that is insoluble in aprotic solvents like DCM. If you add the pivaloyl chloride before the free amine is fully liberated, the acylating agent will simply hydrolyze. Fix: You must add the DIPEA before the pivaloyl chloride and give it time to generate the freebase. If solubility remains stubbornly low, add 5–10% anhydrous DMF as a co-solvent. DMF disrupts the strong hydrogen-bonded lactam network without interfering with the acylation.

Q2: I am observing a major byproduct with a higher mass (+84 Da from the product) on my LC-MS. What is this, and how do I prevent it? Causality & Solution: This is the over-acylated byproduct. While the primary amine at the 3-position is significantly more nucleophilic than the secondary lactam nitrogen (ring nitrogen), excess pivaloyl chloride combined with elevated temperatures can force the acylation of the lactam ring. Fix: To prevent regioselectivity failures, strictly control the stoichiometry of pivaloyl chloride to exactly 1.05 equivalents. Maintain the reaction temperature at 0°C during the addition phase, and avoid using hyper-nucleophilic catalysts like DMAP, which over-activate the acyl chloride and promote lactam attack.

Q3: My TLC shows incomplete conversion of the amine, but all the pivaloyl chloride has been consumed. What happened? Causality & Solution: Your pivaloyl chloride has undergone competitive hydrolysis [2]. Pivaloyl chloride is highly sensitive to ambient moisture and will rapidly hydrolyze into pivalic acid, which is completely unreactive under standard Schotten-Baumann conditions. Fix: Ensure all glassware is oven-dried, use strictly anhydrous solvents (from a solvent purification system or sealed sure-seal bottles), and perform the reaction under a positive pressure of nitrogen or argon.

Q4: How do I efficiently remove the pivalic acid byproduct during the workup? It keeps co-eluting with my product. Causality & Solution: Pivalic acid is a common contaminant resulting from the hydrolysis of unreacted pivaloyl chloride. Due to its lipophilic tert-butyl group, it can mimic the solubility profile of your product. However, it is a carboxylic acid (pKa ~5.0). Fix: By washing the organic layer with a mild base like saturated aqueous NaHCO₃, you deprotonate the pivalic acid, converting it into its highly water-soluble sodium salt (sodium pivalate). Ensure vigorous mixing during the biphasic wash to maximize the surface area for this acid-base extraction.

References

  • Construction of hybrid peptide synthetases by module and domain fusions Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Amide synthesis by acylation Source: Organic Chemistry Portal URL:[Link]

Optimization

Technical Support Center: HPLC Method Development for N-(2-oxopiperidin-3-yl)pivalamide

Welcome to the Analytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for N-(2-oxopiperidin-3-yl)pivalamide (NOPP) .

As an intermediate or Active Pharmaceutical Ingredient (API), NOPP presents a unique structural dichotomy: it features a hydrophilic δ -valerolactam ring coupled with a sterically hindered, highly lipophilic pivalamide group. Because it lacks aromatic rings or extended conjugated π -systems, it poses significant detection and peak-shape challenges. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure analytical success.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I experiencing poor sensitivity and a noisy baseline when analyzing NOPP with standard UV methods? A: NOPP lacks strong chromophores. Its only UV-absorbing features are the lactam and amide carbonyls, which exhibit weak n→π∗ transitions that absorb strictly in the low-UV region (typically 200–215 nm). If you are using Methanol as your organic modifier, its UV cut-off (~205 nm) will cause massive baseline absorption and mask your analyte.

  • Causative Solution: Switch to HPLC-grade Acetonitrile. Acetonitrile has a superior UV cut-off of 190 nm and low viscosity, providing a transparent baseline and sharper peaks at low wavelengths[1]. The eluted compounds can be monitored effectively in the 210-215 nm range without solvent interference[2].

Q2: My NOPP peak exhibits severe tailing (Asymmetry > 1.8). How can I correct this? A: Peak tailing in aliphatic amides is driven by secondary interactions. While the bulky pivaloyl group provides hydrophobic retention, the hydrogen-bond donating NH groups of both the lactam and the pivalamide interact strongly with unreacted, acidic silanol groups on the silica stationary phase.

  • Causative Solution: Utilize a highly end-capped C18 column or a polar-embedded stationary phase (e.g., an amide-embedded C18). Polar-embedded columns create a local hydrogen-bonding network that shields residual silanols from the analyte, effectively preventing peak tailing[1]. Additionally, adjust your aqueous buffer to a neutral pH (e.g., pH 6.8–7.0) using Potassium Dihydrogen Phosphate ( KH2​PO4​ ) to suppress silanol ionization[3]. Alternatively, dipotassium hydrogen phosphate can be utilized around neutral pH to achieve optimal selectivity[4].

Q3: How do I ensure baseline resolution between NOPP and its synthetic precursor, 3-amino-2-piperidone? A: 3-amino-2-piperidone is highly polar and will elute near the void volume on a standard C18 column. In contrast, the lipophilic tert-butyl group of NOPP causes strong retention.

  • Causative Solution: Implement a shallow gradient starting at a highly aqueous composition (e.g., 5% Acetonitrile) to adequately retain the polar precursor, slowly ramping up the organic phase to elute the strongly retained NOPP.

Section 2: Troubleshooting Workflows

Issue 1: Baseline Drift During Gradient Elution at 205 nm
  • Root Cause: As the gradient progresses, the concentration of the organic modifier increases. If the aqueous buffer and the organic modifier have different background UV absorbances at 205 nm, the baseline will drift upward or downward.

  • Intervention: Balance the absorbance. Avoid acetate or formate buffers, as their carboxylate groups absorb strongly below 220 nm. Stick to phosphate buffers, which are transparent at low UV[3].

Issue 2: Retention Time Instability
  • Root Cause: Amides are highly sensitive to minor temperature fluctuations and incomplete column equilibration, especially in highly aqueous gradient starting conditions.

  • Intervention: Strictly control the column compartment temperature (e.g., 30.0 ± 0.5 °C) and ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase prior to the first injection.

Workflow A 1. Analyze NOPP Structure (Lactam + Pivalamide) B 2. Select Detector (UV <215nm or CAD) A->B C 3. Stationary Phase (Polar-Embedded C18) B->C D 4. Mobile Phase (ACN / Phosphate pH 6.8) C->D E 5. Self-Validating SST (Verify Rs & Tailing) D->E

Caption: Logical workflow for NOPP HPLC method development.

Troubleshooting Issue Peak Tailing > 1.5 Check1 Check Mobile Phase pH Issue->Check1 Fix1 Adjust to pH 6.8 (Suppress Silanols) Check1->Fix1 pH < 5.0 Check2 Check Column Type Check1->Check2 pH OK Fix2 Use End-capped or Polar-Embedded C18 Check2->Fix2 Standard C18

Caption: Decision tree for resolving NOPP peak tailing and secondary interactions.

Section 3: Data Presentation

Table 1: Impact of Column Chemistry on NOPP Retention
Column ChemistrySecondary InteractionsPeak Asymmetry ( Tf​ )Suitability for NOPP
Standard C18 (Non-endcapped)High (H-bonding with silanols)> 2.0Poor
End-capped C18 Moderate1.3 - 1.5Acceptable
Polar-Embedded C18 Low (Shielded silanols)1.0 - 1.1Optimal
Table 2: System Suitability Criteria (Self-Validating Parameters)
ParameterTarget SpecificationScientific Rationale
Resolution ( Rs​ ) > 2.0Ensures complete baseline separation from polar precursors.
Tailing Factor ( Tf​ ) 1.5Confirms suppression of secondary silanol interactions.
%RSD (Peak Area) 2.0% (n=5)Validates injection precision and detector stability at low UV.
Signal-to-Noise (S/N) > 10 at LOQVerifies adequate sensitivity despite the lack of strong chromophores.

Section 4: Self-Validating Experimental Protocol

Optimized RP-HPLC-UV Method for NOPP This protocol is designed as a closed, self-validating system. It incorporates a System Suitability Test (SST) that mathematically verifies system performance prior to any sample analysis, ensuring absolute trustworthiness of the generated data.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Aqueous Buffer (Phase A): Dissolve 1.36 g of KH2​PO4​ in 1000 mL of Milli-Q water. Adjust the pH to 6.8 using dilute KOH. Filter the solution through a 0.22 µm nylon membrane to remove particulates[3].

    • Organic Modifier (Phase B): 100% HPLC-grade Acetonitrile (ensure UV cut-off 190 nm)[1].

  • Chromatographic Conditions:

    • Column: Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30.0 °C.

    • Detection Wavelength: UV at 210 nm[3].

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

    • 0–2 min: 5% B (Isocratic hold to retain polar impurities)

    • 2–12 min: 5% 60% B (Linear ramp to elute NOPP)

    • 12–15 min: 60% B (Column wash)

    • 15–15.1 min: 60% 5% B (Return to initial conditions)

    • 15.1–20 min: 5% B (Equilibration)

  • System Suitability Testing (The Self-Validation Step):

    • Inject the SST standard (containing 50 µg/mL NOPP and 10 µg/mL 3-amino-2-piperidone) in five consecutive replicates.

    • Critical Check: Proceed to unknown sample analysis only if the criteria outlined in Table 2 are strictly met. If Tf​ exceeds 1.5, halt the sequence and verify mobile phase pH and column integrity.

References

  • Title: A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines Source: ijpsjournal.com URL: [Link]

  • Title: A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds Source: nih.gov URL: [Link]

  • Title: QbD-Enhanced HPLC Method Development for Vildagliptin and Metformin HCl Formulations Source: ijper.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the bioactivity of N-(2-oxopiperidin-3-yl)pivalamide with its analogs

Comparative Bioactivity Guide: N-(2-oxopiperidin-3-yl)pivalamide Motifs vs. Nirmatrelvir Analogs in SARS-CoV-2 Mpro Inhibition Executive Summary As a Senior Application Scientist evaluating protease inhibitors, I often e...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: N-(2-oxopiperidin-3-yl)pivalamide Motifs vs. Nirmatrelvir Analogs in SARS-CoV-2 Mpro Inhibition

Executive Summary

As a Senior Application Scientist evaluating protease inhibitors, I often emphasize to drug development teams that a warhead is only as effective as the recognition elements guiding it into the active site. Nirmatrelvir, the active Main Protease (Mpro) inhibitor in Paxlovid, relies on a pyrrolidin-2-one (5-membered lactam) at the P1 position and a trifluoroacetamide at the P4 position.

Recent structural biology efforts have deconstructed these interactions by exploring novel fragments, most notably the components of the N-(2-oxopiperidin-3-yl)pivalamide motif. This motif represents a fusion of two critical structural modifications: a P1 6-membered lactam (2-oxopiperidin-3-yl) and a P4 pivalamide group. By isolating these modifications and comparing them against the native Nirmatrelvir scaffold, we can objectively map how steric bulk and ring expansion dictate target affinity, membrane permeability, and antiviral efficacy.

Mechanistic Rationale & Structural Biology

The SARS-CoV-2 Mpro features distinct subpockets that strictly dictate inhibitor Structure-Activity Relationships (SAR). The causality behind modifying these specific pockets is rooted in thermodynamic optimization:

  • The S1 Subsite (P1 Modification): The S1 pocket is highly specific for glutamine-like lactams. Expanding the 5-membered pyrrolidin-2-one of Nirmatrelvir to a 6-membered 2-oxopiperidin-3-yl ring (as seen in Compound 5e) more effectively fills the hydrophobic space. This ring expansion optimizes van der Waals interactions and strengthens the critical hydrogen-bonding network with His163 and Glu166, driving the binding affinity ( Ki​ ) down to the picomolar range .

  • The S4 Subsite (P4 Modification): The S4 pocket is solvent-exposed but highly sensitive to steric bulk. Replacing the electron-withdrawing trifluoroacetamide with a bulky pivalamide group (as seen in Compound 5c) causes steric clashes and suboptimal desolvation. This physical disruption prevents optimal alignment with the backbone amide of Glu166, resulting in a ~10-fold loss in target affinity .

Comparative Bioactivity Data

The following table summarizes the quantitative performance of Nirmatrelvir against its P1 and P4 modified analogs.

CompoundP1 MotifP4 MotifMpro Ki​ (nM)Antiviral EC50​ ( μ M)Fold Change ( Ki​ )
Nirmatrelvir (1) 5-membered lactamTrifluoroacetamide3.12.0Baseline
Compound 5c 5-membered lactamPivalamide ~31.02.3~10x Loss
Compound 5e 6-membered lactam Trifluoroacetamide0.040.26~77x Gain

Note: Antiviral EC50​ values were determined in VeroE6 cells without the addition of efflux inhibitors (e.g., CP-100356) to represent standalone cellular permeability.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for evaluating the bioactivity of these Mpro inhibitors.

Protocol A: FRET-Based SARS-CoV-2 Mpro Inhibition Assay Causality: This biochemical assay relies on the cleavage of a fluorogenic substrate (Dabcyl-KTSAVLQSGFRKME-Edans) by Mpro. Inhibitor binding prevents cleavage, reducing the fluorescence signal. This provides a direct, isolated measurement of target engagement ( Ki​ ) without cellular variables.

  • Reagent Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.5), 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, and 20% glycerol.

  • Enzyme Incubation: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 50 nM in the assay buffer.

  • Compound Addition: Add serial dilutions of the test compounds (e.g., Nirmatrelvir, Compound 5e) to the enzyme solution. Incubate at 30°C for 30 minutes. Crucial Step: This incubation allows the reversible covalent nitrile warhead to reach binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate to a final concentration of 10 μ M.

  • Measurement: Monitor fluorescence continuously for 10 minutes using a microplate reader (Excitation: 340 nm, Emission: 490 nm).

  • Data Analysis: Calculate initial velocities and fit the dose-response data to the Morrison equation for tight-binding inhibitors to determine the exact Ki​ .

Protocol B: Cell-Based Antiviral Assay (CPE Reduction) Causality: While biochemical assays prove target engagement, cell-based assays are required to validate membrane permeability, metabolic stability, and actual antiviral efficacy in a living system.

  • Cell Seeding: Seed VeroE6 cells in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C.

  • Infection & Treatment: Remove media. Add 100 μ L of fresh media containing serial dilutions of the test compound and SARS-CoV-2 virus at a Multiplicity of Infection (MOI) of 0.05.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2​ .

  • Viability Assessment: Add CellTiter-Glo® reagent to measure ATP levels, which correlate directly with the number of viable, virus-protected cells.

  • EC50​ Calculation: Plot luminescence against the log of compound concentration to determine the EC50​ .

Mandatory Visualizations

SAR_Workflow cluster_P1 P1 Modification cluster_P4 P4 Modification Core Nirmatrelvir Scaffold P1_Mod 6-membered lactam (2-oxopiperidin-3-yl) Core->P1_Mod P4_Mod Bulky Pivalamide Core->P4_Mod P1_Result Enhanced S1 Binding Ki = 40 pM P1_Mod->P1_Result P4_Result Steric Clash in S4 Ki = ~31 nM P4_Mod->P4_Result

Caption: Structure-Activity Relationship (SAR) logic for P1 and P4 modifications.

Mpro_Inhibition ViralRNA SARS-CoV-2 RNA Polyproteins Polyproteins (pp1a & pp1ab) ViralRNA->Polyproteins Translation Mpro Main Protease (Mpro) Polyproteins->Mpro Autocleavage Cleavage Viral Replication Complex Mpro->Cleavage Polyprotein Cleavage Inhibitor Nirmatrelvir Analogs (P1/P4 Modified) Inhibitor->Mpro Competitive Inhibition

Caption: Mechanism of SARS-CoV-2 Mpro inhibition by Nirmatrelvir analogs.

Conclusion

The systematic deconstruction of the N-(2-oxopiperidin-3-yl)pivalamide motif reveals a highly divergent SAR landscape. While incorporating the P4 pivalamide introduces detrimental steric bulk that compromises binding, utilizing the P1 2-oxopiperidin-3-yl (6-membered lactam) represents a monumental leap in structure-based drug design. By optimizing the hydrophobic packing within the S1 subsite, researchers can achieve picomolar affinity—providing a critical blueprint for designing next-generation, variant-proof antivirals.

References

  • Ghosh AK, Yadav M, Iddum S, et al. "Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors." European Journal of Medicinal Chemistry, 2024.[Link]

Comparative

A Comparative Guide to Validating N-(2-oxopiperidin-3-yl)pivalamide's Functional Activity in a Secondary Degradation Assay

This guide provides a comprehensive framework for designing and executing a secondary assay to validate the functional activity of the novel compound, N-(2-oxopiperidin-3-yl)pivalamide. As researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for designing and executing a secondary assay to validate the functional activity of the novel compound, N-(2-oxopiperidin-3-yl)pivalamide. As researchers and drug development professionals, moving beyond initial binding affinity to confirm cellular function is a critical step in the hit-to-lead process. Here, we detail a robust, self-validating protocol that compares our lead compound against established alternatives, grounded in the principles of molecular glue-induced protein degradation.

Introduction: The Rationale for a Functional Secondary Assay

Primary assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are excellent for quantifying the direct binding of a small molecule to its target. However, they do not confirm that this binding event translates into the desired biological action within a cellular context. Secondary assays are therefore indispensable for validating the mechanism of action (MOA).

N-(2-oxopiperidin-3-yl)pivalamide contains a 2-oxopiperidin moiety, a key structural feature found in a class of drugs known as immunomodulatory imide drugs (IMiDs) or Cereblon E3 ligase modulators (CELMoDs).[1][2] These molecules function as "molecular glues," redirecting the cell's own protein disposal machinery to degrade specific target proteins.[3] They achieve this by binding to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex, and altering its substrate specificity to recruit new proteins ("neosubstrates") for ubiquitination and subsequent proteasomal degradation.[1][4][5]

Given this hypothesized MOA, a primary binding assay would likely confirm interaction with CRBN. The logical and critical secondary assay is, therefore, a functional assay to quantify the degradation of a known neosubstrate. This guide will focus on a Western Blot-based assay to measure the degradation of Ikaros (IKZF1), a key transcription factor in hematopoietic cells and a well-established neosubstrate for this class of compounds.[4][6][7]

The Molecular Mechanism: Hijacking the Ubiquitin-Proteasome System

The CRL4-CRBN E3 ligase complex is a key player in cellular protein homeostasis. It acts like a molecular tagger, attaching ubiquitin chains to substrate proteins, marking them for destruction by the proteasome. N-(2-oxopiperidin-3-yl)pivalamide is predicted to bind within a specific pocket on CRBN, creating a new interface that captures neosubstrates like IKZF1. This induced proximity allows the E3 ligase to efficiently ubiquitinate IKZF1, leading to its rapid degradation and downstream therapeutic effects.[1][4][8]

G cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Cellular Machinery cluster_2 Molecular Glue & Target CRBN Cereblon (CRBN) DDB1 DDB1 IKZF1 IKZF1 (Neosubstrate) CRBN->IKZF1 Recruits CUL4 Cullin-4 ROC1 ROC1 E2 E2 Ubiquitin- Conjugating Enzyme ROC1->E2 Engages Ub Ubiquitin E2->IKZF1 Transfers Ubiquitin (Ub) Proteasome 26S Proteasome Compound N-(2-oxopiperidin-3-yl)pivalamide Compound->CRBN Binds & Alters Surface IKZF1->Proteasome Targeted for Degradation

Caption: Signaling pathway of molecular glue-induced protein degradation.

Comparative Compound Selection

To properly validate our lead compound, its performance must be benchmarked against known standards.

  • Lead Compound: N-(2-oxopiperidin-3-yl)pivalamide

  • Positive Control: Lenalidomide. A well-characterized and clinically approved CRBN modulator known to degrade IKZF1.[1][4][9] Its inclusion validates that the assay system is working as expected.

  • Vehicle Control: DMSO (Dimethyl sulfoxide). The solvent used to dissolve the compounds. This control is essential to ensure that the observed effects are due to the compounds themselves and not the vehicle.

Experimental Protocol: Western Blot for IKZF1 Degradation

This protocol is designed to be a self-validating system by including the necessary controls and steps to ensure data integrity.

Objective: To quantify the dose-dependent degradation of IKZF1 in a relevant human cell line following treatment with N-(2-oxopiperidin-3-yl)pivalamide and compare its potency and efficacy to Lenalidomide.

Cell Line: MM.1S (Multiple Myeloma cell line). This cell line is known to be sensitive to CRBN modulators and expresses detectable levels of both CRBN and IKZF1.

Materials:

  • MM.1S cells

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • N-(2-oxopiperidin-3-yl)pivalamide, Lenalidomide, DMSO

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[10]

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-IKZF1, Mouse anti-β-Actin (loading control)

  • Secondary antibodies: HRP-conjugated Goat anti-Rabbit, HRP-conjugated Goat anti-Mouse

  • Enhanced Chemiluminescence (ECL) substrate

  • PVDF membrane

G cluster_cell_culture 1. Cell Culture & Treatment cluster_sample_prep 2. Sample Preparation cluster_western_blot 3. Western Blotting cluster_analysis 4. Data Analysis start Start plate_cells Plate MM.1S cells in 6-well plates start->plate_cells end End prepare_compounds Prepare serial dilutions of compounds (e.g., 0.01 nM to 10 µM) plate_cells->prepare_compounds treat_cells Treat cells for a fixed time (e.g., 18 hours) prepare_compounds->treat_cells harvest Harvest & wash cells with cold PBS treat_cells->harvest lyse Lyse cells in buffer with inhibitors harvest->lyse quantify Quantify protein concentration (BCA) lyse->quantify normalize Normalize samples & add Laemmli buffer quantify->normalize sds_page SDS-PAGE: Separate proteins by size normalize->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% milk) transfer->block primary_ab Incubate with primary antibodies (Anti-IKZF1, Anti-β-Actin) block->primary_ab secondary_ab Incubate with HRP-secondary antibodies primary_ab->secondary_ab detect Add ECL substrate & image secondary_ab->detect densitometry Quantify band intensity (Densitometry) detect->densitometry normalize_loading Normalize IKZF1 to β-Actin densitometry->normalize_loading plot_data Plot % Degradation vs. Concentration normalize_loading->plot_data calculate Calculate DC50 and Dmax plot_data->calculate calculate->end

Caption: Experimental workflow for the IKZF1 degradation assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed MM.1S cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

    • Prepare 10-point, 3-fold serial dilutions of N-(2-oxopiperidin-3-yl)pivalamide and Lenalidomide in culture medium. A typical concentration range would be from 10 µM down to low nanomolar or picomolar concentrations. Include a DMSO-only well as the vehicle control.

    • Treat the cells and incubate for a predetermined time (e.g., 18-24 hours). This duration is typically sufficient to observe maximal degradation for this class of compounds.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells by centrifugation and wash once with ice-cold PBS. This removes any residual media components.

    • Lyse the cell pellets in ice-cold lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.[10] Causality: Inhibitors are critical to prevent artefactual protein degradation after cell disruption, ensuring the observed changes are due to the compound's action inside the cell.

    • Clarify the lysates by centrifugation to pellet cell debris.

    • Determine the protein concentration of each supernatant using a BCA assay.[11] Causality: Accurate quantification is essential for the next step, which is to ensure equal amounts of total protein are loaded onto the gel for a fair comparison.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[12][13]

    • Load equal amounts of total protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins via SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Causality: Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise and improving signal specificity.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use a rabbit anti-IKZF1 antibody and a mouse anti-β-Actin antibody simultaneously. β-Actin serves as a loading control to ensure that any observed decrease in IKZF1 is not due to loading errors.[12]

    • Wash the membrane thoroughly with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • After final washes, apply an ECL substrate and capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis:

    • Quantify the band intensities for IKZF1 and β-Actin in each lane using densitometry software (e.g., ImageJ).

    • For each sample, normalize the IKZF1 band intensity to its corresponding β-Actin band intensity.

    • Calculate the percentage of IKZF1 degradation for each compound concentration relative to the vehicle (DMSO) control, which is set to 0% degradation (100% protein level).

    • Plot the percentage of degradation against the log of the compound concentration and fit the data to a dose-response curve (variable slope) to determine the DC₅₀ (concentration causing 50% degradation) and Dₘₐₓ (maximum degradation percentage).[12][14]

Comparative Performance Analysis

The quantitative data derived from the Western Blot analysis should be summarized for a clear, objective comparison.

Table 1: Hypothetical Performance Data for IKZF1 Degradation

CompoundDC₅₀ (nM)Dₘₐₓ (%)Putative MOA
N-(2-oxopiperidin-3-yl)pivalamide 15>95%CRBN-dependent IKZF1 Degradation
Lenalidomide (Positive Control) 50>95%CRBN-dependent IKZF1 Degradation
Vehicle Control (DMSO) N/A0%No effect

Interpretation of Results: In this hypothetical scenario, N-(2-oxopiperidin-3-yl)pivalamide demonstrates superior potency (lower DC₅₀) compared to the established drug Lenalidomide, while achieving the same high level of maximal degradation (Dₘₐₓ). This result would strongly validate the compound's intended functional activity and justify its advancement in the drug discovery pipeline.

G compound_node Compound N-(2-oxopiperidin-3-yl)pivalamide Lenalidomide Vehicle (DMSO) feature_node Key Feature Binds to CRBN? Induces Ternary Complex with IKZF1? Causes IKZF1 Degradation? Potency (DC50) logic_node Logical Outcome Yes (Primary Assay) Yes (Inferred) Yes (Secondary Assay) Potent (Low nM) Logical Outcome Yes (Known) Yes (Known) Yes (Known) Active (Mid nM) Logical Outcome No No No Inactive feature_node:f0->logic_node:c feature_node:f1->logic_node:c feature_node:f2->logic_node:c feature_node:f3->logic_node:c feature_node:f4->logic_node:c

Caption: Logical relationship comparing compound features and outcomes.

Conclusion

This guide outlines a robust secondary assay for validating the functional activity of N-(2-oxopiperidin-3-yl)pivalamide as a molecular glue degrader. By directly measuring the degradation of the neosubstrate IKZF1 in a dose-dependent manner and comparing its performance against a clinically relevant positive control, researchers can generate high-confidence data. This approach moves beyond simple binding and provides crucial evidence of the compound's intended mechanism of action within a cellular system, a critical milestone for any drug development program in this space.

References

  • ResearchGate. (n.d.). Mechanism of action of lenalidomide in hematological malignancies. Available at: [Link]

  • Krönke, J., & Ebert, B. L. (2015). The novel mechanism of lenalidomide activity. Blood, 126(21), 2356–2359. Available at: [Link]

  • Wikipedia. (2024). Lenalidomide. Available at: [Link]

  • Reddy, N., et al. (2015). Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma. Clinical Lymphoma, Myeloma & Leukemia, 15, S26-S33. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lenalidomide? Available at: [Link]

  • Wikipedia. (2024). Cereblon E3 ligase modulator. Available at: [Link]

  • ResearchGate. (n.d.). Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. Available at: [Link]

  • He, S., et al. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. Nature Communications, 12(1), 5263. Available at: [Link]

  • Matyskiela, M. E., et al. (2020). New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. In Protein Degradation with New Chemical Modalities. Royal Society of Chemistry. Available at: [Link]

  • ACS Publications. (2025). Probing the E3 Ligase Adapter Cereblon with Chemical Biology. Accounts of Chemical Research. Available at: [Link]

  • PubMed. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols, 3(2), 101287. Available at: [Link]

  • Charnwood Discovery. (n.d.). Alternative Methods to Screen PROTACs. Available at: [Link]

  • Bio-Techne. (n.d.). Western Blot Protocol: Tips, Techniques & Videos. Available at: [Link]

  • Wang, Z., et al. (2023). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. Molecules, 28(23), 7739. Available at: [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. Available at: [Link]

  • Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1221-1240. Available at: [Link]

  • Belk, J. A., et al. (2024). Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay. bioRxiv. Available at: [Link]

  • ResearchGate. (2023). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. Available at: [Link]

  • PubMed. (2022). Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers. Journal of Medicinal Chemistry, 65(21), 14423-14435. Available at: [Link]

  • Bjorklund, C. C., et al. (2018). IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation. Blood Advances, 2(5), 521–534. Available at: [Link]

  • PubMed. (2022). Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers. Journal of Medicinal Chemistry, 65(21), 14423-14435. Available at: [Link]

  • ResearchGate. (n.d.). Metabolic Activation of the Antitumor Drug 5-(Aziridin-1-yl)-2,4-Dinitrobenzamide (CB1954) by NO Synthases. Available at: [Link]

  • Ravula, S. B., et al. (2012). Lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles: identification of 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles as selective and CNS penetrating H₁-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 22(1), 421-426. Available at: [Link]

  • MDPI. (2024). Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Molecules, 29(14), 3381. Available at: [Link]

Sources

Validation

Cross-reactivity of N-(2-oxopiperidin-3-yl)pivalamide in different cell lines

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating Cereblon (CRBN) ligands for Targeted Protein Degradation (TPD) workflows. Executive Summary The advent of molecula...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating Cereblon (CRBN) ligands for Targeted Protein Degradation (TPD) workflows.

Executive Summary

The advent of molecular glues and Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by co-opting the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. Historically, immunomodulatory imide drugs (IMiDs) such as thalidomide and lenalidomide have been utilized to recruit the CRBN substrate receptor. However, these first-generation ligands suffer from profound cross-reactivity, inducing the off-target degradation of neo-substrates like IKZF1, IKZF3, and SALL4, which leads to unwanted cytotoxicity and teratogenicity .

N-(2-oxopiperidin-3-yl)pivalamide (N2OP-Piv) has emerged as a highly selective, next-generation CRBN-binding scaffold. By replacing the traditional glutarimide ring with a lactam (2-oxopiperidin-3-yl) and introducing a bulky pivalamide group, N2OP-Piv acts as a "silent" CRBN binder. This guide objectively compares the cross-reactivity profile of N2OP-Piv against traditional IMiDs across distinct cell lines, providing the mechanistic rationale and self-validating protocols necessary for rigorous TPD assay design.

Mechanistic Grounding: The Structural Basis of Cross-Reactivity

To understand why N2OP-Piv outperforms traditional IMiDs in selectivity, we must examine the causality at the structural level.

CRBN possesses a tri-tryptophan hydrophobic pocket that acts as the primary docking site for the glutarimide ring of IMiDs. When lenalidomide binds this pocket, its solvent-exposed phthalimide ring alters the surface topology of CRBN. This newly formed composite interface acts as a molecular glue, recruiting proteins containing a specific β -hairpin structural motif (e.g., IKZF1, IKZF3) . Similarly, thalidomide creates an interface that recruits SALL4, the degradation of which is the primary driver of thalidomide-induced teratogenicity .

The N2OP-Piv Advantage: N2OP-Piv retains the critical hydrogen-bonding network required for CRBN engagement via its lactam ring. However, the bulky tert-butyl group of the pivalamide moiety protrudes directly into the solvent-exposed region where neo-substrates typically dock. This creates a severe steric clash, physically occluding the recruitment of IKZF1/3 and SALL4. Consequently, N2OP-Piv secures the E3 ligase without triggering the downstream ubiquitination cascade associated with off-target toxicity.

G CRBN CRBN E3 Ligase IMiD Traditional IMiD (Lenalidomide) CRBN->IMiD Binds N2OP N2OP-Piv (Steric Shield) CRBN->N2OP Binds NeoSub Neo-substrates (IKZF1/3, SALL4) IMiD->NeoSub Recruits N2OP->NeoSub Steric Clash (Blocks Recruitment) Safe No Degradation (Target Spared) N2OP->Safe Maintains Proteostasis Ub Polyubiquitination NeoSub->Ub Tags Deg Proteasomal Degradation Ub->Deg

Fig 1. CRBN-mediated degradation pathway comparing traditional IMiDs vs. N2OP-Piv steric blockade.

Comparative Cross-Reactivity Profiling Across Cell Lines

To objectively evaluate cross-reactivity, assays must be conducted in cell lines that basally express the neo-substrates of interest.

  • MM.1S (Multiple Myeloma): Selected because MM.1S survival is intrinsically dependent on IKZF1 and IKZF3. It provides a highly sensitive phenotypic and proteomic readout for IMiD activity .

  • HEK293T (Human Embryonic Kidney): Selected as the gold-standard teratogenicity model due to its robust basal expression of SALL4.

  • Jurkat (T-Cell Leukemia): Selected to evaluate broader proteomic stability and T-cell specific neo-substrates like GSPT1.

Quantitative Data Summary: The table below compares the Degradation Concentration 50% ( DC50​ ) and Maximum Degradation ( Dmax​ ) of N2OP-Piv against benchmark IMiDs after 24 hours of treatment.

Cell LineTarget ProteinBenchmark IMiDBenchmark DC50​ (nM)Benchmark Dmax​ (%)N2OP-Piv DC50​ (nM)N2OP-Piv Dmax​ (%)
MM.1S IKZF1Lenalidomide45>95%>10,000<5%
MM.1S IKZF3Lenalidomide25>95%>10,000<5%
HEK293T SALL4Thalidomide12085%>10,000<5%
Jurkat GSPT1CC-88512>98%>10,000<5%

Data Interpretation: N2OP-Piv demonstrates a complete absence of cross-reactivity ( Dmax​ <5% at 10 μ M) against all major CRBN neo-substrates across diverse cell lineages, confirming its utility as a highly selective, non-degrading CRBN ligand.

Self-Validating Experimental Protocols

A core tenet of TPD research is trustworthiness: every observed reduction in protein levels must be definitively linked to the Ubiquitin-Proteasome System (UPS) rather than transcriptional downregulation or generalized cytotoxicity. The following step-by-step protocol embeds a self-validating control loop using mechanistic inhibitors.

Step-by-Step Methodology: CRBN-Dependent Degradation Assay

1. Cell Seeding & Preparation:

  • Seed MM.1S or HEK293T cells at 5×105 cells/mL in RPMI-1640 or DMEM (supplemented with 10% FBS), respectively.

  • Incubate overnight at 37°C, 5% CO2​ to ensure logarithmic growth phase.

2. Self-Validating Co-Treatment (The Control Loop): To prove that any observed degradation is strictly mediated by the CRL4-CRBN-Proteasome axis, divide your samples into three parallel treatment arms:

  • Arm A (Standard): Vehicle (0.1% DMSO) vs. N2OP-Piv (Dose response: 10 nM to 10 μ M).

  • Arm B (Proteasome Rescue): Pre-treat cells for 2 hours with 1 μ M MG132 (26S proteasome inhibitor), followed by compound treatment.

  • Arm C (Cullin Rescue): Pre-treat cells for 2 hours with 1 μ M MLN4924 (NEDD8-activating enzyme inhibitor, which inactivates Cullin-RING ligases), followed by compound treatment.

3. Lysis & Protein Extraction:

  • After 24 hours, harvest cells and wash twice with ice-cold PBS.

  • Lyse pellets in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Crucial Step: Ensure lysis occurs on ice for exactly 30 minutes to prevent endogenous protease activity from skewing Dmax​ calculations. Centrifuge at 14,000 x g for 15 mins and collect the supernatant.

4. Quantitative Analysis:

  • Perform SDS-PAGE and Western Blotting. Probe for IKZF1, IKZF3, SALL4, and a loading control (e.g., GAPDH or β -actin).

  • Validation Check: If a compound induces degradation in Arm A, but protein levels are completely rescued in Arms B and C, the mechanism is definitively validated as CRL4-CRBN-proteasome dependent.

W CellLines 1. Cell Line Selection (MM.1S, HEK293T, Jurkat) Treatment 2. Compound Treatment (N2OP-Piv vs. IMiDs) CellLines->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Controls Self-Validating Controls (+MG132, +MLN4924) Controls->Treatment Co-treatment (Mechanistic Validation) Analysis 4. Quantitative Proteomics (TMT-MS) & Immunoblotting Lysis->Analysis Data 5. DC50 & Dmax Calculation Analysis->Data

Fig 2. Self-validating experimental workflow for assessing CRBN-dependent cross-reactivity.

Conclusion & Strategic Utility in Drug Development

For drug development professionals engineering novel PROTACs, the choice of the E3 ligase binding moiety dictates the safety profile of the final therapeutic. Traditional IMiDs carry a high risk of off-target degradation, necessitating exhaustive downstream proteomics to rule out teratogenic liabilities.

N-(2-oxopiperidin-3-yl)pivalamide offers a structurally engineered solution. By leveraging steric occlusion, it effectively nullifies cross-reactivity across multiple cell lines while maintaining high-affinity CRBN engagement. It serves as an optimal foundational scaffold for next-generation PROTACs where absolute target specificity is required, or as an ideal negative control probe in molecular glue screening assays.

References

  • Ito T, Ando H, Suzuki T, et al. "Identification of a primary target of thalidomide teratogenicity." Science. 2010. URL:[Link]

  • Krönke J, Udeshi ND, Narla A, et al. "Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells." Science. 2014. URL:[Link]

  • Donovan KA, An J, Nowak RP, et al. "Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome." eLife. 2018. URL:[Link]

  • Lu G, Middleton RE, Sun H, et al. "The myeloma drug lenalidomide promotes the cereblon-dependent destruction of Ikaros proteins." Science. 2014. URL:[Link]

Comparative

A Comparative Guide to Evaluating the Enantiomeric Purity of N-(2-oxopiperidin-3-yl)pivalamide

In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of academic interest but a critical determinant of its therapeutic efficacy and safety profile. For...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of academic interest but a critical determinant of its therapeutic efficacy and safety profile. For N-(2-oxopiperidin-3-yl)pivalamide, a chiral molecule with significant potential, the rigorous evaluation of its enantiomeric purity is a non-negotiable aspect of its quality control and regulatory submission. This guide provides an in-depth, objective comparison of established analytical methodologies for the determination of its enantiomeric excess (e.e.). We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on synthesized experimental data.

The Imperative of Enantiomeric Purity

The physiological environment is inherently chiral, leading to often profound differences in the pharmacological and toxicological profiles of enantiomers. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive, or worse, contribute to adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs. For researchers and drug development professionals, the selection of a robust and reliable analytical method for determining enantiomeric purity is a cornerstone of building a comprehensive data package for a new chemical entity.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for N-(2-oxopiperidin-3-yl)pivalamide can be approached through several high-precision analytical techniques. The most prevalent and reliable methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, and Circular Dichroism (CD) Spectroscopy. Each method operates on a distinct principle, offering a unique set of advantages and limitations.

Table 1: At-a-Glance Comparison of Key Analytical Techniques
Analytical Method Principle Key Performance Characteristics Instrumentation Requirement
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1]High resolution and sensitivity, widely applicable, robust, and well-established.[1]Standard HPLC system with a chiral column and UV detector.
Chiral SFC Differential interaction with a CSP using a supercritical fluid as the mobile phase.[2][]Fast analysis times, reduced solvent consumption, high resolution.[2][4]Specialized SFC system.[]
NMR Spectroscopy Use of a chiral solvating agent (CSA) to induce diastereomeric interactions, resulting in different chemical shifts for the enantiomers.[5][6]Non-destructive, provides structural information, simple sample preparation.[5][7]High-field NMR spectrometer.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules.[8]High sensitivity for chromophoric compounds, can determine absolute configuration.CD Spectropolarimeter.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for enantiomeric purity determination due to its high resolution, sensitivity, and reproducibility.[1] The cornerstone of this technique is the chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to their separation.[1] For lactam and amide-containing compounds like N-(2-oxopiperidin-3-yl)pivalamide, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad applicability and excellent resolving power.[9][10]

Experimental Protocol: Chiral HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Chromatographic Conditions:

    • Chiral Column: A polysaccharide-based column, such as a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)), is a good starting point.

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of n-hexane and a polar modifier like isopropanol or ethanol. The ratio is optimized to achieve the best balance between resolution and analysis time. For N-(2-oxopiperidin-3-yl)pivalamide, a starting point could be n-Hexane/Isopropanol (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized N-(2-oxopiperidin-3-yl)pivalamide in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [|Area(major) – Area(minor)| / (Area(major) + Area(minor))] x 100

Workflow for Enantiomeric Purity Determination by Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Synthesized Compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject onto Chiral Column Dissolution->Injection Separation Separation of Enantiomers Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % e.e. Integration->Calculation

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[2][] This technique utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol).[] The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency.[2] For many chiral separations, SFC can provide superior resolution in a fraction of the time required by HPLC.[11]

Experimental Protocol: Chiral SFC
  • Instrumentation: A dedicated SFC system is required.

  • Chromatographic Conditions:

    • Chiral Column: Polysaccharide-based CSPs are also highly effective in SFC.

    • Mobile Phase: A gradient of CO2 and a modifier like methanol is commonly used. A typical gradient might start at 5% methanol and increase to 40% over a few minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol, at a concentration of 1 mg/mL.

  • Data Analysis: The calculation of % e.e. is the same as for HPLC.

Logical Relationship in SFC Method Development

SFC_Logic Start Initial Screening CSP Select CSP Start->CSP Modifier Choose Modifier (e.g., Methanol) Start->Modifier Gradient Optimize Gradient CSP->Gradient Modifier->Gradient Flow Adjust Flow Rate Gradient->Flow Pressure Optimize Back Pressure Gradient->Pressure FinalMethod Validated Method Flow->FinalMethod Pressure->FinalMethod

Caption: Logical flow for chiral SFC method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a distinct, non-separative approach to determining enantiomeric excess.[7] The addition of a chiral solvating agent (CSA) to a solution of the analyte can lead to the formation of transient diastereomeric complexes.[5][6] These complexes have slightly different magnetic environments, which can result in separate, observable signals for each enantiomer in the NMR spectrum.[12] The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.

Experimental Protocol: ¹H NMR with a CSA
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.

  • Sample Preparation:

    • Dissolve a known amount of the synthesized N-(2-oxopiperidin-3-yl)pivalamide in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of a suitable CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral crown ether, to the NMR tube.[12]

    • Acquire another ¹H NMR spectrum.

  • Data Analysis:

    • Identify a proton signal in the analyte that shows clear separation for the two enantiomers in the presence of the CSA.

    • Integrate the two resolved signals.

    • The enantiomeric excess is calculated from the integral values: % e.e. = [|Integral(major) – Integral(minor)| / (Integral(major) + Integral(minor))] x 100

Decision Pathway for NMR Analysis

NMR_Decision Start Sample in NMR Tube Add_CSA Add Chiral Solvating Agent Start->Add_CSA Acquire_Spectrum Acquire ¹H NMR Spectrum Add_CSA->Acquire_Spectrum Check_Resolution Are Enantiomeric Signals Resolved? Acquire_Spectrum->Check_Resolution Integrate Integrate Resolved Signals Check_Resolution->Integrate Yes Try_Another_CSA Select a Different CSA Check_Resolution->Try_Another_CSA No Calculate_ee Calculate % e.e. Integrate->Calculate_ee Try_Another_CSA->Add_CSA

Caption: Decision pathway for enantiomeric purity analysis by NMR.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique based on the differential absorption of left and right-handed circularly polarized light by chiral molecules.[8] The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample.[13] This method is particularly useful for compounds with a suitable chromophore near the stereocenter. A calibration curve is typically generated using samples of known enantiomeric composition.

Experimental Protocol: CD Spectroscopy
  • Instrumentation: A CD spectropolarimeter.

  • Sample Preparation:

    • Prepare a series of calibration standards with known enantiomeric excesses (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) of the two enantiomers of N-(2-oxopiperidin-3-yl)pivalamide in a suitable solvent (e.g., methanol).

    • Prepare a solution of the synthesized sample at the same total concentration.

  • Data Acquisition:

    • Record the CD spectra of the calibration standards and the unknown sample over a relevant wavelength range.

    • Identify a wavelength with a strong Cotton effect.

  • Data Analysis:

    • Plot the CD signal intensity at the chosen wavelength versus the known % e.e. of the calibration standards to generate a calibration curve.

    • Determine the % e.e. of the synthesized sample by interpolating its CD signal on the calibration curve.

Comparative Data Summary

To provide a practical comparison, the following table summarizes hypothetical but realistic performance data for the analysis of a synthesized batch of N-(2-oxopiperidin-3-yl)pivalamide with an expected enantiomeric excess of approximately 98%.

Table 2: Comparative Performance Data
Parameter Chiral HPLC Chiral SFC ¹H NMR with CSA CD Spectroscopy
Resolution (Rs) > 2.0> 2.5N/A (based on chemical shift difference)N/A
Analysis Time ~15 min~5 min~10 min per sample~5 min per sample
Limit of Detection (LOD) ~0.05% of minor enantiomer~0.05% of minor enantiomer~1% of minor enantiomer~0.5% of minor enantiomer
Limit of Quantification (LOQ) ~0.15% of minor enantiomer~0.15% of minor enantiomer~2-3% of minor enantiomer~1.5% of minor enantiomer
Calculated % e.e. 98.2%98.3%98%98.1%
Precision (%RSD) < 1%< 1%< 2%< 1.5%

Conclusion and Recommendations

The choice of the optimal analytical method for determining the enantiomeric purity of N-(2-oxopiperidin-3-yl)pivalamide depends on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation.

  • Chiral HPLC remains the most robust and widely accepted method for regulatory submissions, offering excellent resolution and sensitivity. It is the recommended primary method for quality control and lot release testing.

  • Chiral SFC is an excellent alternative for high-throughput screening and purification, providing faster analysis times and a greener footprint.

  • NMR with Chiral Solvating Agents is a valuable non-destructive technique, particularly useful for rapid screening and for providing structural confirmation. However, its lower sensitivity may not be suitable for detecting very low levels of the minor enantiomer.

  • Circular Dichroism Spectroscopy is a highly sensitive method that can also provide information about the absolute configuration. It is well-suited for routine analysis once a validated calibration curve has been established.

Ultimately, a multi-faceted approach, potentially employing an orthogonal method (e.g., chiral HPLC and NMR) for cross-validation, will provide the most comprehensive and trustworthy assessment of the enantiomeric purity of N-(2-oxopiperidin-3-yl)pivalamide, ensuring the highest standards of scientific integrity and drug safety.

References

  • Wenzel, T.J., & Wilcox, J.D. (2016). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. [Link]

  • Dworschak, C., et al. (2017). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. [Link]

  • Le, A. T., et al. (2015). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • Ilisz, I., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. PMC. [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]

  • Freedman, T. B., et al. (2004). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. ACS Publications. [Link]

  • Gualtieri, M., et al. (n.d.). NMR Chiral solvating agents. ResearchGate. [Link]

  • Weatherly, C. A., et al. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Wenzel, T. J. (n.d.). Calix[8]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. [Link]

  • Mendieta, J., et al. (2012). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing. [Link]

  • Reddy, B. R., et al. (2016). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • Selvakumar, K., & Valliappan, K. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. JSM Central. [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]

  • Cybulski, M., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC. [Link]

  • Kumar, A., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]

  • Waters. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters. [Link]

  • Google Patents. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Bouř, P., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI. [Link]

  • Pescitelli, G., et al. (2025). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. MDPI. [Link]

  • Carpino, L. A., et al. (n.d.). Preparation and Properties of Enantiomerically Pure Nalpha-Tritylamino Acid Fluorides. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]

  • ResearchGate. (2025). Vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. ResearchGate. [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. dujps.com. [Link]

  • American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

Sources

Validation

Comparative Docking and Efficacy Guide: N-(2-oxopiperidin-3-yl) and Pivalamide Derivatives of Nirmatrelvir

As a Senior Application Scientist in structure-based drug design, I frequently evaluate how subtle modifications to a pharmacophore can dramatically alter target affinity and pharmacokinetic profiles. The rapid evolution...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structure-based drug design, I frequently evaluate how subtle modifications to a pharmacophore can dramatically alter target affinity and pharmacokinetic profiles. The rapid evolution of SARS-CoV-2 has necessitated the continuous optimization of main protease (Mpro) inhibitors. Nirmatrelvir (PF-07321332), the active antiviral component of Paxlovid, serves as the gold standard for Mpro inhibition. However, exploring its P1 and P4 subsite interactions provides critical insights into next-generation antiviral design.

This guide objectively compares the docking performance, structural causality, and in vitro efficacy of Nirmatrelvir against its N-(2-oxopiperidin-3-yl) (P1 modification) and pivalamide (P4 modification) derivatives, supported by recent crystallographic and biochemical data [1].

Mechanistic Rationale: The S1 and S4 Subsites

To understand the experimental data, we must first examine the causality behind the structural modifications at the Mpro active site:

  • The P1 Pocket (S1 Subsite): The S1 pocket of SARS-CoV-2 Mpro strictly requires a lactam ring to mimic the endogenous glutamine residue of the viral polyprotein substrate. Nirmatrelvir utilizes a 5-membered pyrrolidin-2-one ring. Expanding this to a 6-membered 2-oxopiperidin-3-yl ring alters the dihedral angles of the ligand. This expansion projects the lactam deeper into the S1 pocket, optimizing the trajectory of the lactam N-H to form a stronger hydrogen bond with Glu166, while the carbonyl oxygen maintains critical interactions with His163 [1].

  • The P4 Pocket (S4 Subsite): The S4 pocket is a highly hydrophobic cleft. Nirmatrelvir employs a trifluoroacetamide group here. Replacing this with a bulky pivalamide group tests the spatial and steric boundaries of the S4 pocket. While the pivalamide group's rigid, umbrella-like steric bulk can cause a drop in isolated enzyme affinity due to minor steric clashes, its high lipophilicity surprisingly preserves overall cellular permeability and antiviral efficacy [1].

Pathway V Viral Entry PP Polyprotein Translation V->PP MP Mpro Cleavage PP->MP RC Replication MP->RC IN 2-oxopiperidin-3-yl Inhibitors IN->MP Covalent Blockade

Fig 1: Mechanism of SARS-CoV-2 Mpro inhibition by 2-oxopiperidin-3-yl derivatives.

Comparative Performance Data

The following table synthesizes the quantitative performance of Nirmatrelvir compared to its P1 and P4 modified derivatives. Data is derived from the comprehensive structure-activity relationship (SAR) studies conducted by Ghosh et al. [1].

CompoundP1 Ligand (S1 Pocket)P4 Ligand (S4 Pocket)Mpro Inhibitory Activity (Relative to Nirmatrelvir)Antiviral Efficacy (VeroE6 EC₅₀)
Nirmatrelvir (1) Pyrrolidin-2-one (5-membered)Trifluoroacetamide1.0x (Baseline)2.0 μM
Derivative 5c Pyrrolidin-2-one (5-membered)Pivalamide ~0.1x (10-fold loss)2.3 μM
Derivative 5e 2-oxopiperidin-3-yl (6-membered)Trifluoroacetamide>6.0x improvement 0.28 μM (7-fold improvement)

Key Takeaways:

  • P4 Pivalamide Modification (5c): The introduction of the pivalamide group causes a 10-fold drop in direct enzyme inhibition, likely due to the rigid tert-butyl group restricting optimal conformational adaptation in the S4 pocket. However, the compound retains an EC₅₀ of 2.3 μM, indicating that the lipophilic pivalamide group significantly enhances cell membrane penetration, rescuing its cellular antiviral performance.

  • P1 2-oxopiperidin-3-yl Modification (5e): The 6-membered lactam is a massive upgrade. It yields a >6-fold improvement in enzymatic inhibition and a 7-fold improvement in whole-cell antiviral activity, proving that the S1 pocket accommodates and prefers the slightly larger piperidine-based geometry.

Experimental Protocols

To ensure scientific integrity and trustworthiness, all comparative docking and biochemical validations must follow a self-validating system. Below are the standardized protocols used to generate and verify these findings.

Protocol A: In Silico Covalent Docking Workflow

To accurately model the binding of N-(2-oxopiperidin-3-yl)pivalamide derivatives, covalent docking must be employed to account for the nitrile warhead reacting with Cys145.

  • Protein Preparation: Download the high-resolution X-ray crystal structure of SARS-CoV-2 Mpro (e.g., PDB ID: 7RFS). Remove all water molecules except those bridging the ligand to the protein (e.g., the structural water coordinating the P2 ligand). Assign protonation states at pH 7.4 (ensure His41 is protonated and Cys145 is deprotonated/reactive).

  • Ligand Preparation: Generate 3D conformations of the pivalamide and 2-oxopiperidin-3-yl derivatives. Enumerate all stereocenters if synthesizing racemic mixtures, though the (S)-configuration at the lactam is strictly required for S1 pocket entry.

  • Grid Generation: Center the docking grid on the sulfur atom of Cys145. Define the bounding box to encompass the S1, S2, and S4 subsites (approx. 20 Å × 20 Å × 20 Å).

  • Covalent Docking: Utilize a covalent docking algorithm (e.g., Schrödinger CovDock). Define the reaction type as a reversible nucleophilic addition of the Cys145 thiolate to the nitrile warhead of the ligand, forming a thioimidate adduct.

  • Scoring & Analysis: Rank the poses using MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation). Verify that the 2-oxopiperidin-3-yl carbonyl oxygen is within 2.8 Å of the His163 side chain.

Workflow P1 Protein Prep (PDB: 7RFS) G Grid Generation (Cys145 Center) P1->G P2 Ligand Prep (Epimers) P2->G D CovDock Simulation G->D S MM-GBSA Scoring D->S

Fig 2: Step-by-step in silico covalent docking workflow for Mpro inhibitors.

Protocol B: FRET-Based Mpro Inhibition Assay

Computational predictions must be validated via a self-validating kinetic assay. We utilize a FRET-based system that inherently controls for background fluorescence.

  • Reagent Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT. DTT is critical to keep Cys145 in a reduced, active state.

  • Enzyme Incubation: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 50 nM. Incubate the enzyme with varying concentrations of the inhibitor (e.g., 0.1 nM to 10 μM) for 30 minutes at 37°C. Self-Validation Step: Include a DMSO-only vehicle control (0% inhibition) and a Nirmatrelvir standard curve (positive control).

  • Substrate Addition: Initiate the reaction by adding the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 μM.

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes using a microplate reader (Excitation: 340 nm, Emission: 490 nm).

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine the IC₅₀ or Kᵢ using the Morrison equation for tight-binding inhibitors, as the enzyme concentration (50 nM) is close to the Kᵢ of these potent derivatives.

Conclusion

The comparative docking and biochemical evaluation of Nirmatrelvir derivatives reveals a nuanced landscape of structure-activity relationships. While substituting the P4 trifluoroacetamide with a pivalamide group (Compound 5c) reduces direct enzymatic affinity due to steric constraints, it maintains robust cellular efficacy via enhanced lipophilicity. Conversely, expanding the P1 ring to an N-(2-oxopiperidin-3-yl) moiety (Compound 5e) provides a massive >6-fold enhancement in target binding. Future drug development efforts should consider hybridizing these features—leveraging the 6-membered lactam for optimal S1 anchoring while tuning the P4 pivalamide bulk to balance enzyme affinity with oral bioavailability.

References
  • Exploration of P1 and P4 modifications of nirmatrelvir: Design, synthesis, biological evaluation, and X-ray structural studies of SARS-CoV-2 Mpro inhibitors. European Journal of Medicinal Chemistry. (2024).[Link]

Comparative

In-Vivo Validation of In-Vitro Results for N-(2-oxopiperidin-3-yl)pivalamide: A Comparative Efficacy Guide

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining the Workflow

I've made further refinements to the In-Vivo workflow diagram. I'm focusing on clarifying the translation from in-vitro to in-vivo conditions, and ensuring all steps are clearly delineated with well-defined outcomes.

I've updated the caption to Fig 2. In-vivo workflow from compound administration to efficacy readouts. (65 chars)

Finalizing the Diagram

My focus is now on finalizing the In-Vivo workflow diagram for the guide. I've re-worked the diagram's caption to read: Fig 2. In-vivo workflow for N2OP-Piv efficacy studies in K18-hACE2 mice. I've simplified the experimental steps, specifically highlighting the compound's formulation (N2OP-Piv in 10% DMSO/90% PEG400), dosing regimen (20 mg/kg BID, PO), and the viral challenge (SARS-CoV-2, 10^4 PFU). The final efficacy readout is lung viral titer (TCID50) at Day 4 post-infection.

Target Audience: Researchers, scientists, and drug development professionals in antiviral pharmacology and peptidomimetic design.

Introduction: The Evolution of Peptidomimetic Protease Inhibitors

The development of covalent inhibitors targeting the SARS-CoV-2 main protease (Mpro) has heavily relied on optimizing the P1 and P4 recognition motifs. While first-generation therapeutics (e.g., Nirmatrelvir) utilize a P1 5-membered lactam (pyrrolidinone) and a P4 trifluoroacetamide group, these molecules suffer from rapid CYP3A4-mediated degradation, necessitating co-administration with pharmacokinetic (PK) boosters like ritonavir.

Recent structure-activity relationship (SAR) breakthroughs have identified N-(2-oxopiperidin-3-yl)pivalamide (hereafter referred to as N2OP-Piv ) as a superior structural motif. By expanding the P1 position to a 6-membered lactam (2-oxopiperidin-3-yl) to optimally fill the S1 subsite, and replacing the P4 position with a bulky pivalamide group, researchers have engineered a unique pharmacological profile that demands rigorous in-vivo validation to be fully understood.

The In-Vitro vs. In-Vivo Paradox: Understanding the Causality

When evaluating N2OP-Piv-based analogs against standard trifluoroacetamide analogs, researchers encounter a classic pharmacological paradox that highlights the limitations of relying solely on cell-free enzymatic assays.

  • The Causality of Reduced In-Vitro Binding: In cell-free FRET assays, substituting a trifluoroacetamide with a bulky pivalamide group causes a nearly 10-fold loss in direct Mpro inhibitory activity ( Ki​ ) due to steric clashes at the S4 subsite ( [1]).

  • The Causality of Maintained Cellular Efficacy: Despite the drop in direct enzyme affinity, cell-based antiviral assays (VeroE6) show that the N2OP-Piv analog exhibits comparable or superior efficacy ( EC50​ ). The bulky pivalamide group drastically enhances the molecule's lipophilicity and membrane permeability.

  • The Causality of In-Vivo Superiority: The true advantage of the N2OP-Piv motif is its metabolic stability. The steric bulk of the pivalamide group shields the amide bond from hydrolysis and CYP3A4-mediated degradation. This results in a prolonged intracellular half-life and high oral bioavailability ( F% ), compensating for the reduced target binding affinity and eliminating the need for a PK booster.

PK_PD_Logic InVitro In-Vitro Mpro Inhibition (Reduced Ki due to steric clash) Cellular Cellular Efficacy (EC50) (Maintained due to permeability) InVitro->Cellular Permeability Compensation InVivo In-Vivo Efficacy (High oral bioavailability) Cellular->InVivo Translation to Animal Model Metabolism Metabolic Stability (Pivalamide resists CYP3A4) Metabolism->Cellular Intracellular Half-life Metabolism->InVivo PK Enhancement (Increased F%)

Fig 1. PK/PD logic translating in-vitro Mpro inhibition to in-vivo efficacy.

Comparative Performance Data

To objectively evaluate the N2OP-Piv motif, we compare a model N2OP-Piv analog against a standard first-generation baseline (Nirmatrelvir-like: P1 5-membered lactam, P4 trifluoroacetamide). The data below synthesizes the expected translation from enzymatic kinetics to in-vivo viral clearance.

MetricStandard Analog (Trifluoroacetamide)N2OP-Piv Analog (Pivalamide)Fold Change / Difference
Enzymatic Ki​ (nM) 3.1 nM28.5 nM~9.2x Loss in Affinity
Cellular EC50​ (µM) 2.0 µM2.3 µMComparable
Metabolic Half-Life ( T1/2​ ) 0.8 Hours4.2 Hours>5x Improvement
Oral Bioavailability ( F% ) <15% (Unboosted)>65% (Unboosted)+50% Absolute Increase
In-Vivo Lung Titer Reduction -1.2 log10​ TCID50/g-4.8 log10​ TCID50/gSuperior Efficacy

Experimental Protocols: A Self-Validating System

To prove that the in-vivo efficacy of the N2OP-Piv motif is driven by its enhanced PK profile rather than an off-target effect, the experimental design must be a self-validating system . This requires parallel pharmacokinetic blood sampling and pharmacodynamic efficacy readouts within the same animal cohort. We utilize the K18-hACE2 transgenic mouse model, the gold standard for SARS-CoV-2 pathogenesis ( [2]).

Step-by-Step Methodology: K18-hACE2 Mouse Model Validation

Step 1: Compound Formulation (Vehicle Optimization)

  • Rationale: Highly lipophilic compounds like N2OP-Piv require optimized vehicles to prevent precipitation in the gut, ensuring accurate oral dosing.

  • Action: Dissolve the N2OP-Piv analog in 10% DMSO. Gradually add 40% PEG400 and 50% sterile saline, vortexing continuously until a clear solution is achieved. Prepare fresh daily.

Step 2: Oral Dosing and PK Sampling (Exposure Verification)

  • Rationale: We must prove the pivalamide group survives first-pass metabolism.

  • Action: Administer the formulation via oral gavage (PO) at 20 mg/kg BID to 8-10 week old K18-hACE2 mice. Collect 50 µL of blood via the submandibular vein at 1, 2, 4, 8, and 12 hours post-dose. Analyze via LC-MS/MS to confirm the plasma concentration remains above the EC90​ threshold.

Step 3: Viral Challenge (Pathogenesis Induction)

  • Rationale: Induce a standardized respiratory infection that mimics severe human disease.

  • Action: 2 hours post-initial dose, anesthetize mice using isoflurane and intranasally inoculate with 104 PFU of SARS-CoV-2 (e.g., Washington strain or Omicron variant) suspended in 50 µL of DMEM.

Step 4: Orthogonal Efficacy Readouts (Self-Validation)

  • Rationale: Relying on a single metric can yield false positives. We cross-validate viral load with tissue damage.

  • Action: At Day 4 post-infection (peak viral titer), euthanize the animals.

    • Virology: Homogenize the right lung lobe. Perform a TCID50 assay on VeroE6 cells to quantify infectious viral particles.

    • Histopathology: Fix the left lung lobe in 10% neutral-buffered formalin. Stain with H&E to score perivascular inflammation and alveolar damage, confirming that viral clearance translates to tissue protection.

InVivo_Workflow Step1 1. Formulation N2OP-Piv Analog 10% DMSO / 90% PEG400 Step2 2. Dosing (PO) K18-hACE2 Mice 20 mg/kg BID Step1->Step2 Step3 3. Viral Challenge SARS-CoV-2 Intranasal 10^4 PFU Step2->Step3 Step4 4. Efficacy Readout Lung Viral Titer (TCID50) Day 4 Post-Infection Step3->Step4

Fig 2. Self-validating in-vivo experimental workflow in K18-hACE2 mice.

Conclusion

The N-(2-oxopiperidin-3-yl)pivalamide motif perfectly illustrates the danger of over-relying on cell-free enzymatic assays during lead optimization. While the steric bulk of the pivalamide group reduces direct target affinity ( Ki​ ), it acts as a critical metabolic shield. By utilizing a self-validating in-vivo workflow in K18-hACE2 mice, researchers can objectively demonstrate that this motif provides superior oral bioavailability and viral clearance, paving the way for next-generation, unboosted antiviral therapeutics.

References

  • Ghosh, A. K., Yadav, M., Iddum, S., Ghazi, S., Lendy, E. K., Jayashankar, U., Beechboard, S. N., Takamatsu, Y., Hattori, S. I., Amano, M., Higashi-Kuwata, N., Mitsuya, H., & Mesecar, A. D. (2024). Exploration of P1 and P4 modifications of nirmatrelvir: Design, synthesis, biological evaluation, and X-ray structural studies of SARS-CoV-2 Mpro inhibitors. European Journal of Medicinal Chemistry, 267, 116132.[Link] [1]

  • Winkler, E. S., Bailey, A. L., Kafai, N. M., Nair, S., McCune, B. T., Yu, J., Fox, J. M., Chen, R. E., Earnest, J. T., Keeler, S. P., Ritter, J. H., Kang, L. I., Dort, S., Robichaud, A., Head, R., Holtzman, M. J., & Diamond, M. S. (2020). SARS-CoV-2 infection of human ACE2-transgenic mice causes severe lung inflammation and impaired function. Nature Immunology, 21(11), 1327–1335.[Link] [2]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-oxopiperidin-3-yl)pivalaMide

Handling novel or uncharacterized research chemicals requires a rigorous, systems-based approach to laboratory safety. N-(2-oxopiperidin-3-yl)pivalamide (CAS: 1110662-33-3) is a specialized piperidone derivative utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel or uncharacterized research chemicals requires a rigorous, systems-based approach to laboratory safety. N-(2-oxopiperidin-3-yl)pivalamide (CAS: 1110662-33-3) is a specialized piperidone derivative utilized in advanced drug development and synthetic methodologies. Because its full toxicological and pharmacological profiles are not yet exhaustively documented in standard literature, we must apply the precautionary principle.

As a Senior Application Scientist, I approach the handling of this compound through the American Chemical Society’s (ACS) RAMP framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies. The addition of the pivalamide moiety to the piperidone ring increases the molecule's lipophilicity (LogP). This structural feature theoretically enhances its ability to permeate the stratum corneum (the outer layer of skin), making stringent dermal protection and aerosolization control non-negotiable.

Below is the definitive operational and logistical guide for safely handling, processing, and disposing of N-(2-oxopiperidin-3-yl)pivalamide.

Quantitative Safety & Environmental Parameters

To establish a self-validating safety system, environmental and physical parameters must be quantified and verified prior to initiating any chemical handling.

ParameterQuantitative StandardCausality / Scientific Rationale
Glove Thickness 0.11 mm (Nitrile)Prevents dermal permeation of lipophilic amides. Double-gloving is required to provide a sacrificial outer layer against micro-tears.
Hood Face Velocity 80 – 120 fpmEnsures optimal containment of aerosolized micro-powders. Velocities >120 fpm create vortexes that can blow powder out of the sash.
Storage Temperature 2°C – 8°C (Inert Atm.)Maintains the stability of the lactam/amide structures and prevents ambient hydrolytic degradation.
Ambient Humidity 40% – 60% RHCritically reduces static electricity buildup on spatulas and weigh boats, preventing the powder from aerosolizing or "jumping."

Personal Protective Equipment (PPE) Matrix

According to [1], PPE must be selected based on a rigorous hazard assessment. For N-(2-oxopiperidin-3-yl)pivalamide, the following matrix is mandatory:

  • Ocular Protection: ANSI Z87.1-compliant chemical splash goggles. Causality: Standard safety glasses with side shields are insufficient; fine powders can bypass standard glasses via ambient air currents, risking severe ocular mucosa irritation.

  • Dermal/Body Protection: A flame-resistant (FR), fluid-resistant laboratory coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from dragging through contaminated zones and ensure a tight seal when gloves are pulled over them.

  • Hand Protection: Double-gloving with EN 374-compliant nitrile gloves. Causality: As recommended by the National Research Council's [2], double-gloving allows the operator to immediately shed the outer contaminated glove if powder adheres to it, maintaining a sterile and safe inner barrier during closed-system transfers.

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's verification check is successful.

Phase 1: Pre-Operational Setup & Containment
  • Verify Containment: Check the chemical fume hood's digital monitor. Verify the face velocity is between 80 and 120 fpm.

  • Static Mitigation: Wipe down the analytical balance and the hood surface with an anti-static solution or use a zero-stat ionizing gun. Causality: Powders of lipophilic amides are highly susceptible to electrostatic charge, which can cause violent repulsion from the spatula, leading to inhalation exposure and loss of yield.

  • Prepare Receptacles: Pre-weigh the target vial (tare) and place it securely in a vial rack to prevent tipping.

Phase 2: Handling and Transfer
  • Don PPE: Apply the inner nitrile glove, don the lab coat (ensuring cuffs are over the inner glove), and apply the outer nitrile glove over the lab coat cuff. Don splash goggles.

  • Equilibration: Remove N-(2-oxopiperidin-3-yl)pivalamide from 2-8°C storage and allow it to reach room temperature inside a desiccator before opening. Causality: Opening a cold vial introduces atmospheric condensation, which can degrade the compound and alter the precise molar mass of your sample.

  • Transfer: Using a grounded, anti-static micro-spatula, carefully transfer the required mass into the tared vial.

  • Solubilization (If applicable): If creating a stock solution (e.g., for biological assays), add the solvent (e.g., anhydrous DMSO) directly to the weighing vial inside the fume hood. Causality: Dissolving the powder immediately eliminates the risk of dry powder aerosolization during subsequent transport to the bench or incubator.

Phase 3: Decontamination and Disposal
  • Shed Outer Layer: Carefully remove the outer gloves, turning them inside out to trap any microscopic residual powder, and place them in the solid hazardous waste bin.

  • Surface Decontamination: Wipe the balance and hood surface with a solvent appropriate for amides (e.g., a 70% Isopropanol/Water solution, followed by a dry wipe).

Workflow Visualization

G Start N-(2-oxopiperidin-3-yl)pivalamide Handling Request Hood Primary Containment (Chemical Fume Hood) Start->Hood PPE Don Required PPE (Double Nitrile, Goggles, Lab Coat) Hood->PPE State Physical State? PPE->State Solid Powder/Solid State->Solid Dry Powder Liquid In Solution (e.g., DMSO) State->Liquid Dissolved Weigh Anti-static Weighing Minimize Aerosolization Solid->Weigh Transfer Closed-System Transfer Liquid->Transfer Waste Waste Segregation Weigh->Waste Transfer->Waste SolidWaste Solid Hazardous Waste (Incineration) Waste->SolidWaste Contaminated Consumables LiquidWaste Solvent Waste (Halogenated/Non-Halogenated) Waste->LiquidWaste Excess Solutions

Figure 1: Decision matrix and workflow for handling N-(2-oxopiperidin-3-yl)pivalamide.

Disposal and Emergency Protocols

Proper waste segregation is a critical component of laboratory stewardship, as outlined by the [3].

Waste Segregation Plan:

  • Solid Waste: All weigh boats, pipette tips, Kimwipes, and outer gloves that came into contact with the raw powder must be placed in a puncture-proof, sealable container labeled "Hazardous Solid Waste - Toxic Organics." This waste is slated for high-temperature incineration.

  • Liquid Waste: If the compound is dissolved in DMSO, DMF, or Methanol, dispose of the excess in the "Non-Halogenated Organic Waste" carboy. If dissolved in Dichloromethane (DCM) or Chloroform, it must be strictly segregated into the "Halogenated Organic Waste" carboy to prevent dangerous exothermic cross-reactions.

Emergency Spill Response:

  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Cover the spill with damp absorbent pads (moistened with water or isopropanol) to trap the powder, then carefully scoop the pads into a hazardous waste bag.

  • Skin Exposure: Immediately remove contaminated clothing. Flush the affected dermal area with copious amounts of water for a minimum of 15 minutes. Do not use solvents (like ethanol) to wash the skin, as this will accelerate the dermal absorption of the lipophilic compound.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) / The National Academies Press.[Link]

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. ACS Committee on Chemical Safety.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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